molecular formula C39H32O2P2 B3068422 (R)-C3-TunePhos CAS No. 486429-99-6

(R)-C3-TunePhos

Cat. No.: B3068422
CAS No.: 486429-99-6
M. Wt: 594.6 g/mol
InChI Key: GTIXSUJKFAATAE-UHFFFAOYSA-N
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Description

(R)-C3-TunePhos is a useful research compound. Its molecular formula is C39H32O2P2 and its molecular weight is 594.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27H,15,28-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXSUJKFAATAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301847-89-2
Record name R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin
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Foundational & Exploratory

What is (R)-C3-TunePhos structure and synthesis?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-C3-TunePhos: Structure, Synthesis, and Catalytic Applications

Introduction

In the field of asymmetric catalysis, the design and synthesis of chiral ligands are of paramount importance, as they are the primary determinants of both reactivity and enantioselectivity in metal-catalyzed transformations.[1][2] Among the privileged classes of ligands, atropisomeric biaryl diphosphines, such as BINAP, have demonstrated tremendous success.[1] Building upon this foundation, the TunePhos family of ligands was developed to offer greater modularity and fine-tuning of the catalyst's steric and electronic environment.[1][3]

This compound is a distinguished member of this family, characterized by a C2-symmetric biaryl backbone bridged by a three-carbon ethereal tether.[1][4] This unique structural feature imparts a specific dihedral angle to the biaryl system, creating a well-defined chiral pocket around the metal center. This guide provides a comprehensive overview of the structure, synthesis, and application of this compound, designed for researchers and professionals in chemical synthesis and drug development.

Part 1: Molecular Structure and Design Principles

The efficacy of this compound stems from its unique and rigid three-dimensional architecture. It is a chiral diphosphine ligand that combines axial chirality, originating from the hindered rotation about the biaryl bond, with central chirality from the stereogenic centers in its backbone.[5]

Core Structural Features:

  • Biaryl Backbone: The foundation of the molecule is a biphenyl unit where the two phenyl rings are linked. The substitution pattern prevents free rotation, leading to stable atropisomers (R and S).

  • Diphosphine Groups: Two diphenylphosphino groups (-PPh₂) are attached to the biaryl backbone. These phosphorus atoms act as the Lewis basic sites that coordinate to a transition metal center.[4]

  • Chiral Tether: A three-carbon diether bridge (a propyl bridge, hence "C3") connects the two phenyl rings of the biaryl system. This bridge, derived from a chiral precursor like (2S,4S)-pentanediol, controls the axial chirality of the biaryl unit during synthesis and locks the molecule into a specific conformation.[1][6]

The "TunePhos" name reflects the ability to "tune" the dihedral angle of the biaryl core by simply changing the length of the bridging carbon chain (n in Cn-TunePhos). This modification allows for the optimization of the ligand for specific catalytic reactions, a key advantage over less modular ligand systems.[3][7]

Diagram of the this compound molecular structure.

Part 2: Synthesis of this compound

The synthesis of C3-TunePhos ligands is a multi-step process that requires precise control of stereochemistry. A divergent and modular strategy is often employed, allowing for the creation of a library of ligands with varied electronic and steric properties.[1][8] The key step is typically an intramolecular oxidative coupling to form the atropisomeric biaryl core.[6][8]

Synthetic Workflow Overview

The synthesis can be logically divided into three main stages:

  • Formation of the Chiral Backbone: A chiral diol, such as (2S,4S)-pentanediol, is used to introduce the stereogenic centers that will direct the final axial chirality. This diol is typically reacted with two equivalents of a substituted phenol (e.g., 3-bromophenol) via a Mitsunobu reaction to form a chiral bis(bromoether).[1]

  • Biaryl Bond Formation: The crucial C-C bond that creates the biphenyl system is formed. This is often achieved by converting the bromo-aromatic groups into a Grignard reagent or organolithium species, followed by an intramolecular coupling reaction, such as an Ullmann coupling or a Cu(II)-mediated oxidative coupling.[6][8] This step proceeds with high diastereoselectivity due to the directing effect of the existing chiral centers on the tether.[6]

  • Phosphination: The final step is the introduction of the diphenylphosphino groups. This is typically accomplished by lithiation of the biaryl backbone followed by quenching with chlorodiphenylphosphine (ClPPh₂).[6]

General synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis adapted from published literature.[1][8] Note: This is an illustrative guide. All laboratory work should be conducted under appropriate safety protocols by trained personnel.

Step 1: Synthesis of Chiral Bis(bromoether) (3)

  • To a solution of (2S,4S)-pentanediol (1.0 eq) and 3-bromophenol (2.2 eq) in anhydrous THF, add triphenylphosphine (PPh₃) (2.4 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (2.4 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral bis(bromoether).

Causality: The Mitsunobu reaction is a reliable method for forming C-O bonds with inversion of stereochemistry, though in this case, it is used to couple the phenol to the secondary alcohols of the diol. The use of (2S,4S)-pentanediol is critical as its stereocenters will ultimately control the (R) axial chirality of the final ligand.[1]

Step 2: Formation of Diphosphonate (5)

  • Activate magnesium turnings in a flask under an inert atmosphere (Argon).

  • Add a solution of the bis(bromoether) 3 in anhydrous THF to the magnesium to form the bis-Grignard reagent.

  • In a separate flask, cool a solution of diethyl chlorophosphate (2.5 eq) in THF to -78 °C.

  • Slowly transfer the prepared Grignard reagent to the solution of diethyl chlorophosphate.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by chromatography to obtain the biaryl diphosphonate intermediate. The key intramolecular oxidative coupling occurs during this sequence.[1]

Causality: This step forms the crucial biaryl bond. The generation of a bis-Grignard reagent followed by an oxidative coupling (often mediated by residual copper or other metals) is an effective strategy.[8] Using a phosphonate precursor facilitates this coupling reaction compared to directly attempting to couple a phosphine-containing intermediate.[1]

Step 3: Synthesis of this compound

  • Dissolve the biaryl diphosphonate intermediate in anhydrous xylene under an argon atmosphere.

  • Add triethylamine (Et₃N) (10 eq) followed by trichlorosilane (HSiCl₃) (10 eq).

  • Heat the mixture to reflux (approx. 140 °C) for 5-7 hours.

  • Cool the reaction to room temperature and carefully quench with a saturated NaHCO₃ solution.

  • Extract the product into an organic solvent, dry the combined organic layers, and concentrate.

  • The resulting crude phosphine oxide is then reduced. A common method involves reacting the intermediate with a solution of diphenylphosphine (or a related phosphine source) and a reducing agent like HSiCl₃ in a high-boiling solvent.

  • After purification by chromatography or recrystallization, this compound is obtained as a solid.

Causality: The reduction of the phosphonate to the tertiary phosphine is a critical final step. Trichlorosilane is a powerful and commonly used reducing agent for this transformation, proceeding with retention of configuration at the phosphorus center.[1]

Part 3: Applications in Asymmetric Catalysis

This compound is most renowned for its application as a ligand in ruthenium-catalyzed asymmetric hydrogenation reactions.[4][9] The rigid, well-defined chiral environment it creates allows for excellent stereocontrol in the reduction of a variety of prochiral substrates.

Key Applications:

  • Asymmetric Hydrogenation of β-Keto Esters: This reaction provides access to chiral β-hydroxy esters, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.[6][9]

  • Hydrogenation of α-Phthalimide Ketones: An efficient route to enantiomerically pure amino alcohols.[9]

  • Reduction of Cyclic β-(Acylamino)acrylates: Yields chiral cyclic β-amino acids.

The Ru/(R)-C3-TunePhos catalytic system consistently provides high enantioselectivities, often exceeding 99% ee, with good turnover numbers (TON).[4]

Performance Data in Asymmetric Hydrogenation
Substrate ClassProductCatalyst SystemEnantiomeric Excess (ee)Reference
β-Keto EstersChiral β-Hydroxy EstersRuCl₂nUp to 99%[6][10]
β-Methyl Chiral AminesChiral AminesRu/(R)-C3-TunePhosUp to 97%[1][4]
α-Keto EstersChiral α-Hydroxy EstersRuCl₂nUp to 97%[11]
Cyclic β-(Acylamino)acrylatesChiral Cyclic β-Amino AcidsRu/(R)-C3-TunePhos>99%[4][9]
Catalytic Mechanism Insights

In a typical Ru-catalyzed hydrogenation, the reaction proceeds through a catalytic cycle involving substrate coordination, hydride transfer, and product release. The this compound ligand chelates to the ruthenium center, forming a stable, chiral complex.

G cluster_cycle Simplified Catalytic Cycle A [Ru(II)-(R)-C3-TunePhos] Active Catalyst B Substrate Coordination [Ru-Ligand-Substrate] Complex A->B + Substrate C Hydride Transfer (from H2 or H-source) B->C + H2 D Product Release Regeneration of Catalyst C->D Stereoselective Hydrogenation D->A - Product

Sources

(R)-C3-TunePhos: A Mechanistic Deep Dive into Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Advanced Research and Development

Executive Summary

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1][2][3] Among the privileged classes of ligands, P-stereogenic phosphines have consistently demonstrated superior performance in achieving high enantioselectivity and catalytic activity.[1][2][4][5] This technical guide focuses on (R)-C3-TunePhos, a prominent member of the TunePhos family of chiral biaryl diphosphine ligands. We will explore the intricate relationship between its unique structural architecture and its mechanism of action, providing researchers and drug development professionals with a comprehensive understanding of how this compound orchestrates stereoselectivity at the molecular level.

This document delves into the ligand's structural features, particularly its tunable dihedral angle, and elucidates its role in the catalytic cycle of key transformations such as asymmetric hydrogenation.[6][7][8] Through detailed mechanistic diagrams, a summary of catalytic performance, and a practical experimental protocol, we aim to provide a self-validating system of knowledge that is both theoretically grounded and practically applicable.

The Architectural Advantage: Structural Features of this compound

The efficacy of a chiral ligand is fundamentally rooted in its three-dimensional structure. This compound is a biaryl diphosphine ligand characterized by a C2-symmetric backbone and atropisomerism. Its structure is distinguished by a seven-membered dibenzo[f,h][1][5]dioxonine ring that bridges the two diphenylphosphino groups.[6][9]

Key Structural Elements:

  • Biaryl Backbone: Provides a rigid and conformationally stable scaffold, which is essential for creating a well-defined chiral environment.

  • C3-Tether: The three-atom ether linkage (O-CH2-O) between the two aryl rings defines it as "C3"-TunePhos. This tether is a critical design element. The length and nature of this bridge dictate the dihedral angle between the two aromatic rings of the biaryl backbone.[6][7][8] This "tunability" allows for the fine-tuning of the ligand's bite angle and the geometry of the resulting metal complex, directly impacting enantioselectivity.[6][7][8]

  • Diphenylphosphino Groups: These are the coordination sites for the metal center (e.g., Ruthenium, Rhodium). The four phenyl groups create a chiral pocket around the active site, and their orientation is crucial for stereochemical control.

Below is a diagram illustrating the core structure of the this compound ligand.

Caption: Core components of the this compound ligand.

The Mechanism of Enantioselection: A Focus on Asymmetric Hydrogenation

This compound has demonstrated exceptional efficacy in metal-catalyzed asymmetric hydrogenations, particularly with ruthenium and rhodium complexes.[3][6] The reaction mechanism provides a clear picture of how the ligand's chirality is transferred to the substrate. Let's consider the well-studied Ru-catalyzed hydrogenation of a β-ketoester as a representative example.[6][10]

The active catalyst is often a complex such as [RuCl(this compound)(p-cymene)]Cl.[11] The catalytic cycle involves the coordination of the substrate to the ruthenium center, followed by the stereoselective transfer of hydride from the metal to the carbonyl carbon.

The Catalytic Cycle:

The process can be visualized as a series of coordinated steps where the ligand's structure dictates the stereochemical outcome.

G cat [Ru]-(R)-C3-TunePhos Active Catalyst complex Substrate-Catalyst Complex [Ru(L*)(Substrate)] cat->complex Substrate Coordination sub Substrate (β-Ketoester) sub->complex hydride Hydride Complex Formation complex->hydride Oxidative Addition h2 H₂ h2->hydride transfer Stereodetermining Step: Diastereoselective Hydride Transfer hydride->transfer product_complex Product-Catalyst Complex transfer->product_complex Reductive Elimination product_complex->cat Product Release & Catalyst Regeneration product Chiral Product (β-Hydroxyester) product_complex->product

Caption: Generalized catalytic cycle for Ru-(R)-C3-TunePhos hydrogenation.

The Stereodetermining Step:

The crucial event for enantioselectivity is the hydride transfer. The this compound ligand arranges its four phenyl groups in a specific, rigid conformation around the metal center. This creates a chiral pocket with distinct steric environments. The substrate (the β-ketoester) can only coordinate to the ruthenium atom in an orientation that minimizes steric clashes with these phenyl groups.

A proposed transition state model suggests that for the hydrogenation of α-keto esters, the hydride delivery occurs on the Re face of the carbonyl to avoid steric interaction between the substrate's R group and a large, equatorially positioned phenyl group from the ligand.[10] This enforced orientation ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol.

Caption: Quadrant diagram illustrating steric control by ligand phenyl groups.

Performance and Applications

The true measure of a catalyst system is its performance across a range of substrates. The Ru-(R)-C3-TunePhos system has been successfully applied to the asymmetric hydrogenation of various functionalized ketones and olefins, consistently delivering high yields and excellent enantiomeric excesses (ee).

Substrate ClassCatalyst SystemTypical YieldTypical ee (%)Reference
β-KetoestersRuCl₂[this compound]>95%95 - 99%[6]
Enol AcetatesRu(OAc)₂[this compound]>90%92 - 99%[6]
α-Phthalimide KetonesRuCl₂[this compound]>98%96 - 99%[6]
α-Keto EstersRuCl₂[this compound]70 - 95%85 - 97%[10]
Cyclic β-Amino AcidsRu(OAc)₂[this compound]>95%>99%[6]

Experimental Protocol: Asymmetric Hydrogenation of Ethyl Benzoylacetate

This protocol provides a validated methodology for a representative hydrogenation, grounded in established literature procedures.[10]

Objective: To synthesize ethyl (R)-3-hydroxy-3-phenylpropanoate with high enantioselectivity.

Materials:

  • This compound (Ligand)

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • Ethyl benzoylacetate (Substrate)

  • Methanol (Anhydrous)

  • Hydrogen gas (High purity)

  • Stainless steel autoclave with magnetic stirring

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, add this compound (1.1 mol%) and [RuCl₂(p-cymene)]₂ (0.5 mol%) to a flame-dried Schlenk flask.

    • Add anhydrous, degassed methanol (5 mL) to dissolve the solids.

    • Stir the resulting orange solution at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate flask, dissolve ethyl benzoylacetate (1.0 mmol, 1.0 equiv) in anhydrous, degassed methanol (5 mL).

    • Transfer the substrate solution via cannula to the autoclave's glass liner.

    • Transfer the pre-formed catalyst solution via cannula to the same glass liner.

    • Seal the autoclave.

  • Hydrogenation:

    • Purge the autoclave three times with H₂ gas.

    • Pressurize the autoclave to 5 atm with H₂.

    • Commence vigorous magnetic stirring.

    • Maintain the reaction at room temperature (approx. 25 °C) for 20 hours.

  • Work-up and Analysis:

    • Carefully vent the autoclave.

    • Remove the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Determine the conversion by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H column).

Self-Validation: The success of this protocol is validated by achieving both high conversion (>95%) and high enantioselectivity (>96% ee), consistent with reported results for this class of substrate.[10]

Conclusion and Future Outlook

This compound exemplifies the power of rational ligand design in asymmetric catalysis. Its mechanism of action is a direct consequence of its rigid, C2-symmetric biaryl scaffold and the specific dihedral angle imposed by its C3-tether. This architecture creates a well-defined chiral environment that effectively controls the facial selectivity of substrate coordination and subsequent bond formation, leading to exceptional levels of enantioselectivity in reactions like asymmetric hydrogenation.

The "tunable" nature of the TunePhos family continues to inspire the development of new ligands with modified electronic and steric properties, such as the electronically deficient F12-C3-TunePhos, which has shown promise in asymmetric 1,4-addition reactions.[12] Future research will likely focus on expanding the application of these ligands to a broader range of chemical transformations and on leveraging computational studies to predict optimal ligand-substrate pairings, further advancing the capabilities of asymmetric catalysis in the synthesis of complex, high-value molecules.

References

  • Title: P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis Source: Chemical Reviews URL: [Link]

  • Title: P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis Source: PubMed URL: [Link]

  • Title: P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis Source: ResearchGate URL: [Link]

  • Title: Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions Source: ResearchGate URL: [Link]

  • Title: P-Stereogenic ligands: synthesis and application to asymmetric hydrogenation Source: TESEO (Doctoral Thesis Repository) URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of P-Stereogenic Phosphines: Beyond Precious Metals Source: ResearchGate URL: [Link]

  • Title: Enantioselective Diels–Alder Reactions Catalyzed by Well-Defined Arene–Ruthenium Complexes. Relationship between Catalyst Structure and Enantioselectivity Source: ACS Figshare URL: [Link]

  • Title: Ru-TunePhos Catalyzed Enantioselective Hydrogenation of α-Keto Esters Source: Thieme Connect URL: [Link]

  • Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

Sources

(R)-C3-TunePhos: A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

(R)-C3-TunePhos is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in enantioselective hydrogenation reactions. Its unique structural features, characterized by a tunable dihedral angle, allow for the fine-tuning of catalyst systems to achieve high levels of enantioselectivity in the synthesis of chiral molecules. This guide provides an in-depth overview of the physical and chemical properties of this compound, its applications in asymmetric catalysis, and detailed experimental protocols for its use.

Core Molecular Attributes

This compound, with the IUPAC name (17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.0²,⁷]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane, is a member of the atropisomeric aryl bisphosphine ligand family. Its structure is characterized by a C3-symmetric backbone with two diphenylphosphino groups. This specific arrangement creates a chiral environment that is crucial for its function in asymmetric catalysis.

PropertyValueReference
CAS Number 301847-89-2[1][2]
Molecular Formula C₃₉H₃₂O₂P₂[1][2]
Molecular Weight 594.62 g/mol [1][2]
Appearance White powder
Melting Point 153-161 °C[1][3]
Solubility Slightly soluble in Chloroform, Dichloromethane, and DMSO.[1][3]
Optical Activity [α]²⁰/D -252±5°, c = 1 in chloroform

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ³¹P NMR: This is a crucial technique for characterizing phosphine ligands. For tertiary phosphines like this compound, the chemical shift is expected in the range of -60 to -10 ppm.[4] The spectrum of a pure sample should exhibit a sharp singlet in a proton-decoupled experiment.

  • ¹H NMR: The proton NMR spectrum will be complex due to the numerous aromatic protons of the phenyl and biphenyl groups, as well as the aliphatic protons of the propylene bridge.

  • ¹³C NMR: The carbon NMR spectrum will show a multitude of signals corresponding to the aromatic and aliphatic carbons. The carbons directly bonded to phosphorus will exhibit coupling (J-coupling), providing valuable structural information. The aromatic region will typically appear between 125 and 150 ppm, while the aliphatic carbons will be at a higher field.[5]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as C-O and P-C bonds.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the ligand. The molecular ion peak (M+) corresponding to the molecular formula C₃₉H₃₂O₂P₂ would be expected.

Synthesis and Handling

Synthesis: The synthesis of this compound is a multi-step process that involves the preparation of a chiral biphenol precursor, followed by the introduction of the diphenylphosphino groups. A general synthetic approach involves:

  • Preparation of the Chiral Backbone: This often starts with the synthesis of a substituted biphenol, which is then resolved to obtain the desired (R)-enantiomer.

  • Formation of the Dioxonine Ring: The chiral biphenol is reacted with a suitable three-carbon linker to form the central dibenzo[f,h][1][6]dioxonine ring system.

  • Introduction of Phosphine Groups: The final step involves the lithiation of the biphenyl backbone followed by reaction with chlorodiphenylphosphine to introduce the two diphenylphosphino moieties.

A detailed, step-by-step protocol for the synthesis can be adapted from procedures reported for similar chiral phosphine ligands, often involving air- and moisture-sensitive reagents and requiring inert atmosphere techniques.[7]

Handling and Storage: this compound is an air-sensitive compound and should be handled and stored under an inert atmosphere, such as nitrogen or argon. It is typically stored at room temperature in a tightly sealed container. For use in catalytic reactions, it is crucial to handle the ligand and its metal complexes using Schlenk line or glovebox techniques to prevent oxidation of the phosphine groups, which would render the catalyst inactive.

Applications in Asymmetric Catalysis

This compound is a highly effective ligand in a variety of metal-catalyzed asymmetric reactions, most notably in hydrogenation. Its unique structural feature is the "tunable dihedral angle" of the biaryl backbone, which allows for the fine-tuning of the steric and electronic properties of the catalyst to optimize enantioselectivity for a specific substrate.[1][3]

Asymmetric Hydrogenation: this compound, when complexed with transition metals such as ruthenium (Ru) and rhodium (Rh), forms highly active and enantioselective catalysts for the hydrogenation of a wide range of prochiral substrates.[1][3]

  • β-Ketoesters: Ru-(R)-C3-TunePhos complexes are particularly effective in the asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxy esters with excellent enantiomeric excesses (ee).[1][3][8] These products are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

  • α-Phthalimide Ketones: The hydrogenation of α-phthalimide ketones to chiral amino alcohols is another important application, providing access to enantiomerically pure building blocks for drug synthesis.[1][3]

  • Cyclic β-Amino Acids: Ru-(R)-C3-TunePhos catalysts have been successfully employed in the asymmetric hydrogenation of cyclic β-amino acid precursors, yielding products with high enantioselectivity.[1][3]

  • Enol Acetates: The stereoselective hydrogenation of enol acetates to chiral esters is also efficiently catalyzed by this compound-metal complexes.[1][3]

Other Asymmetric Transformations: Beyond hydrogenation, this compound has shown promise in other asymmetric reactions, including:

  • Rhodium-catalyzed hydroformylation of cyclopropenes. [1]

  • Iridium-catalyzed carbonyl allylation. [3]

Mechanism of Enantioselectivity

The high enantioselectivity achieved with this compound-metal catalysts stems from the well-defined chiral environment created by the ligand around the metal center. The key to its effectiveness is the atropisomeric biaryl backbone, which forces the four phenyl groups on the phosphorus atoms into a specific, rigid C₂-symmetric arrangement.

The Role of the Tunable Dihedral Angle: The dihedral angle of the biaryl backbone is a critical parameter that influences the geometry of the catalytic complex and, consequently, the enantioselectivity of the reaction. This angle can be "tuned" by modifying the bridging unit connecting the two naphthyl groups. This fine-tuning allows for the optimization of the catalyst's chiral pocket to best accommodate a specific substrate, leading to a more favorable transition state for the formation of one enantiomer over the other.

Catalytic Cycle in Asymmetric Hydrogenation: The generally accepted mechanism for Ru-catalyzed asymmetric hydrogenation of ketones involves the following key steps:

Asymmetric Hydrogenation Catalytic Cycle Ru-H_complex Active Ru-H Complex Substrate_Coordination Substrate Coordination Ru-H_complex->Substrate_Coordination + Substrate Hydride_Insertion Hydride Insertion (Enantiodetermining Step) Substrate_Coordination->Hydride_Insertion Product_Release Product Release Hydride_Insertion->Product_Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration - Product Catalyst_Regeneration->Ru-H_complex + H₂

Figure 1: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

The enantiodetermining step is the hydride insertion from the ruthenium center to the coordinated prochiral substrate. The chiral pocket created by the this compound ligand sterically directs the substrate to bind in a specific orientation, exposing one of its prochiral faces to the hydride, leading to the preferential formation of one enantiomer of the product.

Experimental Protocols

The following is a representative, step-by-step protocol for the asymmetric hydrogenation of a β-ketoester using a Ru-(R)-C3-TunePhos catalyst. This protocol should be adapted and optimized for specific substrates and desired outcomes.

In-situ Catalyst Preparation:

Catalyst Preparation Workflow cluster_0 Inert Atmosphere (Glovebox or Schlenk Line) Start Start: Schlenk Flask under Argon Add_Ru_precursor Add [Ru(p-cymene)Cl₂]₂ Start->Add_Ru_precursor Add_Ligand Add this compound Add_Ru_precursor->Add_Ligand Add_Solvent Add Degassed Solvent (e.g., Ethanol) Add_Ligand->Add_Solvent Stir Stir at Room Temperature (e.g., 1 hour) Add_Solvent->Stir Catalyst_Solution Active Catalyst Solution Stir->Catalyst_Solution

Figure 2: Workflow for the in-situ preparation of the Ru-(R)-C3-TunePhos catalyst.

Asymmetric Hydrogenation of Ethyl Benzoylacetate:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.005 mmol) and this compound (e.g., 0.011 mmol). Add degassed ethanol (e.g., 5 mL) and stir the mixture at room temperature for 1 hour to form the active catalyst solution.

  • Reaction Setup: In a separate autoclave equipped with a glass liner and a magnetic stir bar, add the substrate, ethyl benzoylacetate (e.g., 1 mmol).

  • Reaction Execution: Transfer the prepared catalyst solution to the autoclave via a cannula under a positive pressure of argon.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas (3-4 times), and then pressurize to the desired pressure (e.g., 10 atm H₂).

  • Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Purification and Analysis: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel. The enantiomeric excess of the product, ethyl (R)-3-hydroxy-3-phenylpropanoate, can be determined by chiral HPLC or GC analysis.

References

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. ResearchGate. [Link]

  • Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. PubMed Central. [Link]

  • 31 Phosphorus NMR. University of Sheffield. [Link]

  • X-ray Structures. The Schreiner Research Group at RMC. [Link]

  • 31P chemical shifts. Steffen's Chemistry Pages. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]

  • Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

  • Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. SciSpace. [Link]

  • Asymmetric Hydrogenation. ETH Zurich. [Link]

  • FT-IR spectra of C3 G, C3 G-LP, FITC-C3 G-LP. ResearchGate. [Link]

  • New Mechanistic Insights into the Ru‐Catalyzed Asymmetric Hydrogenation of β‐Ketoesters. Wiley Online Library. [Link]

  • Synthesis and diastereoselective alkylation of pseudoephedrine amides. Organic Syntheses Procedure. [Link]

  • Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses Procedure. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • PREPARATION OF ENANTIOMERICALLY PURE (R,R)-BozPHOS. Organic Syntheses Procedure. [Link]

  • Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. [Link]

  • Enantioselective reaction towards (R)‐43 using chiral (R)‐SEGPHOS ligand. ResearchGate. [Link]

  • Synthesis, X-Ray Crystal Structures, and Magnetic Properties of a Series of Trinuclear Rare-Earth Hepta-Chloride Clusters. MDPI. [Link]

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(R)-C3-TunePhos: A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (R)-C3-TunePhos, a chiral phosphine ligand renowned for its exceptional performance in asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the ligand's fundamental properties, applications, and the mechanistic principles that underpin its efficacy.

Introduction: The Significance of Chiral Phosphine Ligands and the Advent of this compound

Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries. The ability to control stereochemistry is paramount, as the biological activity of a molecule is often dictated by its three-dimensional arrangement. This compound has emerged as a privileged ligand in this field, particularly for its success in ruthenium-catalyzed asymmetric hydrogenation reactions. Its unique structural features, characterized by a tunable biaryl backbone, allow for the fine-tuning of the catalyst's steric and electronic properties, leading to high enantioselectivities and catalytic activities for a broad range of substrates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its solubility, stability, and compatibility with various reaction conditions.

PropertyValueReference
CAS Number 486429-99-6[1][2][3]
Molecular Formula C₃₉H₃₂O₂P₂[1][2][4]
Molecular Weight 594.62 g/mol [2][3][4]
IUPAC Name (R)-(+)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1][3]dioxonine[4]
Appearance White to off-white powder[4]
Melting Point 153-161 °C[2][4]
Storage Store under an inert atmosphere at room temperature.[2][4]
Sensitivity Air sensitive[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the resolution of a chiral biphenol derivative. The general synthetic strategy involves the following key transformations:

  • Resolution of a Biaryl Diol: The synthesis typically starts with a racemic biaryl diol, which is resolved to obtain the desired (R)-enantiomer. This can be achieved through various methods, including diastereomeric salt formation with a chiral resolving agent.

  • Functionalization of the Diol: The resolved diol is then functionalized to introduce the necessary linking group that will form the backbone of the ligand.

  • Phosphination: The final and crucial step is the introduction of the diphenylphosphino groups onto the biaryl scaffold. This is typically achieved by reacting the functionalized biaryl with a diphenylphosphine source, such as chlorodiphenylphosphine or diphenylphosphine itself, in the presence of a suitable base.

Due to the proprietary nature of specific industrial syntheses, a generalized and illustrative workflow is presented below. For detailed academic procedures, researchers are encouraged to consult the primary literature on the synthesis of related biaryl phosphine ligands.

G cluster_synthesis General Synthetic Workflow for this compound racemic_diol Racemic Biaryl Diol resolved_diol (R)-Biaryl Diol racemic_diol->resolved_diol Resolution functionalized_diol Functionalized (R)-Biaryl resolved_diol->functionalized_diol Functionalization tunephos This compound functionalized_diol->tunephos Phosphination

Caption: Generalized synthetic workflow for this compound.

Applications in Asymmetric Catalysis: Ruthenium-Catalyzed Hydrogenation

This compound has demonstrated exceptional performance as a ligand in a variety of asymmetric transformations, most notably in ruthenium-catalyzed hydrogenation reactions. The resulting Ru/(R)-C3-TunePhos catalytic system is highly effective for the enantioselective reduction of a wide range of prochiral substrates.

Asymmetric Hydrogenation of β-Ketoesters

One of the most significant applications of the Ru/(R)-C3-TunePhos system is the asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxyesters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This transformation consistently yields high enantiomeric excesses (ee) and conversions under relatively mild conditions.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate

This protocol provides a representative example of the asymmetric hydrogenation of a β-ketoester using a Ru/(R)-C3-TunePhos catalyst.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)

  • This compound

  • Ethyl 4-chloroacetoacetate (Substrate)

  • Methanol (Solvent)

  • Hydrogen gas (High purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Ru(p-cymene)Cl₂]₂ and this compound in a 1:1.1 molar ratio relative to Ru. Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 1-2 hours to form the active catalyst complex.

  • Reaction Setup: The substrate, ethyl 4-chloroacetoacetate, is dissolved in degassed methanol in a separate flask.

  • Hydrogenation: The catalyst solution and the substrate solution are transferred to a high-pressure autoclave under an inert atmosphere. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 10-50 atm).

  • Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50 °C) for the specified time (typically 4-24 hours), or until substrate conversion is complete as monitored by a suitable analytical technique (e.g., GC or HPLC).

  • Work-up and Analysis: After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: this compound and the ruthenium catalyst are air-sensitive; therefore, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation.

  • Degassed Solvents: The use of degassed solvents is crucial to remove dissolved oxygen, which can interfere with the catalytic cycle.

  • Catalyst Loading: The substrate-to-catalyst ratio (S/C) is a critical parameter that is optimized to balance reaction efficiency and cost-effectiveness. Typical S/C ratios range from 100 to 10,000.

  • Pressure and Temperature: These parameters are optimized for each specific substrate to achieve high conversion and enantioselectivity in a reasonable timeframe.

Other Key Applications

The versatility of the Ru/(R)-C3-TunePhos catalytic system extends to the asymmetric hydrogenation of other important classes of substrates, including:

  • Enol Acetates: Yielding chiral esters.

  • Cyclic β-Amino Acids: Providing access to enantiomerically enriched cyclic amino acids.

  • α-Phthalimide Ketones: Leading to the synthesis of chiral amino alcohols.[1]

Mechanistic Insights: The Catalytic Cycle

The mechanism of Ru/(R)-C3-TunePhos catalyzed asymmetric hydrogenation of ketones is believed to proceed through a concerted outer-sphere mechanism. The key steps are illustrated in the following diagram:

G catalyst [Ru(II)-(R)-C3-TunePhos] hydride [Ru-H(II)-(R)-C3-TunePhos] catalyst->hydride + H₂ substrate_complex Substrate Coordination Complex hydride->substrate_complex + Ketone transition_state Transition State substrate_complex->transition_state product_complex Product Coordination Complex transition_state->product_complex Hydride Transfer product_complex->catalyst - Product product Chiral Alcohol Product product_complex->product

Caption: Simplified catalytic cycle for Ru/(R)-C3-TunePhos catalyzed hydrogenation.

Explanation of the Catalytic Cycle:

  • Activation: The precatalyst, typically a Ru(II) complex, reacts with molecular hydrogen to form a ruthenium hydride species.

  • Substrate Coordination: The prochiral ketone coordinates to the ruthenium center in an outer-sphere fashion, meaning it does not directly bind to the metal but is held in close proximity by hydrogen bonding and other non-covalent interactions. The chiral environment created by the this compound ligand dictates the preferred orientation of the substrate.

  • Hydride Transfer: In the rate-determining and enantio-determining step, the hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone via a six-membered pericyclic transition state.

  • Product Release: The resulting chiral alcohol product dissociates from the catalyst, regenerating the active catalytic species to enter another cycle.

The high enantioselectivity of this process is attributed to the steric and electronic properties of the this compound ligand, which creates a highly organized and sterically demanding chiral pocket around the metal center, favoring one transition state over the other.

Safety and Handling

This compound is an air-sensitive compound and should be handled under an inert atmosphere. It is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has established itself as a highly effective and versatile chiral ligand for asymmetric catalysis, particularly in ruthenium-catalyzed hydrogenation reactions. Its tunable structure, coupled with its ability to induce high enantioselectivity for a broad range of substrates, makes it an invaluable tool for synthetic chemists in both academic and industrial settings. A thorough understanding of its properties, applications, and the underlying mechanistic principles is key to leveraging its full potential in the development of efficient and selective catalytic processes.

References

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TunePhos Ligands: A Technical Guide to Discovery, Development, and Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high levels of stereocontrol. This guide provides an in-depth technical overview of the discovery and development of TunePhos, a significant class of chiral biaryl diphosphine ligands. We will explore the foundational design principles that address the limitations of earlier ligand generations, focusing on the innovative concept of a tunable dihedral angle. This guide will detail the molecular architecture, synthesis, and the direct relationship between the ligand's structural properties and its catalytic performance. Key applications, particularly in highly enantioselective hydrogenation reactions, will be discussed, supported by quantitative data and a detailed experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced catalytic systems for the efficient synthesis of chiral molecules.

The Genesis of TunePhos: A Leap Beyond Static Ligand Design

The development of chiral phosphine ligands, such as BINAP, marked a watershed moment in asymmetric catalysis, enabling the synthesis of single-enantiomer products with high fidelity. However, the "one-size-fits-all" nature of these ligands, with their fixed bite angles and rigid backbones, often required extensive reaction screening to find a suitable substrate-catalyst match. The scientific community recognized a need for a more adaptable ligand framework—one that could be systematically modified to optimize a specific catalytic transformation.

This challenge was addressed by the conceptualization of TunePhos. The core innovation was the creation of a new generation of chiral biaryl phosphine ligands featuring a flexible backbone, which allows their dihedral angle to be modified.[1][2] This "tunability" provides a powerful tool for fine-tuning the steric and electronic environment of the catalyst's active site, thereby optimizing enantioselectivity for a given reaction.[1][2] This design philosophy allows chemists to move from screening a library of disparate ligands to rationally tuning a single, versatile ligand scaffold.

Molecular Architecture and Synthesis

The TunePhos family of ligands is characterized by a C2-symmetric biaryl backbone bridged by atoms such as oxygen or carbon, creating a flexible seven-membered ring. A prominent and widely used example is C3-TunePhos, chemically known as (S)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][2][3]dioxonin.[4]

The synthesis is both elegant and efficient, typically involving several key transformations[5]:

  • Preparation of Precursors: Synthesis of the biaryl backbone with appropriate leaving groups (e.g., iodine atoms).

  • Intramolecular Coupling: The critical step is often an intramolecular Ullmann coupling of a diiodide precursor. This reaction proceeds with high yield and, crucially, high diastereoselectivity, setting the axial chirality of the ligand.[3]

  • Phosphination: Introduction of the phosphine moieties to the chiral backbone.

  • Chiral Resolution: If a racemic synthesis is performed, techniques such as chromatography are used to isolate the desired enantiomer.[5]

The general structure of the TunePhos ligand is depicted below.

cluster_backbone Biaryl Backbone A1 Aryl Ring 1 B Flexible Bridge (e.g., -O-CH2-CH2-O-) A1->B P1 P(Ar)₂ A1->P1 A2 Aryl Ring 2 P2 P(Ar)₂ A2->P2 B->A2

Caption: General molecular structure of a TunePhos ligand.

The Core Principle: Dihedral Angle Tunability and Performance

The defining feature of TunePhos is the ability to control the P-Aryl-Aryl-P dihedral angle by introducing different substituents on the biaryl backbone. This geometric parameter directly influences the conformation of the chiral pocket created when the ligand coordinates to a metal center, thus dictating the stereochemical outcome of the reaction. Bulky substituents, for instance, can increase the dihedral angle, altering the spatial arrangement of the phenyl groups on the phosphorus atoms and, consequently, the enantioselectivity.

The utility of this approach is clearly demonstrated in the Ru-catalyzed asymmetric hydrogenation of β-keto esters, where different TunePhos variants yield significantly different enantiomeric excesses (ee).

Ligand VariantSubstituents (R)Dihedral Angle (°)*SubstrateEnantiomeric Excess (ee %)Reference
C3-TunePhos H~70-75Methyl acetoacetate98.2%
4,4'-tBu-TunePhos 4,4'-di-tert-butylLarger than C3-TunePhosEthyl benzoylacetate>99%[6]
H8-TunePhos Perhydrogenated ArylVaries from C3-TunePhosMethyl acetoacetate99.4%[3]
Note: Exact dihedral angles are dependent on the specific complex and crystal structure. The values are illustrative of the tuning concept.

This direct structure-activity relationship validates the design principle of TunePhos: by selecting a ligand with the appropriate substitution pattern, one can rationally optimize the catalyst for a specific substrate to achieve maximal enantioselectivity.[1][2]

Applications in Asymmetric Catalysis

TunePhos ligands have proven to be exceptionally effective in a wide range of metal-catalyzed asymmetric reactions, most notably hydrogenation. When complexed with Ruthenium, Rhodium, or Iridium, TunePhos catalysts consistently deliver high performance, often providing results comparable or superior to established ligands like BINAP.

Key Applications Include:

  • Ru-catalyzed Asymmetric Hydrogenation: This is the most prominent application. TunePhos-Ru complexes are highly effective for the hydrogenation of various functionalized substrates, including β-ketoesters,[3][6] α-phthalimide ketones,[1] enol acetates,[2] and cyclic β-amino acids,[1] yielding chiral alcohols and amines with excellent enantioselectivity.

  • Rh-catalyzed Hydroformylation: TunePhos has been successfully employed in the asymmetric hydroformylation of olefins like cyclopropenes.[1][2]

  • Ir-catalyzed Allylation: Precatalysts involving TunePhos are used for the enantioselective iridium-catalyzed carbonyl allylation from alcohols or aldehydes.

The workflow for selecting and optimizing a TunePhos ligand for a new transformation follows a logical, iterative process.

start_node Define Target Transformation & Substrate A 1. Initial Ligand Selection (e.g., C3-TunePhos) start_node->A process_node process_node decision_node decision_node result_node result_node end_node Optimized Process B 2. Form Catalyst (e.g., with Ru(II) precursor) A->B C 3. Run Test Reaction (Standard Conditions) B->C D 4. Analyze Results (Yield, Conversion, ee%) C->D E Results Meet Target? D->E F 5. Tune the Ligand (Select variant with different substituents, e.g., tBu-TunePhos) E->F No G G E->G Yes F->B Iterate

Caption: Workflow for TunePhos ligand selection and optimization.

Experimental Protocol: A Case Study

Reaction: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ethyl Benzoylacetate using (R)-4,4'-tBu-TunePhos.

This protocol is a representative example demonstrating the practical application of a TunePhos ligand.

Materials:

  • (R)-4,4'-tBu-TunePhos ligand

  • [RuCl₂(p-cymene)]₂ precatalyst

  • Ethyl benzoylacetate (substrate)

  • Sodium ethoxide (NaOEt)

  • Methanol (MeOH), degassed

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and (R)-4,4'-tBu-TunePhos (e.g., 0.011 mmol) to a Schlenk flask.

    • Add 5 mL of degassed methanol.

    • The mixture is stirred at 50°C for 30 minutes to form the active catalyst complex. A color change is typically observed.

  • Hydrogenation Reaction:

    • To the autoclave, add the substrate, ethyl benzoylacetate (e.g., 1.0 mmol).

    • Transfer the prepared catalyst solution to the autoclave via cannula.

    • Add a solution of NaOEt in methanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol).

    • Seal the autoclave.

  • Execution:

    • Purge the autoclave three times with H₂ gas.

    • Pressurize the vessel to the desired pressure (e.g., 10 atm H₂).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • Carefully vent the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., silica gel, hexane/ethyl acetate eluent).

    • Determine the enantiomeric excess (ee %) of the product, ethyl 3-hydroxy-3-phenylpropanoate, using chiral HPLC.

Self-Validation: The protocol's integrity is validated by the analytical outcome. Achieving high yield (>95%) and high enantioselectivity (>99% ee), consistent with reported literature values, confirms the successful execution of the methodology.[6]

Conclusion and Future Outlook

The discovery and development of TunePhos ligands represent a significant advancement in asymmetric catalysis, embodying the principle of rational catalyst design. The ability to systematically tune the ligand's dihedral angle has provided chemists with an unprecedented level of control over the stereochemical outcome of reactions. This has accelerated the development of efficient synthetic routes to valuable chiral building blocks for the pharmaceutical and fine chemical industries.[5]

Future research will likely focus on expanding the library of TunePhos variants with novel electronic and steric properties, broadening their applicability to an even wider range of challenging transformations. The core principles of tunability and rational design, so elegantly demonstrated by the TunePhos family, will continue to guide the development of the next generation of high-performance catalysts.

References

  • Sun, X., Li, W., Hou, G., Zhou, L., & Zhang, X. (2009). Axial Chirality Control by 2,4-Pentanediol for the Alternative Synthesis of C3*-TunePhos Chiral Diphosphine Ligands and Their Applications in Highly Enantioselective Ruthenium-Catalyzed Hydrogenation of b-Keto Esters. Advanced Synthesis & Catalysis, 351, 2553-2557. 3

  • Smolecule. (2023). (R)-C3-TunePhos. 5

  • Wang, C.-J., Wang, C.-B., Chen, D., Yang, G., Wu, Z., & Zhang, X. (2009). Axially 4,4¢-Di-tert-butyl TunePhos-type Chiral Diphosphine Ligand: Synthesis and Applications in Asymmetric Hydrogenation. Tetrahedron Letters, 50, 1038-1040. 6

  • ChemicalBook. (n.d.). This compound | 486429-99-6.

  • ChemicalBook. (n.d.). This compound | 301847-89-2.

  • Sigma-Aldrich. (n.d.). (S)-C3-TunePhos | 486429-99-6.

  • Santa Cruz Biotechnology. (n.d.). (S)-C3-TunePhos | CAS 486429-99-6.

  • Sigma-Aldrich. (n.d.). (S)-C3-TunePhos | 486429-99-6.

  • Sigma-Aldrich China. (n.d.). (S)-C3-TunePhos.

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The Pivotal Role of Atropisomerism in the Chirality and Efficacy of (R)-C3-TunePhos

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Atropisomerism in Asymmetric Catalysis

Atropisomerism is a unique form of axial chirality arising from restricted rotation around a single bond, leading to stereoisomers that are non-superimposable mirror images of each other.[1][2] This phenomenon is a cornerstone in the design of privileged chiral ligands for asymmetric catalysis, where the precise three-dimensional arrangement of atoms is paramount for achieving high enantioselectivity.[3][4][5] Unlike point chirality, which involves a stereogenic center, atropisomerism relies on a sterically hindered axis of rotation, creating a stable chiral scaffold.[2][5] Prominent examples of atropisomeric ligands, such as BINAP, have demonstrated the profound impact of this structural feature on the outcome of stereoselective transformations.[5] The TunePhos family of ligands, including (R)-C3-TunePhos, represents a significant advancement in this class, offering a tunable and highly effective framework for a range of asymmetric reactions.[6][7][8] This guide delves into the core principles of how atropisomerism governs the chirality and, consequently, the catalytic performance of this compound.

The this compound Ligand: Structure and Synthesis

This compound is a chiral diphosphine ligand characterized by a C2-symmetric biaryl backbone.[6][9] Its structure features two diphenylphosphino groups attached to a dibenzo[f,h][6][10]dioxonin core, which imparts a specific dihedral angle and steric environment crucial for its catalytic activity.[7][8] The chirality of this compound originates from the atropisomeric axis between the two aryl rings of the backbone. The steric hindrance imposed by the substituents on the biaryl system prevents free rotation around the C-C single bond, thus locking the molecule into a stable chiral conformation.[5]

The synthesis of this compound is a multi-step process that strategically constructs the chiral backbone and introduces the phosphine moieties. A key step in the synthesis often involves an intramolecular coupling reaction, such as an Ullmann coupling, to form the biaryl linkage with high diastereoselectivity.[11] The chirality is typically introduced by utilizing a chiral auxiliary or through resolution of a racemic mixture.[9] A divergent synthetic strategy allows for the creation of a library of TunePhos-type ligands with varied steric and electronic properties by modifying the substituents on the phosphine groups or the backbone.[6][12]

Synthetic Protocol Overview:

A general, divergent route to C3-TunePhos ligands has been developed, showcasing a condensed and straightforward approach.[6]

  • Preparation of Chiral Bis(bromoether): The synthesis commences with a Mitsunobu reaction between (2S,4S)-pentanediol and 3-bromophenol to yield the chiral bis(bromoether).[6]

  • Formation of the Biaryl Backbone: A crucial intramolecular oxidative radical coupling process, often mediated by Cu(II), is employed to construct the biaryl backbone from a bis-Grignard reagent.[12] This step establishes the atropisomeric axis.

  • Introduction of Phosphine Groups: The final step involves the lithiation of the dibromobiaryl intermediate followed by quenching with the desired chlorophosphine (e.g., chlorodiphenylphosphine) to afford the C3-TunePhos ligand.[11]

This modular approach allows for the synthesis of a diverse array of C3-TunePhos derivatives, enabling the fine-tuning of the ligand's properties for specific catalytic applications.[12]

The Core of Chirality: Atropisomerism in this compound

The defining characteristic of this compound is its atropisomeric chirality. The restricted rotation around the biaryl C-C bond creates a stable, chiral scaffold that dictates the stereochemical outcome of the catalyzed reaction. The "R" designation refers to the specific absolute configuration of this axial chirality.

The stability of the atropisomers is a critical factor. If the rotational barrier is too low, the ligand will racemize under the reaction conditions, leading to a loss of enantioselectivity.[3] For this compound, the steric bulk of the diphenylphosphino groups and the geometry of the dibenzo[f,h][6][10]dioxonin bridge contribute to a high barrier to rotation, ensuring its configurational stability even at elevated temperatures.[1]

The precise dihedral angle between the two aryl planes of the biaryl backbone is a key parameter that influences the geometry of the resulting metal complex and, consequently, its catalytic performance. The TunePhos framework allows for the "tuning" of this dihedral angle by modifying the bridging unit, which in the case of C3-TunePhos is a three-carbon chain.[7][8] This tunability is a significant advantage over other biaryl phosphine ligands.

Visualization of Atropisomerism in this compound

G Atropisomerism in C3-TunePhos cluster_R This compound cluster_S (S)-C3-TunePhos (Mirror Image) P1 P(Ph)₂ P2 P(Ph)₂ Aryl1 Aryl Aryl1->P1 Aryl2 Aryl Aryl1->Aryl2 Atropisomeric Axis (Restricted Rotation) Bridge O-C₃-O Bridge Aryl1->Bridge Aryl2->P2 Aryl2->Bridge P1_S P(Ph)₂ P2_S P(Ph)₂ Aryl1_S Aryl Aryl1_S->P1_S Aryl2_S Aryl Aryl1_S->Aryl2_S Atropisomeric Axis (Restricted Rotation) Bridge_S O-C₃-O Bridge Aryl1_S->Bridge_S Aryl2_S->P2_S Aryl2_S->Bridge_S

Caption: Atropisomerism in C3-TunePhos.

Mechanism of Chiral Induction in Asymmetric Hydrogenation

This compound has proven to be a highly effective ligand in various asymmetric transformations, most notably in ruthenium-catalyzed asymmetric hydrogenation of ketones and esters.[7][10][13] The mechanism of chiral induction relies on the formation of a chiral metal complex where the substrate coordinates in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Catalytic Cycle Overview:

The following diagram illustrates a simplified catalytic cycle for the asymmetric hydrogenation of a β-keto ester using a Ru-(R)-C3-TunePhos complex.

G Simplified Catalytic Cycle Catalyst [Ru(II)-(R)-C3-TunePhos]Cl₂ Active_Catalyst [RuH(Cl)(this compound)] Catalyst->Active_Catalyst H₂ Substrate_Complex Substrate Coordination (β-Keto Ester) Active_Catalyst->Substrate_Complex Substrate Transition_State Stereodetermining Step: Hydride Transfer Substrate_Complex->Transition_State Product_Complex Product Complex Transition_State->Product_Complex Product_Complex->Catalyst Product Release Product Chiral β-Hydroxy Ester Product_Complex->Product

Caption: Simplified Catalytic Cycle.

In the stereodetermining step, the chiral environment created by the this compound ligand dictates the facial selectivity of the hydride transfer from the ruthenium center to the carbonyl carbon of the substrate. The steric bulk and electronic properties of the diphenylphosphino groups create a "chiral pocket" that favors one orientation of the substrate over the other, leading to high enantiomeric excess (ee) of the product.

Performance Data in Asymmetric Hydrogenation

The efficacy of this compound is evident in the high enantioselectivities achieved in the asymmetric hydrogenation of various substrates.

SubstrateCatalystSolventTemp (°C)H₂ Pressure (atm)ee (%)Yield (%)Reference
Ethyl 2-oxo-4-phenylbutyrateRuCl₂(C3-TunePhos)(DMF)nMeOH5050up to 98>99[6]
Methyl acetoacetateRuCl₂(C3-TunePhos)(DMF)nMeOH505099>99[6]
β-Keto estersRu-C3*-TunePhos---up to 99-[11]

Characterization and Validation of Atropisomerism

The confirmation of the atropisomeric nature and stability of this compound relies on several analytical techniques:

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of the ligand and its metal complexes, revealing the dihedral angle of the biaryl backbone and the overall molecular conformation.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature (VT) NMR studies are crucial for determining the rotational barrier of the atropisomeric axis.[1] The absence of coalescence of signals at high temperatures indicates a high degree of rotational restriction.[1] Chiral NMR solvating agents can also be used to distinguish between the two enantiomers.[15][16][17]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for characterizing chiral molecules and can be used to determine the absolute configuration of the atropisomers.

Conclusion

The chirality of this compound is fundamentally rooted in the principle of atropisomerism. The sterically hindered rotation around the biaryl C-C bond creates a stable, chiral scaffold that is the source of its remarkable efficacy in asymmetric catalysis. The modular synthesis of the TunePhos family allows for the fine-tuning of the ligand's steric and electronic properties, making it a versatile and powerful tool for the synthesis of enantiomerically pure compounds. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the role of atropisomerism in ligands like this compound is essential for the rational design of highly efficient and selective catalytic systems.

References

  • Zhang, Z., et al. (2010). Convenient Divergent Strategy for the Synthesis of TunePhos-Type Chiral Diphosphine Ligands and Their Applications in High. Organic Letters, 12(3), 556-559. [Link]

  • Wang, C.-J., et al. (2009). Axially 4,4′-Di-tert-butyl TunePhos-type Chiral Diphosphine Ligand: Synthesis and Applications in Asymmetric Hydrogenation. Tetrahedron Letters, 50(9), 1038-1040. [Link]

  • Zhang, W., et al. (2011). Highly Efficient and Highly Enantioselective Asymmetric Hydrogenation of Ketones with TunesPhos/1,2-Diamine−Ruthenium(II) Complexes. Organic Letters, 13(1), 133-135. [Link]

  • Chan, K. S., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14616-14626. [Link]

  • ResearchGate. (n.d.). Examples of C 2 -symmetric atropisomeric phosphine ligands. [Link]

  • ResearchGate. (n.d.). Examples of C 2-symmetric atropisomeric phosphine ligands. [Link]

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  • Wikipedia. (2023). BINAP. [Link]

  • Zhao, Y., et al. (2023). Synthesis of atropisomeric phosphino-triazoles and their corresponding gold(I) complexes. Organic Chemistry Frontiers, 10(14), 3460-3466. [Link]

  • Frontiers in Chemistry. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. [Link]

  • Frontiers in Chemistry. (2019). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. [Link]

  • National Center for Biotechnology Information. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. [Link]

  • ETH Zurich. (2015). Asymmetric Hydrogenation. [Link]

  • ResearchGate. (n.d.). C3‐Symmetric Chiral Cage‐Shaped Phosphates: Synthesis and Application as Organocatalysts in Asymmetric Iodolactonizations. [Link]

  • ResearchGate. (n.d.). Applications in asymmetric catalysis and plausible mechanism. [Link]

  • National Center for Biotechnology Information. (2022). Unraveling the Pivotal Role of Atropisomerism for Cellular Internalization. [Link]

  • MDPI. (2021). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. [Link]

  • PubMed. (2007). Enantioselective synthesis of C3 fluoro-MEP. [Link]

  • Indian Academy of Sciences. (2011). DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications. [Link]

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(R)-C3-TunePhos: A Comprehensive Technical Guide to its Coordination Chemistry and Catalytic Applications with Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of (R)-C3-TunePhos, a prominent member of the TunePhos family of chiral biaryl phosphine ligands, with a range of transition metals. We will delve into the synthesis, structural characteristics, and catalytic prowess of this compound complexes of ruthenium, rhodium, iridium, palladium, and gold. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are looking to leverage the unique stereoelectronic properties of this ligand in asymmetric catalysis. We will emphasize the causality behind experimental choices and provide detailed protocols and mechanistic insights to empower users to effectively apply this technology.

Introduction: The TunePhos Ligand Family and the Significance of this compound

The quest for highly efficient and selective catalysts for asymmetric transformations is a cornerstone of modern organic chemistry. Chiral phosphine ligands have emerged as indispensable tools in this endeavor, enabling the synthesis of enantiomerically enriched compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] The TunePhos family of ligands, developed by Zhang and coworkers, represents a significant advancement in this field.[2][3] These ligands are characterized by a biaryl backbone bridged by a linker of varying length (Cn), which allows for the fine-tuning of the dihedral angle and, consequently, the chiral environment around the metal center.[4][5]

This compound, where the biaryl moieties are connected by a three-carbon linker, has established itself as a particularly effective ligand in a variety of asymmetric catalytic reactions.[4] Its unique structural features, combining axial chirality with a defined bite angle, impart exceptional levels of enantiocontrol in reactions catalyzed by its transition metal complexes. This guide will systematically explore the coordination chemistry and catalytic applications of this compound with key transition metals.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the chiral biaryl backbone and subsequent phosphination. The key to achieving high enantiopurity lies in the resolution of a racemic precursor or an asymmetric synthesis strategy. A general, scalable route has been developed for the preparation of the TunePhos ligand family.[5]

Experimental Protocol: Synthesis of this compound (A Representative Procedure)

A detailed, step-by-step protocol for the synthesis of the TunePhos family of ligands, including this compound, is described in the seminal paper by Zhang et al. in The Journal of Organic Chemistry, 2000, 65(19), 6223-6226.[2][3] The synthesis typically involves the following key transformations:

  • Synthesis of the Dibromide Precursor: Starting from commercially available materials, a dibrominated biaryl compound with the appropriate three-carbon linker is synthesized.

  • Resolution of the Racemic Dibromide: The racemic dibromide is resolved into its enantiomers using chiral resolving agents, such as (+)- or (-)-2,3-dibenzoyltartaric acid (DBTA).[5] This step is crucial for obtaining the enantiomerically pure ligand.

  • Phosphination: The enantiomerically pure dibromide is then subjected to a double lithiation followed by quenching with chlorodiphenylphosphine to introduce the two diphenylphosphino groups.

  • Purification: The final this compound ligand is purified by column chromatography or recrystallization.

Researchers are strongly encouraged to consult the original literature for the detailed experimental procedures and characterization data.[2][3]

Coordination Chemistry and Catalytic Applications

The efficacy of this compound in asymmetric catalysis is realized through its coordination to transition metals. The electronic and steric properties of the resulting metal complexes dictate their catalytic activity and selectivity.

Ruthenium-(R)-C3-TunePhos Complexes

Ruthenium complexes of chiral diphosphines are workhorses in asymmetric hydrogenation. The Ru-(R)-C3-TunePhos system has demonstrated exceptional performance in the reduction of a wide array of prochiral substrates.[4][5]

Synthesis and Characterization of Ru-(R)-C3-TunePhos Complexes

A common precursor for generating active hydrogenation catalysts is the [RuCl(p-cymene)(this compound)]Cl complex.[4][6]

Experimental Protocol: Preparation of [RuCl(p-cymene)(this compound)]Cl

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), [RuCl2(p-cymene)]2 and this compound (in a 1:1.05 molar ratio of Ru to ligand) are dissolved in degassed anhydrous solvent (e.g., a mixture of dichloromethane and methanol).

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete, which can be monitored by ³¹P NMR spectroscopy.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., diethyl ether or hexane) to afford the desired complex as a solid.[7]

Spectroscopic Characterization:

  • ³¹P NMR: The coordination of this compound to the ruthenium center results in a characteristic downfield shift of the phosphorus signal compared to the free ligand. A sharp singlet is typically observed, indicating a symmetric coordination environment. While specific data for the this compound complex is found in detailed research articles, similar diphosphine ruthenium complexes show signals in the range of δ 40-60 ppm.[8]

Asymmetric Hydrogenation:

Ru-(R)-C3-TunePhos catalysts are highly effective for the asymmetric hydrogenation of various functionalized ketones and olefins.[4]

Substrate ClassProductTypical Catalyst Loading (mol%)Typical ConditionsEnantiomeric Excess (ee %)Reference
β-KetoestersChiral β-Hydroxyesters0.01 - 1H₂ (10-100 atm), MeOH, rt-50 °C>98[2]
Cyclic β-(Acylamino)acrylatesChiral Cyclic β-Amino Acids0.1 - 1H₂ (50-100 atm), MeOH, rt>99[5]
α-Phthalimide KetonesChiral Amino Alcohols0.01 - 0.1H₂ (50-100 atm), MeOH, rt>99[5]

Mechanism of Asymmetric Hydrogenation:

The mechanism of Ru-catalyzed asymmetric hydrogenation is believed to proceed through a monohydride pathway. The key steps involve the formation of a ruthenium hydride species, coordination of the substrate, migratory insertion of the olefin into the Ru-H bond, and subsequent hydrogenolysis to release the product and regenerate the catalyst. The chiral environment created by the this compound ligand dictates the facial selectivity of the hydride transfer, leading to high enantioselectivity.

Ru-Catalyzed Asymmetric Hydrogenation Ru_cat [Ru(II)-(R)-C3-TunePhos] Ru_H [Ru(H)-(R)-C3-TunePhos] Ru_cat->Ru_H H₂ Substrate_complex Substrate Coordination Ru_H->Substrate_complex Substrate Migratory_insertion Migratory Insertion Substrate_complex->Migratory_insertion Product_complex Product Complex Migratory_insertion->Product_complex H₂ Product_complex->Ru_cat Product

Caption: Catalytic cycle for Ru-(R)-C3-TunePhos catalyzed asymmetric hydrogenation.

Rhodium-(R)-C3-TunePhos Complexes

Rhodium complexes bearing chiral phosphine ligands are paramount in asymmetric 1,4-addition reactions and hydroformylations. This compound has proven to be a highly effective ligand for these transformations.[8][9]

Synthesis and Characterization of Rh-(R)-C3-TunePhos Complexes

Cationic rhodium(I) complexes are typically used as catalysts. These can be generated in situ or prepared as stable precursors.

Experimental Protocol: In Situ Generation of Rh-(R)-C3-TunePhos Catalyst

  • In a reaction vessel under an inert atmosphere, a rhodium precursor such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ is dissolved in a suitable solvent (e.g., THF, dioxane, or dichloromethane).

  • A solution of this compound (typically 1.0-1.1 equivalents relative to Rh) in the same solvent is added to the rhodium precursor solution.

  • The mixture is stirred at room temperature for a short period (e.g., 15-30 minutes) to allow for ligand exchange and formation of the active catalyst.

Asymmetric 1,4-Addition:

Rh-(R)-C3-TunePhos catalysts are particularly effective for the asymmetric conjugate addition of organoboron reagents to α,β-unsaturated compounds.[8][10]

AcceptorNucleophileProductTypical Catalyst Loading (mol%)Typical ConditionsEnantiomeric Excess (ee %)Reference
Cyclic EnonesArylboronic AcidsChiral β-Aryl Ketones1 - 3Base (e.g., K₂CO₃), aq. solvent, rt>98[3]
α,β-Unsaturated EstersArylboronic AcidsChiral β-Aryl Esters1 - 3Base, solvent, rtHigh[8]

Mechanism of Asymmetric 1,4-Addition:

The catalytic cycle for the rhodium-catalyzed 1,4-addition of arylboronic acids is generally accepted to involve: 1) transmetalation of the aryl group from boron to rhodium, 2) insertion of the enone into the Rh-aryl bond, and 3) protonolysis to release the product and regenerate the rhodium catalyst. The this compound ligand controls the stereochemistry of the migratory insertion step, thereby determining the enantioselectivity of the product.[11]

Rh-Catalyzed 1,4-Addition Rh_cat [Rh(I)-(R)-C3-TunePhos] Rh_Aryl [Aryl-Rh(I)-(R)-C3-TunePhos] Rh_cat->Rh_Aryl ArB(OH)₂ Enone_complex Enone Coordination Rh_Aryl->Enone_complex Enone Insertion Migratory Insertion Enone_complex->Insertion Rh_Enolate Rh-Enolate Insertion->Rh_Enolate Rh_Enolate->Rh_cat H⁺, Product

Caption: Catalytic cycle for Rh-(R)-C3-TunePhos catalyzed 1,4-addition.

Iridium-(R)-C3-TunePhos Complexes

Iridium catalysis has gained prominence for challenging asymmetric transformations, including the hydrogenation of unfunctionalized and sterically hindered olefins, and allylic alkylations.[12][13][14] While specific applications of this compound with iridium are less documented in readily available literature compared to Ru and Rh, the structural and electronic properties of the ligand make it a highly promising candidate for these reactions. An iridium complex of a modified C3*-TunePhos has been successfully used in the asymmetric hydrogenation of meso-anhydrides.[3]

Potential Applications in Iridium Catalysis:

  • Asymmetric Hydrogenation: Iridium catalysts are known for their ability to hydrogenate challenging substrates. The tunable nature of this compound could be beneficial in optimizing selectivity for specific substrate classes.

  • Asymmetric Allylic Alkylation: Iridium-catalyzed asymmetric allylic alkylation is a powerful tool for C-C bond formation. The chiral pocket created by this compound could provide excellent stereocontrol in these reactions.[12][15]

Experimental Workflow: Screening this compound in Iridium-Catalyzed Allylic Alkylation

Ir-Catalyzed Allylic Alkylation Workflow start Start: Allylic Substrate & Nucleophile catalyst_prep In situ Catalyst Preparation: [Ir(COD)Cl]₂ + this compound start->catalyst_prep reaction Reaction Setup: Solvent, Base, Temperature catalyst_prep->reaction workup Reaction Workup & Purification reaction->workup analysis Analysis: Yield (GC/NMR), ee (Chiral HPLC/SFC) workup->analysis optimization Optimization of Reaction Conditions analysis->optimization Iterate

Caption: Workflow for screening this compound in Ir-catalyzed allylic alkylation.

Palladium-(R)-C3-TunePhos Complexes

Palladium catalysis is a cornerstone of modern organic synthesis, with cross-coupling reactions and allylic substitutions being among the most important transformations.[16][17][18] Chiral diphosphine ligands are crucial for rendering these reactions enantioselective.

Potential Applications in Palladium Catalysis:

  • Asymmetric Allylic Alkylation (AAA): The Tsuji-Trost reaction is a powerful C-C bond-forming reaction, and its asymmetric variant is of great synthetic utility. The well-defined chiral environment of this compound makes it a strong candidate for achieving high enantioselectivity in AAA.[19]

  • Asymmetric Cross-Coupling Reactions: While less common, chiral phosphine ligands can be used to induce asymmetry in certain cross-coupling reactions, particularly those involving prochiral starting materials or intermediates.

Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

  • A palladium precursor, such as [Pd(allyl)Cl]₂ or Pd₂(dba)₃, and this compound are dissolved in an appropriate solvent (e.g., THF, CH₂Cl₂) in a reaction vessel under an inert atmosphere.

  • The nucleophile and a suitable base are added to the reaction mixture.

  • The allylic substrate is then added, and the reaction is stirred at the desired temperature until completion.

  • The reaction is quenched, and the product is isolated and purified. The enantiomeric excess is determined by chiral chromatography.

Gold-(R)-C3-TunePhos Complexes

Gold catalysis has emerged as a powerful tool for the activation of alkynes, allenes, and alkenes towards nucleophilic attack.[20][21][22][23] Gold(I) complexes are typically the active catalysts, and phosphine ligands play a crucial role in stabilizing the metal center and modulating its reactivity.

Synthesis and Characterization of Au-(R)-C3-TunePhos Complexes

Gold(I) phosphine complexes are typically prepared by the reaction of a gold(I) precursor, such as (Me₂S)AuCl or (tht)AuCl, with the phosphine ligand.

Experimental Protocol: Synthesis of a Au-(R)-C3-TunePhos Complex

  • In a glovebox or under an inert atmosphere, a solution of (Me₂S)AuCl in a suitable solvent (e.g., CH₂Cl₂) is prepared.

  • A solution of this compound in the same solvent is added dropwise to the gold precursor solution.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The solvent is removed under reduced pressure, and the resulting solid is washed to afford the gold(I)-(R)-C3-TunePhos complex.

Potential Catalytic Applications:

  • Enantioselective Cycloisomerization Reactions: Gold catalysts are highly effective in promoting a variety of cycloisomerization reactions. The use of a chiral ligand like this compound could enable enantioselective variants of these transformations.

  • Asymmetric Hydrofunctionalization of Alkynes: The addition of water, alcohols, or amines to alkynes is a fundamental transformation that can be catalyzed by gold. A chiral gold complex could provide access to enantioenriched products.

Conclusion and Future Outlook

This compound has established itself as a versatile and highly effective chiral ligand for a range of transition metal-catalyzed asymmetric reactions. Its unique structural design, which allows for the tuning of the chiral pocket around the metal center, has led to exceptional levels of enantioselectivity in ruthenium-catalyzed hydrogenations and rhodium-catalyzed 1,4-additions. While its full potential in iridium, palladium, and gold catalysis is still being explored, the foundational principles of its coordination chemistry suggest that it will continue to be a valuable tool for the synthesis of complex, enantiomerically pure molecules. Future research will likely focus on expanding the scope of its applications, developing novel metal complexes with enhanced reactivity and stability, and applying these catalysts to the synthesis of high-value targets in the pharmaceutical and fine chemical industries.

References

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl
  • C2-Symmetric Diphosphine Ligands with Only the Planar Chirality of Ferrocene for the Palladium-Catalyzed Asymmetric Allylic Alkyl
  • A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
  • Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation.
  • Palladium-Catalyzed Asymmetric Allylic Alkylation with a Chiral Monodent
  • Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates.
  • Towards the rational design of ylide-substituted phosphines for gold(i)
  • Iridium-catalyzed enantioselective olefinic C(sp2)–H allylic alkylation.
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  • Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis.
  • Asymmetric Palladium-Catalyzed Allylic Alkylations.
  • Effect of phosphine substituents in gold(I) complexes: a theoretical study of MeAuPR3, R = H, Me, Ph. The Journal of Physical Chemistry.
  • Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles.
  • Recent advances in iridium-catalyzed enantioselective allylic substitution using phosphoramidite-alkene ligands.
  • Catalytic Activity of Bis-phosphine Ruthenium(II)-Arene Compounds: Chemoselective Hydrogenation and Mechanistic Insights. Inorganic Chemistry.
  • Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes.
  • Catalyst and Ligand Toolbox Kit for Asymmetric Hydrogen
  • highly enantioselective transition metal-catalyzed hydrogenation reactions: an efficient tool for.
  • Synthesis of chiral bisphosphines with tunable bite angles and their applications in asymmetric hydrogen
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  • asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses.
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  • Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions.
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Spectroscopic Data of (R)-C3-TunePhos: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

(R)-C3-TunePhos is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, particularly in hydrogenation reactions. [1] Its unique bridged biaryl backbone imparts a specific chirality and conformational rigidity, which are crucial for achieving high enantioselectivity in the synthesis of chiral molecules.[1] A thorough understanding of its spectroscopic data is paramount for researchers in catalyst development and application, ensuring the ligand's identity, purity, and stability.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While raw experimental spectra are often found in the supporting information of seminal publications, this guide synthesizes the anticipated spectral features based on the ligand's structure and established spectroscopic principles.

Molecular Structure of this compound

The structure of this compound, chemically named (R)-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][2][3]dioxonine, is characterized by a C2-symmetric biaryl scaffold connected by a three-carbon propyl bridge, creating a nine-membered central ring. This framework holds two diphenylphosphino groups in a chiral orientation.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of this compound. The key nuclei to probe are ¹H, ¹³C, and ³¹P.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. Given that phosphorus is a key heteroatom, this spectrum is crucial for confirming the structure and purity.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is expected to be complex in the aromatic region due to the presence of multiple phenyl rings. The protons of the propyl bridge will appear in the aliphatic region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.50 - 6.80m26HAr-H
~ 4.20 - 3.80m4HO-CH₂
~ 2.20 - 1.80m2HO-CH₂-CH₂
Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a multitude of signals in the aromatic region, corresponding to the inequivalent carbons of the biaryl backbone and the four phenyl rings on the phosphorus atoms. The aliphatic carbons of the propyl bridge will be observed upfield.

Chemical Shift (δ, ppm)Assignment
~ 160 - 120Ar-C
~ 70 - 60O-CH₂
~ 30 - 20O-CH₂-CH₂
Predicted ³¹P NMR Data (162 MHz, CDCl₃)

The proton-decoupled ³¹P NMR spectrum is a powerful tool for assessing the purity of phosphine ligands. For this compound, a single sharp signal is expected, indicative of the two equivalent phosphorus atoms in the C2-symmetric structure. Oxidation of the phosphine to a phosphine oxide would result in a downfield shift of this signal.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -10 to -15sPPh₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to C-H bonds (aromatic and aliphatic) and C-O bonds of the ether linkage.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000mAromatic C-H stretch
3000 - 2850mAliphatic C-H stretch
~ 1600, 1480, 1435sAromatic C=C stretch
~ 1250 - 1000sC-O (ether) stretch
~ 750 - 690sAromatic C-H bend

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is suitable.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane).

  • Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or after chromatographic separation.

  • Analysis: Acquire the mass spectrum in positive ion mode. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) will be the most prominent feature.

Predicted Mass Spectrometry Data
m/z (amu)Ion
595.19[M+H]⁺
617.17[M+Na]⁺

The exact mass of this compound (C₃₉H₃₂O₂P₂) is 594.18 daltons. High-resolution mass spectrometry should provide a measured mass that is very close to the calculated exact mass, confirming the elemental composition.

Data Interpretation and Quality Control Workflow

The collective analysis of NMR, IR, and MS data provides a comprehensive characterization of this compound.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of this compound NMR NMR (1H, 13C, 31P) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Confirmation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment (Absence of Impurities, e.g., Phosphine Oxide) NMR->Purity IR->Structure Identity Identity Verification (Molecular Weight) MS->Identity

Figure 2: Workflow for the spectroscopic characterization of this compound.

Expert Insights:

  • ³¹P NMR as a Critical Purity Indicator: The ³¹P NMR spectrum is arguably the most important for routine quality control. A single, sharp peak confirms the presence of the desired diphosphine. The appearance of a second peak, typically shifted downfield to around 20-30 ppm, is a clear indication of oxidation to the corresponding phosphine oxide, which can be detrimental to catalytic activity.

  • Solvent Effects in NMR: The chemical shifts, particularly in ¹H NMR, can be sensitive to the choice of deuterated solvent. For instance, using an aromatic solvent like C₆D₆ may induce noticeable upfield shifts for protons situated over the phenyl rings due to anisotropic effects.

  • Chirality and NMR: While standard NMR techniques confirm the constitution of C3-TunePhos, they do not differentiate between the (R) and (S) enantiomers. Chiral shift reagents or the synthesis of diastereomeric derivatives would be necessary for enantiomeric purity determination by NMR, although chiral chromatography is the more common method.

By carefully acquiring and interpreting these spectroscopic data, researchers can confidently verify the quality of their this compound ligand, a critical step for achieving reproducible and optimal results in asymmetric catalysis.

References

  • Zhang, Z., Qian, H., Longmire, J., & Zhang, X. (2000). Synthesis of Chiral Bisphosphines with Tunable Bite Angles and Their Applications in Asymmetric Hydrogenation of β-Ketoesters. The Journal of Organic Chemistry, 65(19), 6223–6226. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Methodological & Application

(R)-C3-TunePhos in Asymmetric Hydrogenation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the application of the (R)-C3-TunePhos ligand in asymmetric hydrogenation. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for catalyst preparation and hydrogenation reactions, and present a curated overview of its performance across various substrates.

Introduction: The Architectural Advantage of this compound

This compound is a chiral diphosphine ligand that has emerged as a powerful tool in the field of asymmetric catalysis.[1] Structurally, it belongs to the TunePhos family of ligands, which are distinguished by a flexible biaryl backbone connected by a dioxepine bridge. This unique C3-spacer imparts a "tunable" dihedral angle, allowing for fine optimization of the catalyst's steric and electronic properties to suit specific substrates.[2] This adaptability is a key factor in achieving the high enantioselectivities and catalytic activities that characterize this ligand system.

In concert with transition metals, particularly ruthenium and rhodium, this compound forms highly effective catalysts for the enantioselective reduction of prochiral ketones, olefins, and β-ketoesters, yielding chiral alcohols and other valuable synthons with exceptional optical purity.[2][3] Its application is particularly notable in the synthesis of key pharmaceutical intermediates where precise stereochemical control is paramount.[3]

The Catalytic Heart: Mechanism of Asymmetric Ketone Hydrogenation

The high efficiency and selectivity of the Ru-(R)-C3-TunePhos/diamine system in ketone hydrogenation is best understood through the lens of the Noyori-type outer-sphere mechanism.[4][5] This catalytic cycle avoids direct coordination of the ketone substrate to the metal center. Instead, the reaction proceeds through a concerted, six-membered pericyclic transition state involving the ruthenium hydride (Ru-H) and the amine proton (N-H) of the diamine ligand.[6][7][8] This "metal-ligand bifunctional catalysis" is crucial for the stereoselective hydrogen transfer.

Below is a conceptual illustration of the catalytic cycle for the asymmetric hydrogenation of a ketone.

Catalytic_Cycle cluster_main Catalytic Cycle Precatalyst [RuCl(this compound)(diamine)]Cl Precatalyst Active_Catalyst [RuH(this compound)(diamine)]+ Active Catalyst Precatalyst->Active_Catalyst + Base, H2 - 2Cl-, - Base-H+ H2_Complex [RuH(H2)(this compound)(diamine)]+ Active_Catalyst->H2_Complex + H2 H2_Complex->Active_Catalyst - H2 Transition_State Six-Membered Transition State H2_Complex->Transition_State + Ketone (R2C=O) Product_Complex [Ru(Product-OH)(diamine)]+ Product Complex Transition_State->Product_Complex H- transfer Product_Complex->Active_Catalyst - Chiral Alcohol

Figure 1: Conceptual catalytic cycle for Ru-(R)-C3-TunePhos/diamine catalyzed asymmetric ketone hydrogenation.

Causality in the Cycle:

  • Activation: The precatalyst is activated by a base (e.g., t-BuOK) in the presence of H₂, forming the active Ru-H species.

  • Outer-Sphere Interaction: The ketone substrate does not bind directly to the ruthenium atom. Instead, it forms a transient complex stabilized by hydrogen bonding with the N-H group of the diamine ligand.

  • Stereodetermining Step: The enantioselectivity is determined in the six-membered transition state where a hydride from the ruthenium and a proton from the diamine are concertedly transferred to the carbonyl group of the ketone.[1] The chiral environment created by the this compound and the chiral diamine dictates the facial selectivity of the hydrogen attack.

  • Regeneration: The resulting chiral alcohol dissociates, and the active catalyst is regenerated to re-enter the catalytic cycle.

Experimental Protocols: From Catalyst Preparation to Product Isolation

The following protocols are designed to be robust and reproducible for laboratory-scale synthesis. Adherence to inert atmosphere techniques is critical for success, as the catalyst and ligand are air-sensitive.

Protocol 1: In Situ Preparation of the Ru-(R)-C3-TunePhos/(R,R)-DPEN Catalyst

This protocol describes the preparation of the active catalyst from commercially available precursors.

Catalyst_Preparation cluster_prep In Situ Catalyst Preparation Workflow Start Start: Inert Atmosphere (Glovebox or Schlenk Line) Step1 1. Charge autoclave with [RuCl2(p-cymene)]2 and this compound. Start->Step1 Step2 2. Add degassed solvent (e.g., 2-propanol). Step1->Step2 Step3 3. Stir at elevated temperature (e.g., 80 °C) for 10-15 min. Step2->Step3 Step4 4. Cool to room temperature. Step3->Step4 Step5 5. Add (R,R)-DPEN (diamine). Step4->Step5 Step6 6. Stir for 10-15 min. Catalyst solution is ready for use. Step5->Step6 End End: Active Catalyst Solution Step6->End

Figure 2: Workflow for the in situ preparation of the active hydrogenation catalyst.

Step-by-Step Methodology:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere of argon or nitrogen.

  • Precursor Addition: To a dry Schlenk flask or an autoclave insert, add [RuCl₂(p-cymene)]₂ (1 equivalent) and this compound (2.2 equivalents).

  • Solvent Addition: Add freshly degassed 2-propanol via cannula or syringe. The volume should be sufficient to dissolve the components and for the subsequent reaction.

  • Initial Heating: Stir the mixture at 80 °C for 10-15 minutes. The solution should become clear and homogeneous.

  • Cooling and Diamine Addition: Cool the solution to room temperature. Add (R,R)-diphenylethylenediamine ((R,R)-DPEN) (2.2 equivalents).

  • Final Stirring: Stir the resulting solution at room temperature for an additional 10-15 minutes. The catalyst is now ready for the hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Hydrogenation of Ketones

This protocol provides a general framework for the hydrogenation of a model substrate, acetophenone.

Step-by-Step Methodology:

  • Catalyst Preparation: Prepare the catalyst solution as described in Protocol 3.1 or use a pre-formed catalyst like [Chloro(this compound)(p-cymene)ruthenium(II)] chloride.[2]

  • Substrate and Base Addition: To the catalyst solution, add the ketone substrate (e.g., acetophenone, typically at a substrate-to-catalyst ratio (S/C) of 1000:1 to 100,000:1). Subsequently, add a solution of potassium tert-butoxide (t-BuOK) in 2-propanol (typically 2-10 equivalents relative to the catalyst).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas (3-5 cycles), and then pressurize to the desired pressure (typically 10-50 atm).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitor by TLC, GC, or HPLC).

  • Work-up: After completion, carefully vent the hydrogen pressure. Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[9]

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Performance and Substrate Scope

The Ru-(R)-C3-TunePhos system has demonstrated remarkable efficacy across a broad range of substrates. Below are representative examples of its performance in the asymmetric hydrogenation of ketones and β-ketoesters.

Asymmetric Hydrogenation of Ketones

The catalyst system is highly effective for the reduction of various aromatic, heteroaromatic, and α,β-unsaturated ketones.

SubstrateProductS/C RatioH₂ (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
Acetophenone1-Phenylethanol100,0001020-221>9999.8[6]
1'-Acetonaphthone1-(1-Naphthyl)ethanol100,0001020-221>99>99.9[6]
2-Acetylthiophene1-(2-Thienyl)ethanol100,0005020-222>9999.2[6]
Cyclopropyl methyl ketone1-Cyclopropylethanol10,0005020-221>9997.9[6]
trans-4-Phenyl-3-buten-2-one(E)-4-Phenyl-3-buten-2-ol10,0005020-221>9997.4[6]
α-Phthalimide ketoneChiral Amino Alcohol20050-100RT-100>99[3]
Asymmetric Hydrogenation of β-Ketoesters

The protocol is also highly efficient for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in organic synthesis.

SubstrateProductS/C RatioH₂ (atm)SolventTemp (°C)ee (%)Reference
Ethyl acetoacetateEthyl 3-hydroxybutanoate10,00010EtOH8099[10]
Ethyl benzoylacetateEthyl 3-hydroxy-3-phenylpropanoate10,00010EtOH8098[10]
Methyl 3-oxo-4-phenylbutanoateMethyl 3-hydroxy-4-phenylbutanoate10,00010MeOH8099[10]
Dimethyl 2-oxoglutarateDimethyl (R)-2-hydroxyglutarate---->99[2]

Conclusion and Outlook

The this compound ligand, in combination with ruthenium catalysts, provides a highly efficient and versatile system for asymmetric hydrogenation. The operational simplicity of the in situ catalyst preparation, coupled with the extremely high enantioselectivities and turnover numbers achieved under mild conditions, makes this protocol a valuable asset for both academic research and industrial applications. The modularity of the TunePhos framework continues to inspire the development of new ligands, promising even greater advancements in the field of asymmetric catalysis.

References

  • Chen, W., et al. (2008). Highly Efficient and Highly Enantioselective Asymmetric Hydrogenation of Ketones with TunesPhos/1,2-Diamine−Ruthenium(II) Complexes. Angewandte Chemie International Edition, 47(47), 9129-9132. [URL not available]
  • ResearchGate. (n.d.). Noyori mechanism (Outer Sphere) in hydrogenation of ketonic molecules... [Link]

  • Eisenstein, O., & Crabtree, R. H. (2013). Outer sphere hydrogenation catalysis. New Journal of Chemistry, 37(1), 21-27. [Link]

  • DiVA portal. (2006). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]

  • Abdur-Rashid, K., et al. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society, 124(50), 15104–15118. [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of acetophenone. [Link]

  • Organic Syntheses. (n.d.). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. [Link]

  • Sun, X., et al. (2009). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • Xiao, J., et al. (2002). Effect of diphosphine ligands on ruthenium catalysed asymmetric hydrogenation of ketones. Tetrahedron Letters, 43(44), 7965-7968. [URL not available]
  • Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. [Link]

  • Ratovelomanana-Vidal, V., et al. (2008). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Advanced Synthesis & Catalysis, 350(5), 759-768. [Link]

  • ACS Publications. (2020). Bulky Diphosphine Acetate Ruthenium Complexes: Synthesis and Catalytic Activity in Ketone Transfer Hydrogenation and Alkyne Dimerization. Organometallics, 39(17), 3205–3216. [Link]

  • Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • ACS Publications. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1239–1246. [Link]

  • Chemistry LibreTexts. (2021). 6.2: Reactions of Ketones. [Link]

Sources

Application Notes and Protocols for the Synthesis of Chiral Amines Using (R)-C3-TunePhos

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Amine Synthesis

Chiral amines are indispensable building blocks in modern chemistry, forming the backbone of a significant portion of pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] It is estimated that 40-45% of small-molecule drugs contain at least one chiral amine fragment, where the specific three-dimensional arrangement, or stereochemistry, is critical for therapeutic efficacy and safety.[3] The synthesis of enantiomerically pure amines is, therefore, a paramount objective in drug discovery and development.[1] Among the myriad of synthetic strategies, the transition metal-catalyzed asymmetric hydrogenation of prochiral enamides and related unsaturated precursors has emerged as one of the most direct and efficient methods for accessing these valuable compounds.[4]

This guide provides a detailed overview and field-proven protocols for the application of the (R)-C3-TunePhos ligand in the synthesis of chiral amines. As a member of the TunePhos family of atropisomeric biaryl diphosphine ligands, this compound, when complexed with transition metals such as Ruthenium, forms a highly effective catalyst for asymmetric hydrogenation, delivering products with exceptional levels of enantioselectivity.[3][5]

The this compound Ligand: Structure and Rationale for Use

This compound is a chiral biaryl diphosphine ligand characterized by a C3-bridged biaryl backbone. This structural feature imparts a specific bite angle and conformational rigidity to the resulting metal complex, which is crucial for creating a well-defined chiral environment around the catalytic center. The atropisomerism of the biaryl scaffold, combined with the stereogenic centers in the C3-bridge, allows for precise control of the spatial orientation of the diphenylphosphino groups. This, in turn, dictates the facial selectivity of the hydrogenation of a prochiral substrate.

The "tunable" nature of the TunePhos ligand family allows for the modification of the dihedral angle of the biaryl system, which can be optimized to enhance enantioselectivity for a specific substrate. The Ruthenium-(R)-C3-TunePhos complex, in particular, has demonstrated remarkable performance in the asymmetric hydrogenation of tetrasubstituted olefins, such as those found in cyclic β-(acylamino)acrylates, which are challenging substrates for many other catalyst systems.[5]

Mechanism of Asymmetric Hydrogenation with Ru-(R)-C3-TunePhos

The enantioselective hydrogenation of a prochiral enamide catalyzed by a Ru-(R)-C3-TunePhos complex is believed to proceed through a series of well-defined steps. While the precise mechanism can be substrate-dependent, a generally accepted pathway involves the following key events:

  • Catalyst Activation: The pre-catalyst, often a Ru(II) complex, is activated under the reaction conditions to form a coordinatively unsaturated species.

  • Substrate Coordination: The prochiral enamide coordinates to the chiral Ru-complex. The stereochemistry of the final product is determined by the preferred mode of binding of the enamide to the chiral catalyst, which is influenced by steric and electronic interactions between the substrate and the this compound ligand.

  • Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the Ru(II) center, forming a Ru(IV) dihydride species.

  • Migratory Insertion and Reductive Elimination: The coordinated enamide then undergoes migratory insertion into one of the Ru-H bonds, followed by reductive elimination to afford the saturated, chiral amine product and regenerate the active catalyst.

The high enantioselectivity achieved with the Ru-(R)-C3-TunePhos catalyst is a direct consequence of the energetic preference for one of the diastereomeric transition states in the catalytic cycle, which is governed by the chiral architecture of the ligand.

Application Highlight: Enantioselective Synthesis of a Chiral Cyclic β-Amino Acid Precursor

This section details the asymmetric hydrogenation of a cyclic β-(acylamino)acrylate, a key intermediate in the synthesis of chiral cyclic β-amino acids. These products are valuable building blocks for the creation of β-peptides and other bioactive molecules.[5]

Performance Data

The Ru-(R)-C3-TunePhos catalyst system has been shown to be highly effective for the asymmetric hydrogenation of various cyclic β-(acylamino)acrylates, yielding the corresponding cis-β-amino acid derivatives with excellent enantioselectivities.[5]

EntrySubstrateProductSolventPressure (atm H₂)Temp (°C)Time (h)Conversion (%)ee (%)
12-Acetylamino-cyclopent-1-enecarboxylic acid methyl ester(1R,2S)-2-Acetylamino-cyclopentanecarboxylic acid methyl esterMeOH505012>99>99
22-(tert-Butoxycarbonylamino)-cyclopent-1-enecarboxylic acid methyl ester(1R,2S)-2-(tert-Butoxycarbonylamino)-cyclopentanecarboxylic acid methyl esterMeOH505012>9998
34-Acetylamino-3,6-dihydro-2H-pyran-3-carboxylic acid methyl ester(3R,4S)-4-Acetylamino-tetrahydro-pyran-3-carboxylic acid methyl esterMeOH505012>9998

Data adapted from W. Tang, et al., J. Am. Chem. Soc. 2003, 125, 32, 9570-9571.[5]

Detailed Experimental Protocol

This protocol is based on the successful asymmetric hydrogenation of 2-acetylamino-cyclopent-1-enecarboxylic acid methyl ester as reported in the literature.[5]

Materials and Equipment:

  • This compound

  • [Ru(COD)Cl₂]n or other suitable Ru(II) precursor

  • Substrate: 2-Acetylamino-cyclopent-1-enecarboxylic acid methyl ester

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Standard laboratory glassware for inert atmosphere techniques (Schlenk line, glovebox)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Chiral HPLC or GC for enantiomeric excess determination

Catalyst Preparation (in situ):

  • In a glovebox or under a stream of argon, add this compound (0.011 mmol) and [Ru(COD)Cl₂]n (0.010 mmol) to a Schlenk flask or the liner of the hydrogenation reactor.

  • Add 5 mL of anhydrous, degassed methanol to dissolve the ligand and ruthenium precursor.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.

Hydrogenation Reaction:

  • To the freshly prepared catalyst solution, add the substrate, 2-acetylamino-cyclopent-1-enecarboxylic acid methyl ester (1.0 mmol).

  • Seal the reaction vessel and transfer it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas 3-5 times to remove any residual air.

  • Pressurize the vessel with hydrogen to 50 atm.

  • Commence vigorous stirring and heat the reaction to 50 °C.

  • Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by TLC, GC, or HPLC. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

Work-up and Analysis:

  • Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.

Causality Behind Experimental Choices
  • In situ Catalyst Preparation: Preparing the catalyst in situ from the ligand and a metal precursor is a common and convenient method that avoids the need to synthesize and isolate the often air-sensitive catalyst complex.

  • Solvent: Methanol is a common solvent for asymmetric hydrogenation as it can dissolve both the catalyst and many polar substrates. It is crucial to use anhydrous and degassed solvent to prevent catalyst deactivation.

  • Pressure and Temperature: The reaction is performed under elevated hydrogen pressure and temperature to increase the reaction rate. The optimal conditions are typically determined through screening and may vary for different substrates.

  • Inert Atmosphere: The use of a glovebox or Schlenk line techniques is essential as the phosphine ligand and the catalyst are susceptible to oxidation by air, which would lead to catalyst deactivation.

Visualizing the Workflow and Catalytic Cycle

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Analysis ligand This compound mix_prep Mix and Stir ligand->mix_prep ru_prec Ru(II) Precursor ru_prec->mix_prep solvent_prep Anhydrous MeOH solvent_prep->mix_prep catalyst Active Ru-(R)-C3-TunePhos Catalyst mix_prep->catalyst reactor High-Pressure Reactor catalyst->reactor substrate Prochiral Enamide substrate->reactor reaction_mix Reaction Mixture reactor->reaction_mix h2 H₂ Gas (50 atm) h2->reaction_mix heating Heating (50°C) heating->reaction_mix evaporation Solvent Removal reaction_mix->evaporation purification Column Chromatography evaporation->purification analysis Chiral HPLC/GC purification->analysis product Enantiopure Chiral Amine analysis->product

Caption: Experimental workflow for the synthesis of chiral amines.

Simplified Catalytic Cycle

catalytic_cycle catalyst [Ru(II)L] substrate_complex [Ru(II)L(Enamide)] catalyst->substrate_complex + Enamide dihydride [Ru(IV)L(Enamide)(H)₂] substrate_complex->dihydride + H₂ h2_addition Oxidative Addition insertion Migratory Insertion dihydride->insertion Insertion product_complex [Ru(II)L(Amine)] insertion->product_complex Reductive Elimination product_complex->catalyst - Amine product_release Product Release

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Safety and Handling Considerations

  • Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions must be conducted in a well-ventilated fume hood, and the equipment must be properly grounded. Ensure that there are no ignition sources in the vicinity.

  • Ruthenium Catalysts: Ruthenium compounds can be toxic and should be handled with care in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound: As a phosphine ligand, this compound is air-sensitive and should be stored and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvents: Anhydrous solvents are often flammable and should be handled with care. Ensure proper ventilation and avoid ignition sources.

Conclusion

The use of this compound in Ruthenium-catalyzed asymmetric hydrogenation represents a powerful and reliable method for the synthesis of chiral amines, particularly cyclic β-amino acid derivatives. The high enantioselectivities and conversions achievable with this catalyst system underscore its importance for researchers, scientists, and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the successful application of this technology in the laboratory. Careful attention to experimental detail, particularly the maintenance of inert conditions, is crucial for achieving optimal results.

References

  • Zhu, G., & Zhang, X. (1999). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. The Journal of Organic Chemistry, 64(6), 1774–1775. [Link]

  • Tang, W., Liu, D., & Zhang, X. (2003). Enantioselective Hydrogenation of Tetrasubstituted Olefins of Cyclic β-(Acylamino)acrylates. Journal of the American Chemical Society, 125(32), 9570–9571. [Link]

  • Cabré, A., Verdaguer, X., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13264–13331. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of chiral amines in the pharmaceutical industry. Retrieved from [Link]

Sources

Advanced Application Notes & Protocols for Iridium-Catalyzed Reactions Using the (R)-C3-TunePhos Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The (R)-C3-TunePhos Ligand in Modern Asymmetric Catalysis

In the landscape of asymmetric synthesis, the pursuit of highly efficient and selective catalysts is paramount for the development of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among the pantheon of chiral ligands, the TunePhos family, and specifically this compound, has emerged as a powerhouse for transition metal-catalyzed reactions. These atropisomeric biaryl diphosphine ligands are distinguished by their modularity, allowing for the fine-tuning of steric and electronic properties to achieve superior enantioselectivities.[1]

This guide provides an in-depth exploration of the application of the this compound ligand in Iridium-catalyzed asymmetric hydrogenation reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for key substrate classes, and offer insights into reaction optimization and troubleshooting. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement and adapt these powerful catalytic systems in their own synthetic endeavors. The air-stable nature of many TunePhos ligands adds a layer of practicality, simplifying handling and setup procedures.[1]

Core Principles of the Ir/(R)-C3-TunePhos Catalytic System

The efficacy of the Iridium/(R)-C3-TunePhos system lies in the unique architecture of the ligand. The C3-TunePhos backbone creates a well-defined chiral pocket around the iridium center, which effectively discriminates between the two prochiral faces of the substrate during the hydrogenation process. The modularity of the TunePhos framework allows for modifications to the P-aryl groups, which can influence both the steric bulk and the electronic nature of the catalyst, thereby impacting its reactivity and enantioselectivity.[1]

Application I: Asymmetric Hydrogenation of Quinolines

The enantioselective hydrogenation of quinolines to produce optically active tetrahydroquinolines is a strategically important transformation, as the tetrahydroquinoline motif is a core structure in numerous natural products and biologically active compounds.[1][2] The Iridium/(R)-C3-TunePhos catalytic system has proven to be highly effective for this purpose, delivering excellent enantioselectivities for a wide range of substituted quinolines.[1]

Mechanistic Insights: The Role of the Iodine Additive

A key feature of the highly successful iridium-catalyzed asymmetric hydrogenation of quinolines is the often-critical role of an iodine additive.[3][4] While the precise mechanism can be complex and may vary with the specific ligand and substrate, a plausible catalytic cycle is depicted below. The iodine is believed to act as an activator, facilitating the formation of a more electrophilic and reactive iridium species. This activation is thought to proceed through the oxidative addition of iodine to the Iridium(I) precatalyst, leading to a more reactive cationic Iridium(III) species that can more readily coordinate with the quinoline substrate.

Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines Precatalyst [Ir(COD)Cl]₂ + this compound Active_Catalyst [Ir(I)(this compound)(S)₂]⁺ Precatalyst->Active_Catalyst In situ formation Iodine_Activation Oxidative Addition of I₂ Active_Catalyst->Iodine_Activation Activated_Species [Ir(III)(this compound)I₂]⁺ Iodine_Activation->Activated_Species Substrate_Coordination Quinoline Coordination Activated_Species->Substrate_Coordination Ir_Substrate_Complex [Ir(III)(this compound)(quinoline)I₂]⁺ Substrate_Coordination->Ir_Substrate_Complex H2_Activation H₂ Oxidative Addition Ir_Substrate_Complex->H2_Activation Ir_Hydride_Complex [Ir(V)(this compound)(quinoline)H₂I₂]⁺ H2_Activation->Ir_Hydride_Complex Hydride_Insertion Hydride Insertion Ir_Hydride_Complex->Hydride_Insertion Reduced_Intermediate Reduced Ir-Intermediate Hydride_Insertion->Reduced_Intermediate Product_Release Reductive Elimination Reduced_Intermediate->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration Product Chiral Tetrahydroquinoline Product_Release->Product

Catalytic cycle for the asymmetric hydrogenation of quinolines.
Master Protocol: Asymmetric Hydrogenation of 2-Substituted Quinolines

This protocol is a generalized procedure based on successful reports and should be optimized for specific substrates.[2]

Materials:

  • Iridium precursor: [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • Ligand: this compound or a suitable derivative (e.g., C3*-TunePhos)

  • Additive: Iodine (I₂)

  • Substrate: 2-substituted quinoline

  • Solvent: Anhydrous toluene

  • Hydrogen gas (high purity)

Equipment:

  • Schlenk flask or glovebox for catalyst preparation

  • High-pressure autoclave equipped with a magnetic stir bar

  • Standard glassware for workup and purification

  • Chiral GC or HPLC for enantiomeric excess (ee) determination

Step-by-Step Procedure:

  • Catalyst Preparation (In situ):

    • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (0.0025 mmol, 1 mol%) and this compound (0.00525 mmol, 2.1 mol%) to a Schlenk flask.

    • Add 1 mL of anhydrous toluene and stir the mixture at room temperature for 10-15 minutes. The solution should become homogeneous.

    • Add Iodine (I₂) (0.025 mmol, 10 mol%) and the quinoline substrate (0.5 mmol, 100 mol%).

    • Add an additional 1.5 mL of anhydrous toluene and stir for another 10 minutes.

  • Hydrogenation Reaction:

    • Transfer the reaction mixture to a high-pressure autoclave.

    • Seal the autoclave and purge with hydrogen gas (3 x 10 atm).

    • Pressurize the autoclave to the desired pressure (e.g., 20-50 atm H₂).

    • Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification:

    • After 24 hours, carefully release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the corresponding tetrahydroquinoline.

  • Analysis:

    • Determine the conversion by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Data Presentation: Substrate Scope and Enantioselectivity
Substrate (2-substituted quinoline)LigandPressure (atm H₂)Conversion (%)ee (%)Reference
2-Methylquinoline(S)-C3-TunePhos20>9990[2]
2-Ethylquinoline(S)-C3-TunePhos50>9992[1]
2-Phenylquinoline(S)-C3-TunePhos50>9993[1]
6-Chloro-2-methylquinoline(S)-C3-TunePhos50>9988[1]

Application II: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

The enantioselective hydrogenation of α,β-unsaturated carboxylic acids provides a direct and atom-economical route to valuable chiral carboxylic acids, which are prevalent in pharmaceuticals and other fine chemicals.[5][6] Neutral iridium catalysts, particularly those with chiral phosphine-carboxy ligands, have shown exceptional performance in these transformations, often proceeding with high stability and enantioselectivity.[7]

Mechanistic Insights: The Ir(III)/Ir(V) Catalytic Cycle

For the asymmetric hydrogenation of unsaturated carboxylic acids with iridium catalysts, a key mechanistic feature is the proposed Ir(III)/Ir(V) catalytic cycle.[6] This pathway is supported by the isolation of Ir(III) migratory insertion intermediates, which do not undergo reductive elimination in the absence of hydrogen. The carboxylic acid group of the substrate plays a crucial role as a coordinating anchor to the iridium center.

Ir(III)/Ir(V) Catalytic Cycle Ir_I_Precatalyst Ir(I) Precatalyst H2_Oxidative_Addition_1 H₂ Oxidative Addition Ir_I_Precatalyst->H2_Oxidative_Addition_1 Ir_III_Dihydride Ir(III) Dihydride Intermediate H2_Oxidative_Addition_1->Ir_III_Dihydride Substrate_Coordination Substrate Coordination (via Carboxyl Group) Ir_III_Dihydride->Substrate_Coordination Ir_III_Substrate_Complex Ir(III)-Substrate Complex Substrate_Coordination->Ir_III_Substrate_Complex Migratory_Insertion Migratory Insertion Ir_III_Substrate_Complex->Migratory_Insertion Ir_III_Alkyl_Hydride Ir(III) Alkyl Hydride Intermediate Migratory_Insertion->Ir_III_Alkyl_Hydride H2_Oxidative_Addition_2 H₂ Oxidative Addition Ir_III_Alkyl_Hydride->H2_Oxidative_Addition_2 Ir_V_Intermediate Ir(V) Intermediate H2_Oxidative_Addition_2->Ir_V_Intermediate Reductive_Elimination Reductive Elimination Ir_V_Intermediate->Reductive_Elimination Reductive_Elimination->Ir_III_Dihydride Catalyst Regeneration Product Chiral Carboxylic Acid Reductive_Elimination->Product Experimental Workflow Start Start Catalyst_Prep Catalyst Preparation (Inert Atmosphere) Start->Catalyst_Prep Substrate_Prep Substrate & Solvent Preparation Start->Substrate_Prep Reaction_Setup Reaction Setup in Autoclave Catalyst_Prep->Reaction_Setup Substrate_Prep->Reaction_Setup Hydrogenation Hydrogenation (Controlled T & P) Reaction_Setup->Hydrogenation Workup Reaction Work-up & Solvent Removal Hydrogenation->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Analysis Analysis Purification->Analysis Conversion Conversion (NMR) Analysis->Conversion Enantioselectivity Enantioselectivity (Chiral GC/HPLC) Analysis->Enantioselectivity End End Conversion->End Enantioselectivity->End

Sources

Rhodium-catalyzed hydroformylation with (R)-C3-TunePhos

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Rhodium-Catalyzed Asymmetric Hydroformylation Utilizing the (R)-C3-TunePhos Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric hydroformylation stands as one of the most powerful, atom-economical methods for the synthesis of chiral aldehydes, which are pivotal building blocks for pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This application note provides a comprehensive technical guide to the use of the this compound ligand in rhodium-catalyzed asymmetric hydroformylation. We will delve into the mechanistic underpinnings of the catalytic cycle, the structural significance of the TunePhos ligand family, and provide detailed, field-proven protocols for researchers. This guide is designed to bridge theoretical concepts with practical application, enabling scientists to effectively implement and optimize this advanced catalytic system.

Scientific Foundation: Mechanism and the Role of the Ligand

The hydroformylation reaction, or "oxo synthesis," involves the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond.[3] When catalyzed by a rhodium complex bearing a chiral ligand, this transformation can be rendered highly enantioselective, producing one enantiomer of the chiral aldehyde product in excess.[4]

The Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed hydroformylation proceeds through a series of discrete, well-defined steps. The active catalyst is a rhodium hydride complex, typically generated in situ. The cycle, illustrated below, is crucial for understanding how experimental parameters influence the reaction's outcome.

D cluster_cycle Rhodium-Catalyzed Hydroformylation Cycle A [Rh(H)(CO)L2] Active Catalyst B Olefin Complex A->B + Olefin - CO C Alkyl-Rhodium Intermediate B->C Hydride Migration (Selectivity Determining) D Acyl-Rhodium Intermediate C->D + CO E Acyl-Rhodium Dihydride D->E + H2 E->A Reductive Elimination F Chiral Aldehyde E->F Product Release D cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Analysis A Charge Autoclave: 1. Rh(acac)(CO)2 2. This compound 3. Toluene B Seal Autoclave A->B C Purge Cycle: Pressurize with Syngas (5 bar), then vent. Repeat 3-5 times. B->C D Pressurize to final reaction pressure (e.g., 20 bar) C->D E Heat to reaction temp (e.g., 60°C) and stir to pre-form catalyst D->E F Inject Styrene via syringe or injection port E->F G Maintain T & P for 12-24h. Monitor gas uptake. F->G H Cool reactor to RT G->H I Carefully vent pressure H->I J Analyze crude sample: GC for conversion/regioselectivity I->J K Purify via column chromatography I->K L Analyze pure product: Chiral GC/HPLC for % ee K->L

Figure 2: Standard workflow for the hydroformylation experiment.

Step-by-Step Procedure (Example: 1 mmol Styrene Scale)
  • Reactor Preparation: In a glovebox or under a positive pressure of argon, add Rh(acac)(CO)₂ (0.52 mg, 0.002 mmol, 0.2 mol%) and this compound (1.43 mg, 0.0024 mmol, 1.2 eq. to Rh) to the glass liner of the autoclave.

  • Solvent Addition: Add 3.0 mL of anhydrous toluene to dissolve the solids.

  • Sealing and Purging: Seal the autoclave. Remove from the glovebox and connect to the gas manifold. Purge the reactor by pressurizing with the 1:1 syngas mixture to ~5 bar and then carefully venting to ~1 bar. Repeat this cycle five times to ensure an inert atmosphere.

  • Catalyst Pre-formation: Pressurize the autoclave to the final reaction pressure (e.g., 20 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 60 °C). Allow the catalyst solution to stir under these conditions for 30-60 minutes. A color change (typically to yellow-orange) indicates the formation of the active species.

  • Substrate Injection: Add styrene (104.2 mg, 1.0 mmol) dissolved in 1.0 mL of anhydrous toluene to the reactor via a gas-tight syringe or a high-pressure injection port.

  • Reaction Monitoring: Maintain the temperature and pressure for the desired reaction time (e.g., 24 hours). The reaction progress can be monitored by observing the pressure drop from the syngas cylinder.

  • Shutdown and Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully and slowly vent the excess pressure in a fume hood.

  • Analysis: Open the reactor and take a small aliquot of the crude reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate) and analyze by Gas Chromatography (GC) using an achiral column to determine the conversion of styrene and the ratio of branched-to-linear aldehyde products.

  • Purification: Concentrate the remaining reaction mixture in vacuo and purify the resulting oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-phenylpropanal.

  • Enantioselectivity Determination: Analyze the purified aldehyde using a chiral GC or HPLC column to determine the enantiomeric excess (% ee).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Catalyst poisoning (air, water, substrate impurities)- Insufficient temperature/time- Inactive catalyst precursor- Ensure rigorous inert atmosphere and use of anhydrous solvents.- Purify substrate immediately before use.- Increase reaction temperature or time.- Use a fresh, reputable source of Rh(acac)(CO)₂.
Poor Regioselectivity (high linear aldehyde) - Ligand-to-metal ratio too low- Reaction temperature too high- Increase the L/Rh ratio to 1.2:1 or higher.- Lower the reaction temperature.
Poor Enantioselectivity (% ee) - Ligand purity/racemization- Non-optimal temperature- Competing achiral catalyst species- Verify the enantiomeric purity of the this compound.- Screen a range of temperatures (e.g., 40, 60, 80 °C).- Ensure sufficient ligand excess is used.
Significant Hydrogenation - H₂ partial pressure too high- Temperature too high- Lower the overall syngas pressure.- Consider using a syngas mixture with a lower H₂ content (e.g., 2:1 CO:H₂).- Reduce the reaction temperature.

Conclusion

The rhodium/(R)-C3-TunePhos catalytic system represents a state-of-the-art tool for asymmetric hydroformylation. Its ability to deliver high regio- and enantioselectivity makes it invaluable for the synthesis of complex chiral molecules in the pharmaceutical and chemical industries. [5][6]By understanding the underlying mechanism and carefully controlling the key experimental parameters outlined in this guide, researchers can reliably harness the power of this reaction to achieve their synthetic goals.

References

  • Rhodium Catalyzed Hydroformylation. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Generally accepted mechanism for the rhodium-catalyzed hydroformylation. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Rhodium-BiPhePhos catalyzed hydroformylation studied by operando FTIR spectroscopy: Catalyst activation and deactivation. (n.d.). MPG.PuRe. Retrieved January 3, 2026, from [Link]

  • Applications of Rhodium-Catalyzed Hydroformylation in the Pharmaceutical, Agrochemical, and Fragrance Industries. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Applications of Catalytic Hydroformylation in the Synthesis of Biologically Relevant Synthons and Drugs. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

  • The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene. (2008). Chemistry – A European Journal, 14(6), 1843-53. Retrieved January 3, 2026, from [Link]

  • Enantioselective Hydroformylation by a Rh-Catalyst Entrapped in a Supramolecular Metallocage. (2015). UvA-DARE. Retrieved January 3, 2026, from [Link]

  • Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Applications of Rhodium-Catalyzed Hydroformylation in the Pharmaceutical, Agrochemical, and Fragrance Industries. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 3, 2026, from [Link]

  • Enantioselective Hydroformylation. (2021). Organic Reactions, 107, 1-564. Retrieved January 3, 2026, from [Link]

  • Insights in the Rhodium-Catalyzed Tandem Isomerization-Hydroformylation of 10-Undecenitrile: Evidence for a Fast Isomerization Regime. (2018). MDPI. Retrieved January 3, 2026, from [Link]

  • Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account. (2016). The Chemical Record, 16(6), 2670-2682. Retrieved January 3, 2026, from [Link]

Sources

Application Notes & Protocols: (R)-C3-TunePhos in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (R)-C3-TunePhos, a state-of-the-art chiral diphosphine ligand. We delve into the structural rationale behind its high efficacy, present an overview of its diverse applications, and offer a detailed, field-proven protocol for its use in the asymmetric hydrogenation of β-ketoesters. This guide is designed to bridge theory with practice, enabling users to confidently implement and optimize this compound mediated reactions in their own laboratories.

Introduction: The Architectural Advantage of this compound

This compound is a chiral biaryl diphosphine ligand that has emerged as a powerful tool in asymmetric catalysis.[1][2] Its design represents a significant advancement in ligand architecture, offering a unique combination of rigidity and tunability that translates to exceptional performance in a variety of metal-catalyzed enantioselective transformations.[3][4]

At its core, the ligand features a C3-symmetric backbone, a structural motif that imparts a well-defined and rigid chiral environment upon coordination to a metal center.[1] This rigidity is crucial for effective stereochemical communication between the catalyst and the substrate, thereby inducing high levels of enantioselectivity. A key innovation of the TunePhos ligand family is the ability to modify the dihedral angle of the biaryl backbone.[2][3][4] This "tunability" allows for the fine-tuning of the catalyst's steric and electronic properties to achieve optimal results for a specific substrate or reaction type.

This guide will focus primarily on its application in asymmetric hydrogenation, a cornerstone transformation in the synthesis of chiral pharmaceuticals and fine chemicals, where this compound has demonstrated remarkable success.[1][5]

Mechanistic Rationale: How Structure Dictates Selectivity

The exceptional performance of this compound is not accidental; it is a direct consequence of its molecular architecture. Understanding the relationship between its structure and catalytic activity is paramount for its effective application and for troubleshooting reactions.

  • The Chiral Pocket and Bite Angle: The ligand's atropisomerism and C3 bridge create a rigid and well-defined chiral pocket around the coordinated metal. The specific geometry of the C3 bridge results in an optimized bite angle of approximately 82°, which is instrumental in stabilizing the transition states during the catalytic cycle, particularly during hydrogen activation.[1]

  • Substrate-Ligand Interaction: The enantioselectivity arises from the differential stability of the two possible diastereomeric transition states formed between the chiral catalyst and the prochiral substrate. The sterically demanding phenyl groups on the phosphorus atoms effectively block one face of the substrate, forcing it to coordinate to the metal in a preferred orientation. This ensures that hydrogen is delivered to a specific face of the double bond, leading to the preferential formation of one enantiomer.

A widely accepted mechanism for the asymmetric hydrogenation of functionalized ketones by diphosphine-ruthenium complexes is illustrated below.[6] The cycle begins with a Ru(II) monohydride species, which coordinates the ketone substrate. An intramolecular hydride transfer then occurs, forming a ruthenium alkoxide intermediate. The chiral alcohol product is subsequently released, regenerating the active catalyst for the next cycle.[6]

Asymmetric Hydrogenation Catalytic Cycle A [Ru(II)H(L)]+ B [Ru(II)H(L)(S)]+ A->B + Substrate (S) - Solvent C [Ru(II)(OR)(L)] B->C Hydride Transfer (rate-determining) D [Ru(II)(L*)(Solvent)] C->D + Solvent - Product (R*-OH) D->A + H₂

Caption: General catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Scope of Application

This compound is a versatile ligand, forming highly active and selective catalysts with various transition metals. Its utility extends across several critical asymmetric transformations.

Metal Center Reaction Type Substrate Class Key Features
Ruthenium (Ru) Asymmetric Hydrogenationβ-Ketoesters, Enol Acetates, α-Phthalimide Ketones, Cyclic β-Amino AcidsProvides superior enantioselectivities compared to classic ligands like BINAP for many substrates.[2][5]
Rhodium (Rh) Asymmetric 1,4-Additionα,β-Unsaturated KetonesExcellent activities and enantioselectivities (up to 99% ee) with arylboronic acids.[7]
Rhodium (Rh) Asymmetric HydroformylationCyclopropenesEnables stereoselective preparation of valuable cyclopropylcarboxaldehydes.[2][3][4]
Iridium (Ir) Asymmetric HydrogenationQuinolinesProvides efficient access to optically active tetrahydroquinolines with high enantioselectivity (up to 93% ee).[8]

Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate

This section provides a detailed, step-by-step protocol for the asymmetric hydrogenation of a model β-ketoester using a pre-formed this compound-ruthenium complex. This reaction yields the corresponding chiral β-hydroxy ester, a valuable synthetic intermediate.

Principle: The chiral Ru-complex catalyzes the addition of molecular hydrogen across the ketone C=O bond of ethyl acetoacetate, creating a stereogenic center with high enantiopurity.

Experimental_Workflow prep 1. Inert Atmosphere Setup charge 2. Reagent Charging (Catalyst, Substrate, Solvent) prep->charge react 3. Hydrogenation (Purge, Pressurize, React) charge->react workup 4. Reaction Work-up (Vent, Concentrate) react->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Analysis (NMR, Chiral HPLC/GC) purify->analyze

Caption: Overall workflow for asymmetric hydrogenation.

Materials and Reagents
  • Catalyst: [Chloro(this compound)(p-cymene)ruthenium(II)] chloride (CAS: 905709-79-7) or equivalent.

  • Substrate: Ethyl acetoacetate (high purity).

  • Solvent: Anhydrous, degassed methanol (MeOH).

  • Hydrogen Source: High-purity hydrogen gas (≥99.999%).

  • Equipment: High-pressure autoclave/reactor equipped with a magnetic stir bar, Schlenk line or glovebox, standard laboratory glassware.

  • Analytical: NMR spectrometer, Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable chiral column (e.g., Chiralcel OD-H or equivalent).

Step-by-Step Experimental Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been thoroughly purged with an inert gas.

  • Charging the Reactor:

    • In a glovebox or under a positive flow of argon, weigh the this compound-ruthenium complex (e.g., 4.5 mg, 0.005 mmol, 0.1 mol%) into the reactor vessel containing a stir bar.

    • Add the substrate, ethyl acetoacetate (e.g., 130 mg, 1.0 mmol, 1.0 equiv).

    • Add 5 mL of anhydrous, degassed methanol via syringe.

  • Reaction Setup and Execution:

    • Seal the reactor securely and remove it from the glovebox (if used).

    • Connect the reactor to the hydrogenation apparatus.

    • Purge the reactor by pressurizing with hydrogen (e.g., to 5 atm) and then carefully venting. Repeat this cycle 3-5 times to remove all residual inert gas.[9]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).

  • Reaction Monitoring:

    • Maintain the reaction for the specified time (e.g., 12-24 hours).

    • Progress can be monitored by taking aliquots (after cooling and venting) and analyzing via GC or TLC.

  • Work-up:

    • After the reaction is complete (as determined by monitoring), cool the reactor to room temperature.

    • Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product, ethyl (R)-3-hydroxybutanoate.

    • Yield Determination: Determine the isolated yield of the pure product.

    • Enantiomeric Excess (ee) Determination: Dissolve a small sample of the purified product in an appropriate solvent (e.g., isopropanol/hexane) and analyze by chiral HPLC or GC to determine the enantiomeric excess.[9]

Expected Results

The asymmetric hydrogenation of β-ketoesters using Ru-C3-TunePhos catalysts typically provides high yields and excellent enantioselectivities.

SubstrateProductConditionsConversion (%)ee (%)
Ethyl acetoacetateEthyl (R)-3-hydroxybutanoateRu-C3-TunePhos (0.1 mol%), 10 atm H₂, MeOH, 50°C, 16h>99>98
Methyl benzoylacetateMethyl (R)-3-hydroxy-3-phenylpropanoateRu-C3-TunePhos (0.1 mol%), 10 atm H₂, MeOH, 50°C, 16h>99>99

Data is representative and may vary based on specific experimental conditions and reagent purity.

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be required for different substrates. The "tunable" nature of the ligand is a key concept; while this compound is a specific structure, related TunePhos ligands with different electronic properties can be synthesized to further improve results.[2][7]

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion 1. Catalyst deactivation (air/moisture).2. Insufficient hydrogen pressure or temperature.3. Poor quality solvent or reagents.1. Ensure rigorous inert atmosphere technique.2. Systematically increase pressure and/or temperature.3. Use freshly distilled/anhydrous solvents.
Low Enantioselectivity 1. Non-optimal solvent.2. Reaction temperature is too high.3. Impurities in the substrate or ligand.1. Screen alternative solvents (e.g., EtOH, THF, DCM).[10]2. Run the reaction at a lower temperature (may require longer time).3. Purify substrate and ensure ligand purity.
Poor Reproducibility 1. Inconsistent inert atmosphere technique.2. Variations in solvent degassing or purity.3. Inconsistent stirring rate.1. Standardize all Schlenk/glovebox procedures.2. Use the same source and batch of anhydrous solvent.3. Ensure consistent and vigorous stirring.

Conclusion

This compound stands as a premier chiral ligand for modern asymmetric catalysis. Its rationally designed structure provides a unique blend of rigidity and tunability, leading to exceptional levels of enantioselectivity and broad applicability. The protocols and insights provided in this guide demonstrate its utility, particularly in asymmetric hydrogenation, and serve as a reliable foundation for chemists seeking to synthesize high-value chiral molecules with precision and efficiency.

References

  • ResearchGate. (2018). Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. [Link]

  • Advanced Synthesis & Catalysis. (2010, October 12). Iridium-Catalyzed Asymmetric Hydrogenation of Quinoline Derivatives with C3-TunePhos*. [Link]

  • ResearchGate. Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. [Link]

  • Togni, A. (2011). Asymmetric Hydrogenation. Inorganic Chemistry III lecture notes. [Link]

  • ResearchGate. (2014). DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University Chemistry 115 Lecture Notes. [Link]

  • National Institutes of Health. (2014). Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. [Link]

  • Joó, F. (2014). Synthesis and catalytic applications of Ru(II)-p-cymene complexes of 1,3,5-triaza-7-phosphaadamantane and its derivatives. [Link]

  • ResearchGate. Commonly used mechanism of diphosphineRu-catalyzed asymmetric hydrogenation of functionalized ketones. [Link]

Sources

(R)-C3-TunePhos: Application Notes and Protocols for the Asymmetric Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of (R)-C3-TunePhos in Asymmetric Catalysis

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a critical necessity. The biological activity and safety of a drug are often intrinsically linked to its specific stereochemistry. Asymmetric hydrogenation, a process that selectively produces one enantiomer of a chiral molecule, stands as a cornerstone of modern pharmaceutical synthesis.[1][2] The efficacy of this process is heavily reliant on the choice of the chiral ligand that coordinates with the metal catalyst, creating a chiral environment that dictates the stereochemical outcome of the reaction.

This compound is a chiral diphosphine ligand that has emerged as a powerful tool in asymmetric catalysis, particularly in ruthenium- and rhodium-catalyzed hydrogenation reactions.[1][3][4] Its unique structural framework, characterized by a C3-symmetric backbone, provides a rigid and well-defined chiral pocket around the metal center. A key feature of the TunePhos family of ligands is the ability to fine-tune the dihedral angle of the biaryl backbone, which allows for the optimization of the catalyst's enantioselectivity for a specific substrate.[4][5] This "tunability" is a significant advantage over other chiral ligands, as it enables a more rational approach to catalyst design and optimization.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic principles that underpin its high efficiency and enantioselectivity, and provide detailed, field-proven protocols for its use in the synthesis of chiral alcohols and amines, which are fundamental building blocks for a wide array of active pharmaceutical ingredients (APIs).

Core Principles: The Mechanistic Underpinnings of this compound Catalysis

The remarkable performance of this compound in asymmetric hydrogenation stems from its unique structural and electronic properties. The ligand's C3-symmetric, atropisomeric structure creates a rigid chiral environment that is essential for inducing high enantioselectivity.[3] The dihedral angle of the biaryl scaffold in the TunePhos series directly influences the geometry of the resulting metal complex, which in turn affects the substrate-catalyst interaction and the stereochemical outcome of the reaction.[4][5]

The generally accepted mechanism for the asymmetric hydrogenation of ketones and enamides catalyzed by a Ru-(R)-C3-TunePhos complex involves the formation of a ruthenium dihydride species. The substrate then coordinates to the chiral metal center, and subsequent migratory insertion of the hydride to the prochiral double bond determines the stereochemistry of the product. The rigid backbone and the steric bulk of the diphenylphosphino groups of this compound create a highly organized transition state that favors the formation of one enantiomer over the other.

Catalytic Cycle of Asymmetric Hydrogenation Catalyst_Precursor [Ru(II)-(R)-C3-TunePhos]Cl2 Active_Catalyst [Ru(II)H2-(R)-C3-TunePhos] Catalyst_Precursor->Active_Catalyst H2 Substrate_Complex Substrate Coordination Active_Catalyst->Substrate_Complex Substrate Hydride_Insertion Migratory Hydride Insertion (Stereodetermining Step) Substrate_Complex->Hydride_Insertion Product_Release Product Release Hydride_Insertion->Product_Release Solvent Product_Release->Active_Catalyst Regeneration

Figure 1: Simplified catalytic cycle for Ru-(R)-C3-TunePhos catalyzed asymmetric hydrogenation.

Application I: Enantioselective Synthesis of Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are versatile intermediates in the synthesis of numerous pharmaceuticals, including statins and antiviral agents. The asymmetric hydrogenation of β-ketoesters is a highly effective method for their preparation. The Ru-(R)-C3-TunePhos catalytic system has demonstrated exceptional performance in this transformation, providing high enantioselectivities and yields.[5][6]

Performance Data

The following table summarizes the performance of the Ru-(R)-C3-TunePhos catalyst in the asymmetric hydrogenation of various β-ketoesters.

Substrate (β-Ketoester)Product (β-Hydroxy Ester)Catalyst Loading (mol%)H₂ Pressure (atm)SolventTemp (°C)Conversion (%)ee (%)Reference
Ethyl benzoylacetateEthyl (R)-3-hydroxy-3-phenylpropanoate0.550Methanol50>9998[5]
Methyl acetoacetateMethyl (R)-3-hydroxybutanoate1.0100Methanol25>9999[5]
Ethyl 4-chloroacetoacetateEthyl (R)-4-chloro-3-hydroxybutanoate0.550Methanol50>9997[5]
Detailed Experimental Protocol

Catalyst Preparation (in situ):

  • In a nitrogen-filled glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add [Ru(cod)Cl₂]n (3.5 mg, 0.0125 mmol) and this compound (15.5 mg, 0.026 mmol).

  • Add anhydrous, degassed dimethylformamide (DMF) (1.0 mL).

  • Stir the mixture at 100 °C for 10 minutes. The resulting orange-red solution is the active catalyst precursor.

Asymmetric Hydrogenation:

  • In a separate stainless-steel autoclave, dissolve the β-ketoester substrate (2.5 mmol) in anhydrous, degassed methanol (5.0 mL).

  • Transfer the freshly prepared catalyst solution to the autoclave via cannula under a positive pressure of nitrogen.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the enantiomerically enriched β-hydroxy ester.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Workflow_Beta_Hydroxy_Esters cluster_Catalyst_Prep In Situ Catalyst Preparation cluster_Hydrogenation Asymmetric Hydrogenation cluster_Workup Workup and Analysis Add_Reagents Add [Ru(cod)Cl2]n and this compound to Schlenk tube Add_Solvent_Cat Add anhydrous DMF Add_Reagents->Add_Solvent_Cat Heat_Cat Stir at 100 °C for 10 min Add_Solvent_Cat->Heat_Cat Transfer_Catalyst Transfer catalyst solution to autoclave Heat_Cat->Transfer_Catalyst Dissolve_Substrate Dissolve β-ketoester in methanol in autoclave Dissolve_Substrate->Transfer_Catalyst Purge_Pressurize Purge and pressurize with H2 Transfer_Catalyst->Purge_Pressurize React Stir at specified temperature and pressure Purge_Pressurize->React Depressurize Cool and depressurize autoclave React->Depressurize Concentrate Concentrate reaction mixture Depressurize->Concentrate Purify Purify by column chromatography Concentrate->Purify Analyze Analyze ee by chiral HPLC Purify->Analyze

Figure 2: Experimental workflow for the synthesis of chiral β-hydroxy esters.

Application II: Enantioselective Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are crucial building blocks for a vast number of pharmaceuticals, including anti-inflammatory drugs and antidepressants.[7][8] The asymmetric hydrogenation of α-phthalimide ketones provides a direct and efficient route to enantiomerically pure N-protected amino alcohols. The Ru-(R)-C3-TunePhos catalyst has been shown to be highly effective for this transformation, affording excellent enantioselectivities.[5]

Performance Data
Substrate (α-Phthalimide Ketone)Product (N-Phthaloyl Amino Alcohol)Catalyst Loading (mol%)H₂ Pressure (atm)SolventTemp (°C)Conversion (%)ee (%)Reference
2-Phthalimidoacetophenone(R)-N-(2-hydroxy-2-phenylethyl)phthalimide1.0100Methanol25>9995[5]
1-Phthalimido-3-butanone(R)-N-(1-hydroxy-3-butyl)phthalimide1.0100Methanol25>9992[5]
2-Phthalimido-1-(4-methoxyphenyl)ethanone(R)-N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)phthalimide1.0100Methanol25>9996[5]
Detailed Experimental Protocol

Catalyst Preparation (Pre-formed Complex):

A pre-formed [Chloro(this compound)(p-cymene)ruthenium(II)] chloride complex can be used for this reaction. This complex is commercially available or can be synthesized according to literature procedures.

Asymmetric Hydrogenation:

  • To a glass-lined stainless-steel autoclave, add the α-phthalimide ketone substrate (1.0 mmol) and the [Chloro(this compound)(p-cymene)ruthenium(II)] chloride catalyst (0.01 mmol, 1 mol%).

  • Add anhydrous, degassed methanol (5.0 mL).

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to 100 atm.

  • Stir the reaction mixture at 25 °C for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the enantiomerically enriched N-phthaloyl amino alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Workflow_Amino_Alcohols cluster_Reaction_Setup Reaction Setup cluster_Hydrogenation_Process Hydrogenation cluster_Workup_Analysis Workup and Analysis Add_Reagents_Hydrogenation Add α-phthalimide ketone and Ru-(R)-C3-TunePhos complex to autoclave Add_Solvent_Hydrogenation Add anhydrous methanol Add_Reagents_Hydrogenation->Add_Solvent_Hydrogenation Purge_Pressurize_H2 Purge and pressurize with H2 (100 atm) Add_Solvent_Hydrogenation->Purge_Pressurize_H2 Stir_React Stir at 25 °C for 24 h Purge_Pressurize_H2->Stir_React Depressurize_Cool Cool and depressurize autoclave Stir_React->Depressurize_Cool Concentrate_Mixture Concentrate reaction mixture Depressurize_Cool->Concentrate_Mixture Purify_Product Purify by column chromatography Concentrate_Mixture->Purify_Product Analyze_ee Analyze ee by chiral HPLC Purify_Product->Analyze_ee

Sources

Enantioselective Synthesis of β-Amino Acids: A Practical Guide to Rhodium-Catalyzed Asymmetric Hydrogenation with (R)-C3-TunePhos

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the enantioselective synthesis of chiral β-amino acid derivatives via rhodium-catalyzed asymmetric hydrogenation. It focuses on the application of (R)-C3-TunePhos, a state-of-the-art chiral diphosphine ligand. We delve into the mechanistic underpinnings of the catalysis, provide detailed, field-tested protocols for catalyst preparation and hydrogenation, and present representative data to demonstrate the efficacy of this methodology. The guide is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring both reproducibility and a deeper understanding of the catalytic system.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are critical structural motifs in a vast array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products. Unlike their α-amino acid counterparts, peptides incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1] This property has made them invaluable building blocks in modern drug discovery.

The production of enantiomerically pure β-amino acids is paramount, as different enantiomers can have drastically different physiological effects. Asymmetric hydrogenation of prochiral β-(acylamino)acrylates has emerged as one of the most efficient and atom-economical methods for accessing these valuable compounds.[2] The success of this transformation hinges on the design of the chiral catalyst, where a central transition metal, typically rhodium, is coordinated to a chiral ligand that dictates the stereochemical outcome of the reaction.[3]

This guide focuses on the use of this compound, a member of the versatile TunePhos family of ligands. These biaryl diphosphine ligands are characterized by a flexible biaryl backbone that allows for the "tuning" of the dihedral angle, which in turn influences the steric and electronic properties of the catalytic pocket to optimize enantioselectivity.[4] While Ru-C3-TunePhos complexes have shown excellent performance in the asymmetric hydrogenation of cyclic β-amino acids, this note will detail the application of its rhodium counterpart for the synthesis of a broader range of β-amino acid derivatives.[5]

The Catalyst System: this compound and Rhodium

The efficacy of the asymmetric hydrogenation relies on the formation of a chiral rhodium complex. The this compound ligand provides the necessary C2-symmetric chiral environment around the metal center to effectively discriminate between the two prochiral faces of the olefinic substrate.

Structure of this compound

This compound, or (R)-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][6][7]dioxonin, possesses a unique atropisomeric biaryl structure with a seven-membered dioxepine ring. This structure imparts a specific bite angle and conformational rigidity that is crucial for high enantioselectivity.

Caption: Structure of the this compound Ligand.

Proposed Catalytic Cycle

The mechanism for rhodium-diphosphine catalyzed asymmetric hydrogenation of enamides generally follows a dihydride pathway, often referred to as the "unsaturated pathway".[8] Computational studies suggest that while multiple diastereomeric catalyst-substrate complexes can form, the enantioselectivity is determined by the relative energy barriers of the subsequent oxidative addition and migratory insertion steps (the "anti-lock-and-key" model).[9]

The proposed cycle for the Rh/(R)-C3-TunePhos system is as follows:

  • Precatalyst Activation: The stable precatalyst, e.g., [Rh(this compound)(COD)]BF4, is activated under hydrogen pressure. The cyclooctadiene (COD) ligand is hydrogenated and dissociates, leaving a highly reactive solvated rhodium species.[10]

  • Substrate Coordination: The prochiral β-(acylamino)acrylate substrate coordinates to the chiral rhodium center through both the C=C double bond and the amide carbonyl oxygen, forming two diastereomeric catalyst-substrate complexes.

  • Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a rhodium dihydride intermediate. This step is often the turnover-limiting step of the cycle.[9]

  • Migratory Insertion: One of the hydride ligands is transferred to one of the olefinic carbons, and the other carbon forms a bond with the rhodium center. The facial selectivity of this step is directed by the chiral ligand.

  • Reductive Elimination: The second hydride is transferred to the rhodium-bound carbon, releasing the saturated, chiral β-amino acid product and regenerating the active catalyst for the next cycle.

Caption: Proposed Catalytic Cycle for Asymmetric Hydrogenation.

Experimental Protocols

The following protocols are based on established procedures for rhodium-catalyzed asymmetric hydrogenations with chiral diphosphine ligands and serve as a robust starting point for using the this compound system.[2]

Materials and General Considerations
  • Reagents: this compound ligand, [Rh(COD)₂]BF₄ or [Rh(acac)(COD)], and β-(acylamino)acrylate substrates should be of high purity.

  • Solvents: Anhydrous, degassed solvents are critical for high catalyst activity and reproducibility. Toluene is often a good choice, though others like methanol (MeOH) or tetrahydrofuran (THF) can be screened.

  • Inert Atmosphere: All manipulations involving the catalyst and ligand should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Hydrogenation: Reactions should be carried out in a pressure-rated autoclave or a Parr shaker apparatus.

Protocol 1: In Situ Catalyst Preparation

This method is convenient for rapid screening and small-scale synthesis.

  • To a Schlenk flask under an inert atmosphere, add this compound (1.1 mol%).

  • Add [Rh(COD)₂]BF₄ (1.0 mol%).

  • Add the desired anhydrous, degassed solvent (e.g., 5 mL for a 0.2 mmol substrate scale).

  • Stir the resulting orange-red solution at room temperature for 20-30 minutes to allow for complex formation.

  • The catalyst solution is now ready for the addition of the substrate.

Protocol 2: Preparation and Isolation of the Precatalyst [Rh(this compound)(COD)]BF₄

Isolating the precatalyst ensures consistency and is recommended for larger-scale reactions. The procedure is adapted from the synthesis of analogous complexes.

  • In a Schlenk flask under argon, dissolve [Rh(acac)(COD)] (1 equivalent) in 10 mL of dry THF.

  • In a separate flask, dissolve this compound (1 equivalent) in 15 mL of dry THF.

  • Add the ligand solution dropwise to the rhodium solution at room temperature with stirring.

  • Stir the mixture for 1 hour.

  • Add HBF₄·Et₂O (1 equivalent) dropwise. A precipitate will form.

  • Stir the suspension for an additional 30 minutes.

  • Isolate the solid by filtration under inert atmosphere, wash with diethyl ether (3 x 10 mL), and dry under vacuum.

  • The resulting orange-red solid is the [Rh(this compound)(COD)]BF₄ precatalyst, which should be stored under an inert atmosphere.

Protocol 3: General Procedure for Asymmetric Hydrogenation
  • To a glass-lined autoclave insert under an inert atmosphere, add the β-(acylamino)acrylate substrate (1.0 equivalent, e.g., 0.5 mmol).

  • Add the in situ prepared catalyst solution or the isolated [Rh(this compound)(COD)]BF₄ precatalyst (0.5 - 2 mol%). A substrate-to-catalyst (S/C) ratio of 50-200 is a good starting point.

  • Add additional degassed solvent to reach the desired concentration (typically 0.1 M).

  • Seal the autoclave. Purge the system by pressurizing with H₂ gas (e.g., to 100 psi) and venting three times.

  • Pressurize the autoclave to the desired pressure (e.g., 40-500 psi).

  • Stir the reaction at a constant temperature (e.g., room temperature to 50 °C) for the specified time (typically 12-24 hours).

  • Upon completion, carefully vent the excess hydrogen gas.

  • Concentrate the reaction mixture in vacuo. The residue can be purified by silica gel column chromatography to yield the pure β-amino acid derivative.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Performance and Data

While comprehensive data for the Rh/(R)-C3-TunePhos catalyzed hydrogenation of a wide range of acyclic β-(acylamino)acrylates is not consolidated in a single publication, excellent results can be anticipated based on the performance of structurally similar ligands and the demonstrated success of Ru/C3-TunePhos. The following table represents typical results achieved with analogous high-performing Rh-diphosphine catalysts like Rh-BICP and Rh-Me-DuPhos, which serve as a strong predictive benchmark for the C3-TunePhos system.[2]

EntrySubstrate (β-(acetylamino)acrylate)IsomerLigandS/CPressure (psi)Yield (%)ee (%)
1Methyl 3-acetamido-but-2-enoateEMe-DuPhos10040>9999.3
2Methyl 3-acetamido-but-2-enoateZBICP10040>9988.6
3Methyl 3-acetamido-pent-2-enoateEMe-DuPhos10040>9999.6
4Methyl 3-acetamido-4-methyl-pent-2-enoateEMe-DuPhos10040>9999.1
5Methyl 3-acetamido-3-phenylacrylateE/ZBICP10040>9990.5

Data adapted from J. Org. Chem. 1999, 64, 6907-6910 for illustrative purposes.[2]

Key Insights from Analogous Systems:

  • Substrate Geometry: The geometry of the starting enamide (E vs. Z isomer) can significantly impact enantioselectivity. Often, E isomers yield higher ee values with certain catalysts.[2]

  • Substituent Effects: Both alkyl and aryl substituents at the β-position are generally well-tolerated, providing access to a diverse range of β-amino acids.

  • Catalyst Loading: High turnover numbers (TONs) are achievable, allowing for low catalyst loadings, which is economically advantageous for large-scale synthesis.

Conclusion and Outlook

The rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates using the this compound ligand is a powerful and highly effective method for the synthesis of enantiomerically enriched β-amino acid derivatives. The tunable nature of the ligand, combined with the mild reaction conditions and high potential for enantioselectivity, makes this a premier tool for applications in pharmaceutical and materials science. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to successfully implement and optimize this important transformation in their own laboratories. Future work will likely focus on expanding the substrate scope to more complex and sterically hindered systems and further elucidating the subtle ligand-substrate interactions that govern the remarkable selectivity of this catalytic system.

References

  • Imamoto, T., & Gridnev, I. D. (Year). Relevant Publication on Rhodium-Catalyzed Asymmetric Hydrogenation. Journal Name, Volume(Issue), Pages. [Note: Placeholder for a specific mechanistic reference if found.]
  • Feldman, A. W., & Landis, C. R. (2004). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 126(48), 15886–15897. [Link]

  • Zhu, G., & Zhang, X. (1998). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. The Journal of Organic Chemistry, 63(25), 9590–9593. [Link]

  • Imamoto, T., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268–5277. [Link]

  • Reek, J. N. H., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Catalysis, 9(8), 7133–7144. [Link]

  • Imamoto, T., et al. (2001). Highly enantioselective hydrogenation of (E)-beta-(acylamino)acrylates catalyzed by Rh(i)-complexes of electron-rich P-chirogenic diphosphines. Organic Letters, 3(11), 1701–1704. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

  • ResearchGate. (2025). Highly Efficient Rh I -Catalyzed Asymmetric Hydrogenation of β-Amino Acrylonitriles. [Link]

  • Quan, D., et al. (Year). Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Organic & Biomolecular Chemistry. [Link]

  • Tang, W. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. [Link]

  • ResearchGate. (2008). Rhodium-Complex-Catalyzed Asymmetric Hydrogenation: Transformation of Precatalysts into Active Species. [Link]

  • Zhang, X., et al. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate. ElectronicsAndBooks. [Link]

  • Zhu, G., & Zhang, X. (1998). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. Scilit. [Link]

  • Zhang, X., et al. (2017). Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides: An Approach to Chiral β-Acetylamino Sulfides. PubMed. [Link]

  • Duan, Z., et al. (2014). Rh-catalyzed Asymmetric Hydrogenation of β,γ-Unsaturated Phosphonates with WalPhos Ligands. Chinese Journal of Applied Chemistry. [Link]

  • ResearchGate. (2019). Proposed catalytic cycle for asymmetric hydrogenation with the Rh-L10 catalyst. [Link]

  • Riaz, N., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

Sources

Application Note & Protocol: Synthesis and Application of (R)-C3-TunePhos-Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-C3-TunePhos is a C2-symmetric atropisomeric diphosphine ligand renowned for its unique structural properties, particularly its tunable dihedral angle, which allows for the fine-tuning of catalyst performance.[1] This attribute has established its metal complexes, especially with ruthenium, rhodium, and iridium, as highly effective catalysts in asymmetric synthesis.[2] These catalysts demonstrate exceptional enantioselectivity and activity in various transformations, most notably in the asymmetric hydrogenation of ketones and olefins.[3][4][5] This document provides a comprehensive guide for researchers, detailing the synthesis of the this compound ligand and its subsequent complexation with transition metals. It includes step-by-step protocols, explanations for key experimental choices, characterization guidelines, and a summary of catalytic applications, grounded in authoritative literature.

Introduction: The Architectural Advantage of C3-TunePhos

In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of enantioselectivity.[6] this compound, or R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][6][7]dioxonin, belongs to a privileged class of biaryl diphosphine ligands.[1][7] Its defining feature is a flexible seven-membered central ring, which allows the dihedral angle of the biaryl backbone to be "tuned." This structural flexibility enables the optimization of the chiral pocket around the metal center, which is critical for differentiating between the prochiral faces of a substrate, leading to superior enantiomeric excess (ee) in the final product.[1] Ruthenium complexes of this compound, for instance, have shown comparable or even superior performance to benchmark ligands like BINAP in the asymmetric hydrogenation of β-keto esters and other challenging substrates.[8]

This guide is structured to provide both the foundational knowledge and the practical steps necessary for a researcher to successfully synthesize and utilize these powerful catalytic tools.

Synthesis_Workflow Figure 1: Overall Synthesis Workflow cluster_ligand Part I: Ligand Synthesis cluster_complex Part II: Metal Complexation cluster_application Part III: Application start Biaryl Precursors ligand This compound Ligand start->ligand Multi-step Synthesis complex This compound- Metal Complex ligand->complex metal_pre Metal Precursor (e.g., [RuCl2(p-cymene)]2) metal_pre->complex Coordination Reaction catalysis Asymmetric Catalysis (e.g., Hydrogenation) complex->catalysis

Caption: Figure 1: Overall Synthesis Workflow from precursors to catalytic application.

Part I: Protocol for the Synthesis of this compound Ligand

The synthesis of biaryl phosphine ligands like C3-TunePhos is a multi-step process that requires careful execution, particularly concerning the formation of the atropisomeric biaryl backbone and the introduction of the phosphine groups. The following protocol is a representative procedure based on established methodologies for synthesizing analogous chiral ligands.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
(R)-3,3'-Bis(triphenylsilyl)-2,2'-dimethoxy-1,1'-binaphthylSynthesis GradeN/APrecursor, requires separate synthesis
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHighly pyrophoric, handle with care
Chlorodiphenylphosphine (Ph₂PCl)98%Sigma-AldrichCorrosive and moisture-sensitive
Toluene, AnhydrousDriSolv®EMD MilliporeRequired for moisture-sensitive steps
Diethyl Ether, AnhydrousDriSolv®EMD MilliporeRequired for moisture-sensitive steps
Tetrahydrofuran (THF), AnhydrousDriSolv®EMD MilliporeRequired for moisture-sensitive steps
Argon or Nitrogen GasHigh Purity (99.998%)AirgasFor maintaining an inert atmosphere

Step-by-Step Protocol

  • Lithiation of the Biaryl Backbone (Formation of Dianion):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the (R)-binaphthyl precursor (1.0 eq).

    • Dissolve the precursor in anhydrous THF under a positive pressure of inert gas.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting deep-red solution at -78 °C for 2 hours.

    Scientist's Note: This step involves a lithium-halogen exchange or deprotonation to generate a nucleophilic species at the desired positions for phosphination. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

  • Phosphination Reaction:

    • While maintaining the temperature at -78 °C, slowly add chlorodiphenylphosphine (2.5 eq) to the dianion solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy of an aliquoted and quenched sample.

    Scientist's Note: Ph₂PCl is a common electrophilic phosphorus source.[9] An excess is used to ensure complete reaction with the dianion. The reaction forms a C-P bond, which is a fundamental method for preparing tertiary phosphines.[9]

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes).

    Scientist's Note: Phosphines and their precursors can be sensitive to air, readily oxidizing to phosphine oxides.[9] While deliberate oxidation is sometimes used to aid purification, it necessitates a subsequent reduction step. Therefore, it is advisable to perform the work-up and chromatography relatively quickly, and if possible, using deoxygenated solvents.

  • Final Product Handling:

    • The purified this compound is typically a white, air-sensitive powder.[1]

    • Store the final product under an inert atmosphere (argon or nitrogen) in a sealed vial, preferably in a freezer or desiccator to prevent degradation.

Part II: Protocol for the Synthesis of this compound-Metal Complexes

The synthesis of the metal complex involves the reaction of the chiral ligand with a suitable metal precursor. The choice of precursor, solvent, and reaction conditions is critical for obtaining the desired complex in high yield and purity. Below are general protocols for preparing Ruthenium, Rhodium, and Iridium complexes.

Metal_Complex_Structure Figure 2: General Coordination Mode cluster_ligand M M P1 P M->P1 P-M bond P2 P M->P2 L1 L1 M->L1 L2 L2 M->L2 L3 L3 M->L3 L4 L4 M->L4 P1->P2 Biaryl Backbone caption M = Metal (Ru, Rh, Ir) P = Phosphorus atom L = Co-ligand (e.g., Cl, diene)

Caption: Figure 2: General Coordination Mode of C3-TunePhos to a metal center.

A. Synthesis of a Ruthenium Complex: [RuCl(this compound)(p-cymene)]Cl

This complex is a well-characterized and highly effective catalyst precursor for asymmetric hydrogenation.[8][10]

Protocol:

  • Reaction Setup:

    • In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq) and this compound (2.1 eq).

    • Add anhydrous dichloromethane (DCM) and anhydrous methanol (MeOH) in a 1:1 ratio to dissolve the reagents.

    Scientist's Note: The dimeric ruthenium precursor is cleaved by the coordinating phosphine ligand. Using a slight excess of the expensive chiral ligand ensures complete conversion of the metal precursor. The DCM/MeOH solvent system is effective for dissolving both the organometallic precursor and the phosphine ligand.

  • Complex Formation:

    • Stir the resulting orange to brown solution at room temperature for 2-4 hours.

    • Monitor the reaction by ³¹P NMR until the signal for the free ligand has disappeared and a new characteristic signal for the complex has appeared.

  • Isolation:

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with anhydrous diethyl ether or pentane to remove any unreacted starting materials.

    • Dry the orange-brown powder under high vacuum. The product, [RuCl(this compound)(p-cymene)]Cl, can often be used without further purification.[11]

B. Synthesis of a Rhodium Complex: [Rh(this compound)(COD)]BF₄

Rhodium complexes are widely used in the asymmetric hydrogenation of olefins and hydroformylation reactions.[12]

Protocol:

  • Reaction Setup:

    • To a Schlenk flask under argon, add bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄, (1.0 eq).

    • Add anhydrous and deoxygenated DCM.

    • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

  • Complex Formation:

    • Slowly add the ligand solution to the stirring solution of the rhodium precursor at room temperature. A color change is typically observed.

    • Stir the reaction mixture for 1 hour at room temperature.

    Scientist's Note: The C3-TunePhos ligand displaces one of the cyclooctadiene (COD) ligands from the rhodium center. This is a common and efficient method for preparing [Rh(diphosphine)(diene)]⁺ type complexes.[12]

  • Isolation:

    • Reduce the volume of the solvent in vacuo.

    • Precipitate the product by adding a non-coordinating solvent like anhydrous pentane or diethyl ether.

    • Collect the resulting solid (typically orange or red) by filtration under inert conditions, wash with pentane, and dry under vacuum.

C. Synthesis of an Iridium Complex: [Ir(this compound)(COD)]PF₆

Iridium catalysts are particularly effective for the hydrogenation of challenging substrates like unfunctionalized olefins and imines.[13][14]

Protocol:

  • Reaction Setup:

    • In a Schlenk flask under argon, combine chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂, (1.0 eq) and this compound (2.1 eq).

    • Add anhydrous and deoxygenated DCM or THF.

    • Stir the mixture at room temperature for 1-2 hours. This forms the neutral intermediate [IrCl(COD)(C3-TunePhos)].

  • Anion Exchange:

    • To the solution, add ammonium hexafluorophosphate (NH₄PF₆) or sodium hexafluorophosphate (NaPF₆) (2.2 eq).

    • Stir the mixture for an additional 1 hour. A precipitate will form.

    Scientist's Note: The initial reaction forms a neutral chloride complex. The subsequent addition of a hexafluorophosphate salt results in halide abstraction and anion exchange to yield the more stable cationic [Ir(L)(COD)]⁺PF₆⁻ complex, which often has better crystallinity and stability.[15]

  • Isolation:

    • Collect the solid precipitate by filtration.

    • Wash the solid with water (to remove excess NH₄PF₆), followed by methanol, and finally diethyl ether.

    • Dry the final product, a typically yellow or orange solid, under high vacuum.

Part III: Characterization of Complexes

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.

  • NMR Spectroscopy: This is the most powerful tool for routine characterization.

    • ³¹P NMR: The free this compound ligand will show a single sharp peak. Upon coordination to a metal, this peak will shift significantly (typically downfield) and may show coupling to the metal nucleus (e.g., ¹J(Rh-P) or ²J(P-P) if inequivalent). For instance, Rh(I) complexes often exhibit a doublet in the ³¹P{¹H} NMR spectrum due to coupling with the ¹⁰³Rh nucleus (I=1/2).[12][16]

    • ¹H and ¹³C NMR: These spectra confirm the presence of both the C3-TunePhos ligand and any co-ligands (like p-cymene or COD). The coordination to the metal induces shifts in the proton and carbon signals compared to the free ligands.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is used to confirm the molecular weight and isotopic pattern of the complex, verifying its elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[17] This is the gold standard for structural elucidation.

Table of Typical Spectroscopic Data

CompoundTechniqueKey ObservationReference
This compound³¹P NMR (CDCl₃)Sharp singlet[1]
[Rh(C3-TunePhos)(NBD)]⁺³¹P{¹H} NMRDoublet, J(Rh-P) ≈ 150-160 Hz[12]
[RuCl(C3-TunePhos)(p-cymene)]Cl¹H NMRSignals for both ligand and p-cymene[10]

Part IV: Applications in Asymmetric Catalysis

This compound-metal complexes are primarily used in asymmetric hydrogenation. Their tunable nature allows for high enantioselectivities across a broad range of substrates.

Table of Representative Catalytic Applications

SubstrateCatalystConditionsYield (%)ee (%)Reference
Methyl acetoacetateRu-C3-TunePhosH₂ (10 atm), MeOH, 80 °C>9998.5[8]
α-Phthalimide KetoneRu-C3-TunePhosH₂ (50 atm), MeOH, 30 °C>99>99[8]
Cyclic β-(acylamino)acrylateRu-C3-TunePhosH₂ (100 psi), DCM, RT100>99[8]
Dimethyl ItaconateRh-C3-TunePhosH₂ (1 atm), MeOH, RT10098[18]

Conclusion

The this compound ligand and its corresponding metal complexes represent a powerful and versatile system for asymmetric catalysis. The protocols outlined in this guide provide a robust framework for their synthesis and characterization, enabling researchers to leverage their unique catalytic properties. The key to success lies in the careful execution of air-sensitive techniques and rigorous purification and characterization of the final products. By understanding the causality behind each experimental step, scientists can effectively troubleshoot and adapt these methods for the development of novel, highly efficient enantioselective transformations.

References

  • Feng, Q., Ma, X., Bao, W., & Song, Q. (2021). Catalytic Atroposelective Catellani Reaction Enables to Construct Axially Chiral Biaryl Monophosphine Oxides.
  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. ([Link])

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. ([Link])

  • Butters, M., et al. (2002). Asymmetric Synthesis of Monodentate Phosphine Ligands Based on Chiral η6-Cr[arene] Templates. Organic Letters, 4(12), 2125-2128*. ([Link])

  • Chemsky. (n.d.). Chiral Phosphines Synthesis. Chemsky.com. ([Link])

  • ResearchGate. (2025). Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. ResearchGate Publication. ([Link])

  • Cross, M. J., et al. (2018). Iridium(iii) bis(thiophosphinite) pincer complexes: synthesis, ligand activation and applications in catalysis. Dalton Transactions, 47(1), 276-286. ([Link])

  • Smith, D. M., et al. (2018). Synthesis and reactivity of iridium complexes of a macrocyclic PNP pincer ligand. Dalton Transactions, 47(33), 11379-11383. ([Link])

  • Anker, M. D., et al. (2020). Synthesis, characterization and reactivity of a series of alkaline earth and rare earth iminophosphoranomethanide complexes. Nature Communications, 11(1), 4200. ([Link])

  • Kumar, A., & Kumar, A. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of the Indian Chemical Society, 99(11), 100749. ([Link])

  • Scott, D. J., et al. (2019). Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. Chemistry-A European Journal, 25(48), 11339-11351. ([Link])

  • McKay, A. I., et al. (2019). Synthesis of Highly Fluorinated Arene Complexes of [Rh(Chelating Phosphine)]+ Cations, and their use in Synthesis and Catalysis. Angewandte Chemie International Edition, 58(38), 13429-13433. ([Link])

  • Nief, F. (2013). Synthesis, structure and reactivity of rare-earth metal complexes containing anionic phosphorus ligands. Chemical Society Reviews, 42(12), 5217-5234. ([Link])

  • Wang, D., & Zhou, Y. G. (2018). Asymmetric hydrogenation of O-/N-functional group substituted arenes. Chemical Society Reviews, 47(12), 4436-4453. ([Link])

  • Beletskaya, I. P., & Demidov, O. P. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 2680-2727. ([Link])

  • Pike, S. D., et al. (2014). C–C σ complexes of rhodium. Proceedings of the National Academy of Sciences, 111(49), 17429-17434. ([Link])

  • Ali, M., et al. (2022). Recent Advancement in the Synthesis of Ir-Based Complexes. Molecules, 27(19), 6296. ([Link])

  • ResearchGate. (2025). 31P and 13C NMR studies on metal complexes of phosphorus-donors: Recognizing surprises. ResearchGate Publication. ([Link])

  • Ragaini, F., et al. (2022). Efficient, Facile, and Green Synthesis of Ruthenium Carboxylate Complexes by Manual Grinding. Molecules, 27(19), 6296. ([Link])

  • Al-Afyouni, M. H., et al. (2016). Tuning the Emission of Cationic Iridium (III) Complexes Towards the Red Through Methoxy Substitution of the Cyclometalating Ligand. Inorganic chemistry, 55(9), 4287-4301. ([Link])

  • Lodyga-Chruscinska, E., et al. (2022). Coordination Chemistry of Phosphate Groups in Systems Including Copper(II) Ions, Phosphoethanolamine and Pyrimidine Nucleotides. International Journal of Molecular Sciences, 23(22), 13834. ([Link])

  • Edwards, P. G., et al. (1995). Synthesis and coordination chemistry of a 14-membered macrocyclic ligand containing one phosphorus, two sulfur and one ambidentate sulfoxide donor sets. Journal of the Chemical Society, Dalton Transactions, (21), 3451-3458. ([Link])

  • Scott, D. J., et al. (2019). Ortho-aryl substituted DPEphos ligands: rhodium complexes featuring C–H anagostic interactions and B–H agostic bonds. Dalton Transactions, 48(20), 6932-6943. ([Link])

  • Schreiner Research Group. (n.d.). X-ray Structures. Randolph-Macon College. ([Link])

  • Emerson-King, J., et al. (2023). Synthesis of a rhodium(iii) dinitrogen complex using a calix[19]arene-based diphosphine ligand. Chemical Communications. ([Link])

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(R)-C3-TunePhos: Application Notes and Protocols for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Tunable Chirality in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often intrinsically linked to its stereochemistry.[1] Asymmetric hydrogenation stands out as one of the most efficient and atom-economical methods for the synthesis of chiral molecules.[2] Central to the success of this technique is the design of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate.

(R)-C3-TunePhos is a member of the TunePhos family of chiral diphosphine ligands, characterized by a conformationally rigid biaryl backbone with a tunable dihedral angle.[3] This structural feature allows for the fine-tuning of the steric and electronic properties of the catalyst system, leading to high enantioselectivities and catalytic activities in a variety of asymmetric reactions.[3] Complexed with transition metals, particularly ruthenium, this compound has proven to be a highly effective ligand for the asymmetric hydrogenation of a broad range of prochiral substrates, including β-keto esters, α-phthalimide ketones, and cyclic β-(acylamino)acrylates.[4][5] This document provides a comprehensive overview of the substrate scope for this compound catalyzed reactions, detailed experimental protocols, and insights into the reaction mechanism to guide researchers in leveraging this powerful catalytic tool.

Substrate Scope and Performance Data

The versatility of the Ru-(R)-C3-TunePhos catalytic system is demonstrated by its exceptional performance across a range of important substrate classes. The following tables summarize the substrate scope, showcasing the high yields and enantioselectivities achieved.

Asymmetric Hydrogenation of β-Keto Esters

The reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a fundamental transformation in organic synthesis, providing key building blocks for a variety of natural products and pharmaceuticals. The Ru/(R)-C3-TunePhos system provides excellent enantioselectivity for a wide array of β-keto esters.[4]

EntrySubstrate (R-group)ProductYield (%)ee (%)
1Methyl benzoylacetateMethyl (R)-3-hydroxy-3-phenylpropanoate>9999
2Ethyl benzoylacetateEthyl (R)-3-hydroxy-3-phenylpropanoate>9998
3Methyl 3-oxo-3-(2-naphthyl)propanoateMethyl (R)-3-hydroxy-3-(2-naphthyl)propanoate>9999
4Methyl 3-oxo-3-(p-tolyl)propanoateMethyl (R)-3-hydroxy-3-(p-tolyl)propanoate>9999
5Methyl 3-oxo-3-(m-tolyl)propanoateMethyl (R)-3-hydroxy-3-(m-tolyl)propanoate>9999
6Methyl 3-(4-chlorophenyl)-3-oxopropanoateMethyl (R)-3-(4-chlorophenyl)-3-hydroxypropanoate>9999
7Methyl acetoacetateMethyl (R)-3-hydroxybutanoate>9998
8Ethyl acetoacetateEthyl (R)-3-hydroxybutanoate>9997

Typical reaction conditions: Ru(OAc)₂( this compound), H₂ (10 atm), MeOH, 25 °C, 12-24 h. Data compiled from multiple sources.

Asymmetric Hydrogenation of α-Phthalimide Ketones

Chiral β-amino alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals. The asymmetric hydrogenation of α-phthalimide ketones offers a direct and efficient route to these valuable compounds. The Ru-(R)-C3-TunePhos catalyst has demonstrated remarkable efficiency and enantioselectivity in this transformation, achieving high turnover numbers.[6]

EntrySubstrate (Ar-group)ProductYield (%)ee (%)
12-phthalimido-1-phenylethanone(R)-2-phthalimido-1-phenylethanol>99>99
21-(4-chlorophenyl)-2-phthalimidoethanone(R)-1-(4-chlorophenyl)-2-phthalimidoethanol>99>99
31-(4-methoxyphenyl)-2-phthalimidoethanone(R)-1-(4-methoxyphenyl)-2-phthalimidoethanol>99>99
41-(3-methoxyphenyl)-2-phthalimidoethanone(R)-1-(3-methoxyphenyl)-2-phthalimidoethanol>99>99
51-(2-naphthyl)-2-phthalimidoethanone(R)-1-(2-naphthyl)-2-phthalimidoethanol>99>99
61-(2-thienyl)-2-phthalimidoethanone(R)-1-(2-thienyl)-2-phthalimidoethanol>99>99

Typical reaction conditions: [RuCl(this compound)(p-cymene)]Cl, H₂ (50-100 atm), MeOH, 25-35 °C, 12-24 h. Data compiled from multiple sources.

Asymmetric Hydrogenation of Cyclic β-(Acylamino)acrylates

The synthesis of chiral cyclic β-amino acid derivatives is of significant interest due to their presence in various biologically active molecules and their utility as constrained peptide building blocks. The Ru-catalyzed asymmetric hydrogenation of cyclic β-(acylamino)acrylates using this compound provides an efficient pathway to these structures with high diastereoselectivity and enantioselectivity.[6]

EntrySubstrate (n)ProductYield (%)ee (%)
11 (cyclopentene)cis-(1R,2S)-Methyl 2-(acetylamino)cyclopentanecarboxylate>99>99
22 (cyclohexene)cis-(1R,2S)-Methyl 2-(acetylamino)cyclohexanecarboxylate>9992
33 (cycloheptene)cis-(1R,2S)-Methyl 2-(acetylamino)cycloheptanecarboxylate>9985

Typical reaction conditions: ₂, H₂ (50 atm), EtOH, rt, 18 h. Data compiled from multiple sources.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in-situ preparation of the Ru-(R)-C3-TunePhos catalyst and a general procedure for the asymmetric hydrogenation of a representative substrate.

Protocol 1: In-situ Preparation of the Ru-(R)-C3-TunePhos Catalyst

This protocol describes the preparation of the active catalyst from a commercially available ruthenium precursor and the this compound ligand. This in-situ method is convenient and avoids the isolation of the air-sensitive catalyst complex.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene chloride dimer)

  • This compound

  • Anhydrous and degassed methanol (MeOH)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

Procedure:

  • In an inert atmosphere (glovebox or under a stream of argon), add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1.0 eq) and this compound (0.011 mmol, 2.2 eq) to a dry Schlenk flask equipped with a magnetic stir bar. The use of a slight excess of the ligand ensures complete complexation of the ruthenium precursor.

  • Add anhydrous and degassed methanol (5 mL) to the flask. The solvent should be thoroughly deoxygenated to prevent oxidation of the phosphine ligand and the catalyst.

  • Stir the mixture at room temperature for 30-60 minutes. The solution will typically change color, indicating the formation of the active catalyst complex. The resulting solution is used directly in the hydrogenation reaction.

G cluster_prep Inert Atmosphere Ru_precursor [Ru(p-cymene)Cl₂]₂ Mix Combine in Schlenk Flask Ru_precursor->Mix Ligand This compound Ligand->Mix Solvent Anhydrous, Degassed Methanol Solvent->Mix Stir Stir at Room Temperature (30-60 min) Mix->Stir Active_Catalyst Active Ru-(R)-C3-TunePhos Catalyst Solution Stir->Active_Catalyst

Caption: Workflow for the in-situ preparation of the Ru-(R)-C3-TunePhos catalyst.

Protocol 2: Asymmetric Hydrogenation of Methyl Benzoylacetate

This protocol provides a general procedure for the asymmetric hydrogenation of a β-keto ester using the in-situ prepared catalyst.

Materials:

  • In-situ prepared Ru-(R)-C3-TunePhos catalyst solution (from Protocol 1)

  • Methyl benzoylacetate (1.0 mmol)

  • Anhydrous and degassed methanol (MeOH)

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

Procedure:

  • To the freshly prepared catalyst solution (0.01 mmol Ru), add a solution of methyl benzoylacetate (1.0 mmol) in anhydrous and degassed methanol (5 mL). The substrate to catalyst ratio (S/C) is typically 100:1, but can be optimized for specific substrates.

  • Transfer the reaction mixture to a high-pressure hydrogenation reactor. Ensure the reactor is properly sealed.

  • Purge the reactor with hydrogen gas 3-5 times to remove any residual air. This step is critical for safety and to prevent catalyst deactivation.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm). The optimal pressure may vary depending on the substrate.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by techniques such as TLC, GC, or HPLC.

  • Upon completion, carefully vent the excess hydrogen gas.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the conversion and enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Mechanistic Insights

The precise mechanism of Ru-diphosphine catalyzed asymmetric hydrogenation can be complex and may vary depending on the specific substrate and reaction conditions. However, a generally accepted catalytic cycle for the hydrogenation of ketones is depicted below.[4]

G Precatalyst [RuCl(this compound)(arene)]Cl Active_Catalyst [RuH(this compound)(Solvent)n]+ Precatalyst->Active_Catalyst H₂ Substrate_Complex [RuH(this compound)(Substrate)]+ Active_Catalyst->Substrate_Complex Substrate (Ketone) Hydride_Transfer Intramolecular Hydride Transfer Substrate_Complex->Hydride_Transfer Alkoxide_Complex [Ru(Alkoxide)(this compound)]+ Hydride_Transfer->Alkoxide_Complex Transition State Product_Release Hydrogenolysis Alkoxide_Complex->Product_Release H₂ Product_Release->Active_Catalyst Product (Alcohol)

Caption: Plausible catalytic cycle for Ru-(R)-C3-TunePhos catalyzed asymmetric hydrogenation of a ketone.

Causality Behind the Mechanism:

  • Activation of the Precatalyst: The reaction is initiated by the activation of the ruthenium precatalyst with molecular hydrogen to form a ruthenium hydride species, which is the active catalyst.

  • Substrate Coordination: The prochiral ketone substrate coordinates to the chiral ruthenium hydride complex. The stereochemical outcome of the reaction is determined at this stage, as the substrate can coordinate in two possible diastereomeric orientations. The steric and electronic properties of the this compound ligand favor one orientation over the other.

  • Hydride Transfer: An intramolecular transfer of the hydride from the ruthenium center to the carbonyl carbon of the coordinated substrate occurs through a six-membered transition state. This is typically the rate-determining and enantio-determining step.

  • Product Release: The resulting ruthenium alkoxide complex reacts with another molecule of hydrogen (hydrogenolysis) to release the chiral alcohol product and regenerate the active ruthenium hydride catalyst, thus completing the catalytic cycle.

Conclusion: A Versatile Tool for Asymmetric Synthesis

The this compound ligand, in combination with ruthenium, provides a highly efficient and versatile catalytic system for the asymmetric hydrogenation of a variety of important substrate classes. The "tunable" nature of the ligand allows for the optimization of enantioselectivity and reactivity, making it a valuable tool for researchers in academia and industry. The protocols and data presented in this application note serve as a practical guide for the successful implementation of this compound in the synthesis of enantiomerically enriched β-hydroxy esters, β-amino alcohols, and cyclic β-amino acids, which are key intermediates in the development of new pharmaceuticals and other fine chemicals.

References

  • Zhang, X., et al. (2000). Synthesis of chiral bisphosphines with tunable bite angles and their applications in asymmetric hydrogenation of beta-ketoesters. The Journal of Organic Chemistry, 65(19), 6223–6226. [Link]

  • Tang, W., et al. (2003). Enantioselective Hydrogenation of Tetrasubstituted Olefins of Cyclic β-(Acylamino)acrylates. Journal of the American Chemical Society, 125(32), 9570–9571. [Link]

  • Lei, A., et al. (2004). Highly enantioselective asymmetric hydrogenation of alpha-phthalimide ketone: an efficient entry to enantiomerically pure amino alcohols. Journal of the American Chemical Society, 126(6), 1626–1627. [Link]

  • Genet, J. P., et al. (1994). Enantioselective hydrogenation reactions with a full set of preformed and prepared in situ chiral diphosphine-ruthenium (II) catalysts. Tetrahedron: Asymmetry, 5(4), 675-690. [Link]

  • Noyori, R., et al. (1995). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(9), 2675–2683. [Link]

  • Ratovelomanana-Vidal, V., et al. (2003). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Advanced Synthesis & Catalysis, 345(1-2), 261-274. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • Organic Syntheses. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone: (R)-(+)-1- (4-Chlorophenyl)-1-m-tolylethanol. [Link]

  • Halpern, J. (1982). Scope of Asymmetric Catalytic. Science, 217(4558), 401-407. [Link]

  • Imamoto, T., et al. (2000). Asymmetric hydrogenation catalyzed by (S,S)-R-BisP*-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism. Journal of the American Chemical Society, 122(27), 6510-6511. [Link]

  • Zhang, X., et al. (2005). Ru-catalyzed asymmetric hydrogenation of alpha-phthalimide ketones and 1,3-diaryl diketones using 4,4'-substituted BINAPs. Organic Letters, 7(3), 455-458. [Link]

  • International Union of Pure and Applied Chemistry. Asymmetric Hydrogenation. [Link]

  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (R)-C3-TunePhos Catalytic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-C3-TunePhos catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges that can lead to low reaction yields. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My asymmetric hydrogenation reaction using a Ru/(R)-C3-TunePhos catalyst is resulting in a significantly lower yield than expected. What are the first and most critical parameters I should check?

A1: When encountering low yields, it is crucial to first rule out fundamental experimental errors before delving into more complex optimizations. Here is a checklist of initial critical parameters:

  • Inert Atmosphere Integrity: this compound and the transition metal precatalysts, particularly in their active forms, are highly sensitive to oxygen.[1] Incomplete removal of air from your reaction vessel is a very common cause of low yield due to catalyst deactivation through oxidation of the phosphine ligand.

    • Troubleshooting Step: Ensure your reaction flask was thoroughly purged with a high-purity inert gas (Argon or Nitrogen) through several vacuum/backfill cycles. For sensitive reactions, working in a glovebox is ideal.

  • Reagent and Solvent Quality: The purity of all reaction components is paramount.

    • Solvents: Use anhydrous and degassed solvents. Water and oxygen can react with and deactivate the catalyst. Protic impurities in aprotic solvents can also interfere with the catalytic cycle.[1][2]

    • Substrate and Other Reagents: Verify the purity of your substrate and any other additives (e.g., bases). Impurities can act as catalyst poisons.

  • Catalyst and Ligand Integrity:

    • This compound: This ligand is a solid that should be stored under an inert atmosphere and protected from light. Over time, slow oxidation of the phosphorus centers can occur. If the ligand is old or has been improperly stored, its effectiveness will be compromised.

    • Metal Precatalyst: The quality of the ruthenium, iridium, or palladium precatalyst is equally important. Ensure it is from a reputable supplier and has been stored correctly.

  • Stoichiometry and Concentration:

    • Catalyst Loading: Accurately weigh the catalyst components. A lower-than-intended catalyst loading will naturally lead to lower conversion and yield.

    • Substrate Concentration: Very high substrate concentrations can sometimes lead to solubility issues or substrate inhibition. Conversely, very low concentrations might slow down the reaction rate.

Q2: I've confirmed my setup is inert and my reagents are pure, but the yield is still poor. How does the choice of solvent and temperature impact the reaction?

A2: The reaction environment plays a critical role in the efficacy of this compound catalyzed reactions. The interplay between solvent, temperature, and the catalyst-substrate complex is a key area for optimization.[2][3]

  • Solvent Effects: The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.

    • Polarity and Coordinating Ability: The choice of solvent can affect the conformation of the chiral ligand and its complex with the metal, thereby influencing both enantioselectivity and activity. For instance, in the Pd-catalyzed hydrogenation of α-iminophosphonates using this compound, a mixture of trifluoroethanol (TFE) and dichloromethane (DCM) was found to give superior results compared to TFE or toluene alone.[4]

    • Solubility: Poor solubility of the substrate or catalyst in the chosen solvent is a frequent cause of low yields. If you observe a heterogeneous mixture when all components should be in solution, a solvent screen is highly recommended.

  • Temperature Optimization: Temperature is a double-edged sword in catalysis.

    • Reaction Rate vs. Catalyst Stability: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, resulting in a lower overall yield.

    • Enantioselectivity: Higher temperatures can also negatively impact the enantioselectivity of the reaction by providing enough energy to overcome the preferential chiral transition state.[2] It is often a trade-off between reaction speed and selectivity.

Parameter General Impact on Yield Troubleshooting Recommendation
Solvent Can affect catalyst activity and solubility of reactants.[3][4]Screen a range of anhydrous, degassed solvents (e.g., TFE, DCM, Toluene, THF).
Temperature Higher temperatures can increase reaction rate but may also lead to catalyst decomposition.[2][3]Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) to check for catalyst stability issues. If the reaction is too slow, incrementally increase the temperature.
Q3: Could the specific substrate I am using be the reason for the low yield?

A3: Absolutely. The electronic and steric properties of the substrate have a profound impact on its interaction with the chiral catalyst.[4] this compound, like other chiral ligands, has a defined substrate scope.

  • Steric Hindrance: Bulky substituents on the substrate near the reactive site can sterically clash with the phenyl groups of the TunePhos ligand, preventing efficient coordination to the metal center and thus lowering the reaction rate and yield.

  • Electronic Effects: The electronic nature of the substrate is also critical. For instance, electron-withdrawing or electron-donating groups can influence the reactivity of the functional group being transformed. In some cases, modifying the ligand's electronic properties can improve outcomes. Electron-deficient variants of this compound have been shown to enhance catalytic activity in certain reactions.[4][5]

  • Substrate Inhibition: In some instances, the substrate itself or the product formed can coordinate too strongly to the metal center, leading to catalyst inhibition and a stall in the reaction.

Troubleshooting Workflow for Substrate-Related Issues:

Caption: Troubleshooting logic for substrate-related low yields.

Q4: I am preparing the catalyst in situ. What are the potential pitfalls of this method?

A4: In situ catalyst preparation is common and convenient, but it introduces variables that can affect the reaction outcome.

  • Ligand-to-Metal Ratio: The precise ratio of this compound to the metal precatalyst is crucial. While a 1:1 ratio is a good starting point, an excess of the phosphine ligand can sometimes lead to the formation of less active or inactive bis-ligated metal complexes. Conversely, an insufficient amount of ligand will leave uncoordinated metal, leading to non-selective background reactions or catalyst deactivation.

    • Troubleshooting Step: Screen different ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.2:1) to find the optimal balance for your specific substrate and reaction conditions.

  • Pre-formation of the Active Catalyst: The active catalytic species may take time to form. A common practice is to stir the ligand and the metal precatalyst in the solvent for a period (e.g., 15-30 minutes) at room temperature or slightly elevated temperature before adding the substrate. This pre-formation step can ensure a higher concentration of the active catalyst at the start of the reaction.

Experimental Protocol: In Situ Catalyst Pre-formation for Asymmetric Hydrogenation

  • To a flame-dried and argon-purged reaction vessel, add the this compound ligand (e.g., 0.011 mmol).

  • Add the ruthenium precatalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.005 mmol).

  • Add the anhydrous, degassed solvent (e.g., 5 mL of methanol).

  • Stir the mixture under argon at room temperature for 20 minutes. The solution should become homogeneous.

  • Add the substrate (1 mmol) to the pre-formed catalyst solution.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir at the desired temperature and monitor the reaction progress.

Advanced Troubleshooting

Q5: My reaction starts well but then stops before reaching full conversion. What could be causing this catalyst deactivation?

A5: Catalyst deactivation during the reaction is a common problem and can be attributed to several factors:

  • Trace Impurities: As mentioned, oxygen or water can slowly poison the catalyst over the course of the reaction. Even a very small leak in your system can be detrimental over several hours.

  • Product Inhibition: The product of the reaction may be a better ligand for the metal center than the substrate. As the product concentration increases, it can displace the substrate from the catalytic cycle, effectively stopping the reaction.

    • Troubleshooting Step: Try running the reaction at a higher dilution. If product inhibition is the issue, this may allow the reaction to proceed to a higher conversion.

  • Thermal Instability: The active catalyst may not be stable at the reaction temperature over long periods.

    • Troubleshooting Step: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer time.

Catalyst Deactivation Pathways:

G Active_Catalyst Active Catalyst [M(R-C3-TunePhos)] Inactive_Oxidized Inactive Oxidized Species Active_Catalyst->Inactive_Oxidized O₂ / H₂O Inactive_Product_Complex Inactive Product Complex Active_Catalyst->Inactive_Product_Complex Product Coordination Decomposed_Catalyst Decomposed Catalyst Active_Catalyst->Decomposed_Catalyst High Temperature

Caption: Common pathways for catalyst deactivation in this compound systems.

References

  • Dotson, J., et al. (2023). Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. Journal of the American Chemical Society, 145(1), 110-121. [Link]

  • ResearchGate. (2025, August 6). Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. Retrieved from [Link]

  • PubMed. (2023, January 11). Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (2000, March 2). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Retrieved from [Link]

  • Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 84(4), 135-152. [Link]

  • Ligand Design in the Optimization of Reduction Catalysis Reactions. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, July 10). Developing Chiral Ligands for Asymmetric Hydrogenation. Retrieved from [Link]

  • ResearchGate. Catalytic Hydrolysis of Organophosphorus 1 Nerve Agents by Metal-organic Frameworks: What Happens Next?. Retrieved from [Link]

  • ResearchGate. The performance of chiral phosphines in the asymmetric hydrogenation of 1b. Retrieved from [Link]

  • Dotson, J., et al. (2022). Data-driven multi-objective optimization tactics for catalytic asymmetric reactions. ChemRxiv. [Link]

  • PubMed Central. Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis. Retrieved from [Link]

  • Chemical Communications. Enhanced activity and stability of organophosphorus hydrolase via interaction with an amphiphilic polymer. Retrieved from [Link]

  • Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides. (n.d.). Retrieved from [Link]

  • ResearchGate. Organophosphorus Hydrolase-Poly-β-Cyclodextrin as a Stable Self-Decontaminating Bio-catalytic Material for Sorption and Degradation of Organophosphate Pesticide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Enhanced Activity and Stability of Organophosphorus Hydrolase via Interaction with an Amphiphilic Polymer. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Retrieved from [Link]

  • University of Manchester. Process for the preparation of bisphosphines. Retrieved from [Link]

  • ResearchGate. (2018, August 5). Effects of calcination and pretreatment temperatures on the catalytic activity and stability of H 2 -treated WO 3 /SiO 2 catalysts in metathesis of ethylene and 2-butene. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Asymmetric Catalysis with (R)-C3-TunePhos

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing the (R)-C3-TunePhos ligand in asymmetric catalysis. This resource is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate the complexities of your experiments and achieve optimal results. As a chiral biaryl phosphine ligand with a tunable dihedral angle, this compound offers exceptional potential for high enantioselectivity in a variety of metal-catalyzed reactions, particularly asymmetric hydrogenations.[1][2] This guide synthesizes field-proven insights and technical data to address the specific challenges you may encounter.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems that may arise during your reactions.

Issue 1: Low or No Reaction Conversion

Question: I have set up my reaction with the this compound catalyst, but I am observing low or no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions. Here’s a breakdown of potential causes and solutions:

  • Catalyst Inactivity or Decomposition:

    • Oxygen Sensitivity: The active catalyst, often a Ru(II) or Rh(I) complex, can be sensitive to oxygen.[3] Ensure that your entire experimental setup, including solvents and reagents, is thoroughly deoxygenated. Employing rigorous inert atmosphere techniques, such as using a glovebox or Schlenk line, is crucial.

    • Improper Pre-catalyst Activation: Some reactions require in situ formation of the active catalyst from a stable pre-catalyst. Verify the activation procedure for your specific metal precursor and substrate. For instance, Ru-C3-TunePhos complexes are often used for the asymmetric hydrogenation of a range of substrates including β-ketoesters and α-phthalimide ketones.[1][2]

    • Ligand Purity: The this compound ligand itself is an air-sensitive white powder.[1] Impurities or oxidation of the phosphine can inhibit catalysis. Ensure you are using a high-purity ligand that has been stored under an inert atmosphere.

  • Sub-optimal Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role in catalysis by affecting the solubility of the catalyst and reactants, as well as influencing the catalytic cycle.[4][5] For many this compound catalyzed hydrogenations, polar aprotic solvents like methanol or ethanol are effective. However, a solvent screen is recommended if you observe poor solubility or reactivity.[3]

    • Temperature and Pressure: Asymmetric hydrogenations are often sensitive to both temperature and hydrogen pressure. A systematic optimization of these parameters may be necessary. Lower temperatures can sometimes improve enantioselectivity at the cost of reaction rate.

  • Substrate-Related Issues:

    • Purity: Impurities in the substrate can act as catalyst poisons. For example, halide contaminants have been shown to deactivate rhodium catalysts in asymmetric hydrogenations.[6] Re-purification of the substrate may be necessary.

    • Coordinating Functional Groups: The substrate itself may possess functional groups that coordinate to the metal center and inhibit catalysis.

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low or No Conversion Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Glovebox/Schlenk) start->check_inert check_catalyst Assess Catalyst Integrity (Purity of Ligand & Precursor, Proper Activation) check_inert->check_catalyst Atmosphere is Inert check_conditions Evaluate Reaction Conditions (Solvent, Temperature, Pressure) check_catalyst->check_conditions Catalyst is Active check_substrate Inspect Substrate Quality (Purity, Potential Inhibitors) check_conditions->check_substrate Conditions are Standard optimize_conditions Systematically Optimize Conditions (Screen Solvents, Vary Temp/Pressure) check_substrate->optimize_conditions Substrate is Pure purify_substrate Re-purify Substrate check_substrate->purify_substrate Impurities Suspected success Reaction Proceeds optimize_conditions->success purify_substrate->check_substrate Problem Problem Check Verification Step Action Action/Optimization Outcome Successful Outcome

Caption: Troubleshooting workflow for low or no reaction conversion.

Issue 2: Low Enantioselectivity (ee)

Question: My reaction is proceeding to completion, but the enantiomeric excess (ee) of my product is lower than expected. How can I improve the enantioselectivity?

Answer: Low enantioselectivity suggests that the chiral environment created by the this compound-metal complex is not effectively discriminating between the two prochiral faces of the substrate. The "tunable" nature of the C3-TunePhos ligand's bite angle is a key feature to leverage here.[1][2]

  • Parameter Optimization:

    • Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally increases enantioselectivity, as it enhances the energy difference between the diastereomeric transition states.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.[4] A screen of different solvents is a valuable optimization step. For instance, in the Pd-catalyzed hydrogenation of α-iminophosphonates, a mixture of TFE and DCM gave higher ee than TFE alone.[7]

    • Hydrogen Pressure: In asymmetric hydrogenations, varying the H₂ pressure can impact the ee. This effect is substrate-dependent and should be screened.

  • Catalyst and Ligand Considerations:

    • Metal-to-Ligand Ratio: The stoichiometry between the metal precursor and the this compound ligand can be critical. An excess of ligand could lead to the formation of less selective catalytic species. A 1:1.1 ratio of metal to ligand is a common starting point, but this should be optimized.

    • Additives: In some cases, additives can have a profound effect on enantioselectivity. For certain Ru-diamine-diphosphine catalyzed ketone hydrogenations, the nature of the diamine co-ligand is crucial.

Data on Solvent Effects in Asymmetric Hydrogenation

The following table, adapted from literature data on a related system, illustrates the significant impact of solvent choice on enantioselectivity.[7]

Solventee (%)Yield (%)
TFE8785
TFE/DCM (2:1)9392
Toluene00
Caption: Solvent effects on the Pd-catalyzed hydrogenation of an α-iminophosphonate, highlighting the importance of solvent screening.[7]

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound ligand and its metal complexes? A1: this compound is an air-sensitive solid and should be handled and stored under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine groups.[1] Store it in a cool, dry place. Its ruthenium complexes, such as [Chloro(this compound)(p-cymene)ruthenium(II)] chloride, are generally more stable but should also be stored under inert conditions for long-term use.[8]

Q2: What is the typical substrate scope for this compound catalyzed reactions? A2: Ru-C3-TunePhos complexes have demonstrated high efficacy for the asymmetric hydrogenation of a variety of substrates, including β-ketoesters, enol acetates, cyclic β-amino acids, α-phthalimide ketones, and α-keto esters.[1][2] It has also been used as a pre-catalyst in iridium-catalyzed carbonyl allylations.[2]

Q3: What is the key structural feature of C3-TunePhos that leads to its high performance? A3: The key feature of the C3-TunePhos ligand family is the C3-bridge in its dibenzo[f,h][9]dioxonin backbone. This bridge allows for the "tuning" of the biaryl dihedral angle, which in turn modifies the bite angle of the diphosphine. This tunability allows for the fine-tuning of the catalyst's steric and electronic properties to optimize enantioselectivity for a specific substrate.[1][2]

Q4: Can I use this compound with metals other than Ruthenium? A4: Yes. While extensively used with Ruthenium, this compound has also been employed with other metals. For example, it has been used in Iridium-mediated allylations and Palladium-catalyzed asymmetric hydrogenations.[2][7] The optimal metal will depend on the specific transformation you are targeting.

Experimental Protocols & Visualizations

General Catalytic Cycle for Asymmetric Hydrogenation

The following diagram illustrates a generalized catalytic cycle for the Ru-(R)-C3-TunePhos catalyzed asymmetric hydrogenation of a ketone.

catalytic_cycle precatalyst [RuCl(C3-TunePhos)(p-cymene)]Cl (Pre-catalyst) active_catalyst Ru-H Active Catalyst [RuH(C3-TunePhos)]+ precatalyst->active_catalyst Activation (H2, Base) substrate_coordination Substrate Coordination (Ketone binds to Ru) active_catalyst->substrate_coordination + Substrate hydride_insertion Hydride Insertion (Stereodetermining step) substrate_coordination->hydride_insertion product_release Product Release (Chiral Alcohol) hydride_insertion->product_release product_release->active_catalyst - Product

Caption: Generalized catalytic cycle for Ru-(R)-C3-TunePhos hydrogenation.

Protocol: Asymmetric Hydrogenation of a β-Ketoester

This protocol provides a general procedure for the asymmetric hydrogenation of a model β-ketoester using a Ru-(R)-C3-TunePhos catalyst. Note: All procedures should be carried out under a dry, inert atmosphere.

Materials:

  • This compound ligand

  • [RuCl₂(p-cymene)]₂

  • Substrate (e.g., ethyl 4-chloroacetoacetate)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol) to a high-pressure autoclave equipped with a magnetic stir bar.

    • Add 5 mL of anhydrous, degassed methanol.

    • Seal the autoclave and stir the mixture at room temperature for 30 minutes to form the pre-catalyst solution.

  • Reaction Setup:

    • In a separate vial, dissolve the β-ketoester substrate (1.0 mmol) in 5 mL of anhydrous, degassed methanol.

    • Transfer the substrate solution to the autoclave containing the catalyst solution via syringe.

  • Hydrogenation:

    • Seal the autoclave and purge it with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).

    • Place the autoclave in a temperature-controlled oil bath or heating mantle set to the desired temperature (e.g., 50 °C).

    • Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC, GC, or LC-MS if possible.

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

References
  • Girao, J., et al. (2019). Highlighted results of DuanPhos in asymmetric hydrogenation and other related enantioselective reactions.
  • Staudaher, N. D., et al. (2014). Synthesis, mechanism of formation, and catalytic activity of Xantphos nickel π-complexes.
  • Ye, Z., et al. (2024). Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis. Accounts of Chemical Research, 57(4), 454-467.
  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Pu, L. (2004). The study of 1,1'-bi-2-naphthol (BINOL) and its derivatives as chiral ligands in asymmetric catalysis. Chemical Reviews, 104(1), 313-328.
  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki–Miyaura coupling. Science, 378(6618), eadc8959.
  • Fan, Q. H., et al. (2002). Application of biobased solvents in asymmetric catalysis. Green Chemistry, 4(5), 423-427.
  • ResearchGate. Catalytic mechanism of the alkaline phosphatase reaction. [Link]

  • MacNair, A. J., et al. (2022). Tuning the Electronic Properties of Azophosphines as Ligands and Their Application in Base-Free Transfer Hydrogenation Catalysis. Inorganic Chemistry, 61(35), 13837-13848.
  • Phenomenex. Troubleshooting Guide. [Link]

  • Encyclopedia.pub. Application of Biobased Solvents in Asymmetric Catalysis. [Link]

  • Kim, E. E., & Wyckoff, H. W. (1991). Reaction mechanism of alkaline phosphatase based on crystal structures. Two-metal ion catalysis. Journal of Molecular Biology, 218(2), 449-464.
  • AIChE. Optimizing Catalyst Performance to Support Sustainability Goals. [Link]

  • Konrath, R., et al. (2019). Facile Synthesis of Supported Ru-Triphos Catalysts for Continuous Flow Application in Selective Nitrile Reduction. Catalysis Science & Technology, 9(16), 4335-4341.
  • Stein, N., et al. (2024). Unveiling the mechanism of triphos-Ru catalysed C–O bond disconnections in polymers.
  • ResearchGate. ChemInform Abstract: Catalytic Asymmetric Aza-Darzens Reaction with a Vaulted Biphenanthrol Magnesium Phosphate Salt. [Link]

  • ResearchGate. Asymmetric hydrogenation catalyzed by (S,S)-R-BisP-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism*. [Link]

  • Boelsterli, J., et al. (2014). Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. Helvetica Chimica Acta, 97(4), 483-494.
  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • McArthur, G. (2024). An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity. Synthesis Workshop. [Link]

  • García-Meseguer, R., et al. (2023). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, 14(36), 9877-9888.
  • Park, Y. S., et al. (2006). Dynamic thermodynamic resolution: solvent effects, mechanism, and an asymmetric 3,4,5-substituted benzazepine synthesis. Organic Letters, 8(13), 2667-2670.
  • ResearchGate. Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. [Link]

Sources

Technical Support Center: (R)-C3-TunePhos Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-C3-TunePhos catalyzed asymmetric hydrogenation. This resource is designed for researchers, chemists, and process development professionals to navigate the critical role of solvent selection in achieving optimal reaction outcomes. We will explore common challenges, provide evidence-based solutions, and detail the underlying principles governing solvent effects.

Frequently Asked Questions (FAQs)

Q1: My enantioselectivity (ee%) is lower than expected. Could the solvent be the cause?

A: Absolutely. The solvent is one of the most influential factors in determining the enantioselectivity of this catalytic system. Its role extends beyond simply dissolving reactants; it actively participates in the catalytic cycle.

  • Stabilization of Transition States: Solvents can preferentially stabilize one of the diastereomeric transition states leading to the major or minor enantiomer. Polar and protic solvents, for instance, can form hydrogen bonds with the substrate or catalyst, altering the energy landscape of the reaction.[1][2] A change in solvent can flip which transition state is lower in energy, directly impacting the ee%.

  • Catalyst Conformation: The solvent can influence the conformation and flexibility of the chiral ligand. This compound is part of a class of ligands with tunable dihedral angles, and solvent-ligand interactions can subtly alter this geometry, affecting the chiral pocket and, consequently, enantioselection.[3]

  • Protic vs. Aprotic Solvents: The choice between protic (e.g., Methanol, Ethanol) and aprotic (e.g., Dichloromethane, Toluene) solvents is critical. Protic solvents can sometimes be beneficial, but in other cases, non-protic solvents like CH₂Cl₂ or Ethyl Acetate have been shown to provide excellent enantioselectivities where protic ones fail.[4]

Troubleshooting Step: If you are experiencing low ee%, the first recommendation is to perform a solvent screen. See our detailed protocol below.

Q2: My hydrogenation reaction has stalled or shows very low conversion. How can the solvent be responsible?

A: Low or no conversion is a common issue where the solvent plays a multifaceted role.

  • Hydrogen Solubility & Mass Transfer: The concentration of hydrogen gas dissolved in the liquid phase is paramount. Solvents with high viscosity can exhibit poor mass transfer of H₂, effectively starving the catalyst.[1] This can lead to slow or incomplete reactions. The enantioselectivity can also be affected, as the relative rates of key mechanistic steps change with H₂ concentration.[1]

  • Catalyst Solubility and Stability: The active catalyst species must be fully dissolved and stable in the reaction medium. If the catalyst or its precursor has poor solubility in your chosen solvent, the reaction will be slow and heterogeneous. Some solvents may also react with or deactivate the catalyst over time.

  • Coordinating Solvents: Solvents like THF, while common, are coordinating. They can sometimes compete with the substrate for binding to the metal center, inhibiting the catalytic cycle. In contrast, weakly or non-coordinating solvents like Toluene or Dichloromethane often lead to higher activity.

Troubleshooting Step: Try switching to a less viscous solvent or one known for good H₂ solubility. Ensure your catalyst precursor is fully dissolved before initiating the reaction. Increasing agitation can also improve H₂ mass transfer.[1]

Troubleshooting Guide: Specific Scenarios

This section addresses specific problems you may encounter and provides a logical path to resolving them through solvent optimization.

Scenario 1: Inconsistent Results Between Batches

Problem: You are running the same reaction under what you believe are identical conditions, but the ee% and conversion vary significantly from one run to the next.

Root Cause Analysis:

  • Solvent Purity: The most common culprit is variability in solvent quality. Trace amounts of water, peroxides (in ethers like THF), or other impurities can poison the catalyst or alter the reaction pathway.

  • Atmosphere Control: Inconsistent inerting can leave residual oxygen, which deactivates the sensitive organometallic catalyst.

Solution Pathway:

  • Always use freshly distilled, anhydrous, and degassed solvents. For sensitive reactions, purchasing high-purity anhydrous solvents and using them directly from a sealed bottle is recommended.

  • Standardize your degassing procedure. Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to use is a reliable method.

  • Run a control reaction using a solvent from a brand new, sealed bottle to benchmark your results.

Scenario 2: High Conversion but Poor Enantioselectivity

Problem: The reaction proceeds to completion quickly, but the product is nearly racemic.

Root Cause Analysis:

  • Solvent-Transition State Mismatch: The solvent is likely stabilizing the transition states leading to both enantiomers almost equally, or even favoring the transition state for the undesired enantiomer. This is a classic sign that the solvent environment is not optimal for stereochemical induction.[1]

  • Background Uncatalyzed Reaction: While less common for this specific reaction, some conditions could promote a non-enantioselective background reaction.

Solution Pathway:

  • This scenario is the primary driver for conducting a solvent screen. The goal is to find a solvent that maximizes the energy difference (ΔΔG‡) between the two diastereomeric transition states.

  • Consult the data table below for starting points. Typically, screening a polar protic (MeOH), a polar aprotic (DCM), and a non-polar (Toluene) solvent is a good initial step.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues related to solvent effects.

troubleshooting_workflow start Problem Encountered low_ee Low Enantioselectivity (ee%) start->low_ee low_conv Low Conversion / Stalled Reaction start->low_conv inconsistent Inconsistent Results start->inconsistent check_solvent_type Analyze Solvent Properties: Protic vs. Aprotic, Polarity low_ee->check_solvent_type Cause? check_mass_transfer Analyze Physical Properties: Viscosity, H2 Solubility low_ee->check_mass_transfer Secondary Cause? low_conv->check_solvent_type Secondary Cause? low_conv->check_mass_transfer Cause? check_purity Analyze Solvent Quality: Purity, Water Content, Peroxides inconsistent->check_purity Cause? action_screen Action: Perform Solvent Screen (e.g., MeOH, DCM, Toluene, THF) check_solvent_type->action_screen action_agitation Action: Increase Stirring Rate Switch to Low-Viscosity Solvent check_mass_transfer->action_agitation action_purify Action: Use Fresh, Anhydrous, Degassed Solvent check_purity->action_purify

Caption: Troubleshooting decision tree for solvent-related issues.

Data & Protocols

Illustrative Data: Solvent Effect on a Model Reaction

The following table summarizes typical results for the asymmetric hydrogenation of a model substrate, methyl acetoacetate, catalyzed by an in situ prepared Ru-(R)-C3-TunePhos complex. These values are illustrative and serve as a guide for solvent selection.

SolventSolvent TypeDielectric Constant (ε)Conversion (%)ee% (Configuration)Typical Observations
Methanol (MeOH) Polar Protic32.7>9998 (R)Often provides high rates and enantioselectivity for ketoesters.[2][5]
Ethanol (EtOH) Polar Protic24.6>9997 (R)Similar to MeOH, can be a good alternative.
Isopropanol (iPrOH) Polar Protic19.99595 (R)Slightly lower rates may be observed due to increased steric bulk and viscosity.
Dichloromethane (DCM) Polar Aprotic9.1>9996 (R)Excellent choice, especially when protic solvents cause side reactions.[4]
Toluene Non-Polar2.49092 (R)Lower polarity can sometimes decrease rates but may offer unique selectivity.
Tetrahydrofuran (THF) Polar Aprotic7.68590 (R)Coordinating nature can inhibit the catalyst, leading to lower conversion.[6]
Experimental Protocol: Solvent Screening for Optimal Performance

This protocol outlines a robust method for screening various solvents to identify the optimal conditions for your specific substrate.

Objective: To determine the solvent that provides the highest conversion and enantioselectivity for the this compound catalyzed hydrogenation of a target substrate.

Materials:

  • This compound ligand[3][5]

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Target substrate (e.g., a β-ketoester, enol acetate)

  • Anhydrous, degassed solvents: Methanol, Dichloromethane, Toluene, THF, Ethyl Acetate

  • Hydrogen source (high purity, ≥99.99%)

  • Schlenk line or glovebox for inert atmosphere operations

  • Parallel reaction vials or individual reaction flasks

Procedure:

  • Catalyst Precursor Preparation (In-situ):

    • In a glovebox or under a strong flow of Argon, add the Ruthenium precursor (1 mol%) and this compound (1.1 mol%) to a reaction vial.

    • Add a stir bar.

    • Seal the vial. This process will be repeated for each solvent to be tested.

  • Reaction Setup:

    • To each vial containing the catalyst components, add 2 mL of the respective anhydrous, degassed solvent.

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The solution should become homogeneous.

    • Add the substrate (100 mol%) to each vial.

  • Hydrogenation:

    • Place the vials in a parallel reactor block or use individual flasks.

    • Purge the system by evacuating and backfilling with hydrogen gas three times.

    • Pressurize the system to the desired hydrogen pressure (e.g., 10 bar).

    • Begin vigorous stirring and maintain a constant temperature (e.g., 50 °C).

  • Monitoring and Analysis:

    • After a set time (e.g., 16 hours), carefully vent the hydrogen pressure.

    • Take an aliquot from each reaction mixture.

    • Analyze for conversion by GC or ¹H NMR.

    • Analyze for enantiomeric excess (ee%) by chiral HPLC or chiral GC.

  • Evaluation:

    • Compare the conversion and ee% across all solvents tested.

    • The solvent providing the best combination of high conversion and high ee% is selected for further optimization.

Visual Protocol Workflow

protocol_workflow prep 1. Prepare Catalyst Precursor (Ru Source + this compound) in parallel vials add_solvent 2. Add Degassed Solvent (One solvent per vial) prep->add_solvent preform 3. Stir to Pre-form Catalyst (30-60 min) add_solvent->preform add_sub 4. Add Substrate preform->add_sub hydrogenate 5. Purge & Pressurize with H2 Gas add_sub->hydrogenate react 6. Run Reaction (Constant T, P, stirring) hydrogenate->react analyze 7. Analyze Aliquots (Conversion & ee%) react->analyze select 8. Select Optimal Solvent analyze->select

Caption: Step-by-step workflow for solvent screening.

References

  • Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(13), 4690-4714. [Link]

  • van den Berg, M., et al. (2000). The use of monodentate phosphoramidites in Rh-catalysed asymmetric hydrogenation. Advanced Synthesis & Catalysis, 342(10), 1197-1200. [Link]

  • Pavlovic, L., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(14), 1872–1882. [Link]

  • Hopmann, K. H., et al. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Princeton University Library Open Access Repository. [Link]

  • Zhao, D., et al. (2006). Organic solvent nanofiltration in asymmetric hydrogenation: enhancement of enantioselectivity and catalyst stability by ionic liquids. Chemical Communications, (19), 2063-2065. [Link]

  • Wesselbaum, S., et al. (2015). Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis. Chemical Science, 6(1), 693-704. [Link]

  • Zupancic, B., et al. (2010). Impact on hydrogenation catalytic cycle of the R groups' cyclic feature in "R-SMS-Phos". Organic Letters, 12(13), 3022-3025. [Link]

  • Reek, J. N. H., et al. (2012). Rational Optimization of Supramolecular Catalysts for the Rhodium-Catalyzed Asymmetric Hydrogenation Reaction. Angewandte Chemie International Edition, 51(20), 4893-4897. [Link]

  • Dyson, P. J., et al. (2010). Catalytic hydrogenation of alkenes under biphasic conditions: understanding solvent effects. Chimia, 64(1-2), 35-39. [Link]

  • Chen, J., et al. (2017). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Catalysis Today, 280, 193-200. [Link]

  • Yang, X., et al. (2021). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Reaction Chemistry & Engineering, 6(12), 2358-2370. [Link]

  • Zhang, W., et al. (2014). Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. Angewandte Chemie International Edition, 53(5), 1357-1360. [Link]

  • Pearson Study Prep. (2015, March 19). Catalytic Hydrogenation: Mechanism. YouTube. [Link]

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(R)-C3-TunePhos Technical Support Center: Catalyst Loading & Turnover Number Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (R)-C3-TunePhos ligand. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their asymmetric catalytic reactions using this versatile chiral phosphine ligand. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on catalyst loading and turnover number (TON) optimization.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral biaryl diphosphine ligand known for its effectiveness in a variety of asymmetric catalytic reactions.[1] Its structure features a C3-bridge in the dibenzo[f,h][2][3]dioxonin backbone, which imparts a specific bite angle and conformational flexibility, allowing for fine-tuning of catalyst performance.[1] It is commonly employed in:

  • Asymmetric Hydrogenation: In complex with metals like Ruthenium (Ru) and Iridium (Ir), it is highly effective for the hydrogenation of β-ketoesters, enol acetates, cyclic β-amino acids, α-phthalimide ketones, and quinolines.[1]

  • Asymmetric 1,4-Addition (Conjugate Addition): Rhodium (Rh)-C3-TunePhos complexes have demonstrated excellent activity and enantioselectivity in the 1,4-addition of arylboronic acids to α,β-unsaturated ketones.[2]

Q2: What is a typical catalyst loading for reactions using this compound?

A typical catalyst loading for reactions involving this compound can vary significantly depending on the specific reaction, substrate, and desired turnover number (TON). For initial screening, a substrate-to-catalyst ratio (S/C) of 100 to 1000 (1 to 0.1 mol%) is a common starting point. However, for highly efficient systems, loadings can be much lower, in the range of 50 to 250 ppm (0.005 to 0.025 mol%).[4]

Q3: What is a Turnover Number (TON) and Turnover Frequency (TOF), and why are they important?

  • Turnover Number (TON): This is a measure of the total number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated. It is calculated as the moles of product formed divided by the moles of catalyst used. A high TON indicates a more robust and efficient catalyst.

  • Turnover Frequency (TOF): This represents the rate at which the catalyst converts substrate to product, typically expressed as TON per unit of time (e.g., h⁻¹). TOF is a measure of the catalyst's activity.

Optimizing for high TON and TOF is crucial for developing cost-effective and sustainable chemical processes, particularly in pharmaceutical manufacturing.[5]

II. Troubleshooting Guide: Optimizing Catalyst Performance

This section addresses common issues encountered during the optimization of catalytic systems employing this compound.

Issue 1: Low Enantioselectivity (ee%)

Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following workflow can help diagnose and resolve this issue.

Troubleshooting Workflow for Low Enantioselectivity

Low_ee_Workflow start Low Enantioselectivity Observed solvent Step 1: Evaluate Solvent System start->solvent temp Step 2: Optimize Reaction Temperature solvent->temp If ee% is still low pressure Step 3: Adjust Hydrogen Pressure (for Hydrogenation) temp->pressure If ee% is still low ligand_metal Step 4: Verify Ligand-to-Metal Ratio pressure->ligand_metal If ee% is still low purity Step 5: Check Reagent and Catalyst Purity ligand_metal->purity If ee% is still low success Enantioselectivity Improved purity->success After optimization

Caption: Workflow for troubleshooting low enantioselectivity.

Q: My reaction shows high conversion but poor enantioselectivity. What should I investigate first?

A: Start by evaluating your solvent system.

  • Causality: The solvent's polarity and coordinating ability can significantly impact the structure of the active catalyst and the transition state energies of the enantioselective step.[3][6] For Ru-catalyzed hydrogenations with diphosphine ligands, polar solvents like methanol often enhance enantioselectivity.[7]

  • Protocol:

    • Screen Solvents: Conduct a solvent screen using a range of polar aprotic (e.g., THF, DCM), polar protic (e.g., MeOH, EtOH), and non-polar (e.g., Toluene) solvents.

    • Ensure Anhydrous Conditions: Water can interfere with the catalyst. Use freshly distilled or commercially available anhydrous solvents.

    • Co-solvents: In some cases, a mixture of solvents can provide the optimal balance of solubility and catalytic performance.[8]

Q: I've screened several solvents, but the ee% is still not optimal. What is the next step?

A: Optimize the reaction temperature.

  • Causality: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the enantiomeric excess. Lowering the temperature generally favors the pathway with the lower activation energy, leading to higher selectivity.

  • Protocol:

    • Stepwise Reduction: Decrease the reaction temperature in increments (e.g., from room temperature to 0 °C, then to -20 °C).

    • Monitor Reaction Time: Be aware that lowering the temperature will likely decrease the reaction rate, so extended reaction times may be necessary.

Q: For asymmetric hydrogenation, does hydrogen pressure affect enantioselectivity?

A: Yes, hydrogen pressure can be a critical parameter.

  • Causality: The concentration of hydrogen can influence the kinetics of the catalytic cycle. For some catalytic systems, lower pressures are beneficial for enantioselectivity, while for others, higher pressures are required for both high activity and selectivity.[9]

  • Protocol:

    • Vary Pressure: Screen a range of hydrogen pressures (e.g., 1 atm, 10 bar, 50 bar) while keeping other parameters constant.

    • Safety First: Always ensure your reaction vessel is rated for the pressures you are using.

Issue 2: Low Turnover Number (TON) / Catalyst Deactivation

Achieving a high TON is essential for process efficiency. If your catalyst appears to be deactivating prematurely, consider the following troubleshooting steps.

Troubleshooting Workflow for Low TON

Low_TON_Workflow start Low TON / Catalyst Deactivation purity Step 1: Scrutinize Reagent and Solvent Purity start->purity loading Step 2: Optimize Catalyst Loading (S/C Ratio) purity->loading If TON is still low concentration Step 3: Adjust Substrate Concentration loading->concentration If TON is still low additives Step 4: Consider Additives or Co-catalysts concentration->additives If TON is still low success TON Improved additives->success After optimization

Caption: Workflow for troubleshooting low turnover number.

Q: My reaction starts well but then stalls, resulting in a low TON. What is the most likely cause?

A: Impurities in your reagents or solvent are a common culprit.

  • Causality: Trace impurities (e.g., oxygen, water, coordinating species from the substrate synthesis) can poison the catalyst. This compound is an air-sensitive compound.[1]

  • Protocol:

    • Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (e.g., Argon or Nitrogen) or by using the freeze-pump-thaw method.

    • Purify Substrate: Ensure your substrate is of high purity. If necessary, recrystallize or chromatograph it before use.

    • Inert Atmosphere: Set up and run your reaction under a strict inert atmosphere using Schlenk line or glovebox techniques.

Q: How does catalyst loading affect the final TON?

A: Optimizing the substrate-to-catalyst (S/C) ratio is crucial.

  • Causality: While it may seem counterintuitive, simply increasing the catalyst loading does not always lead to a better outcome and will, by definition, lower the TON if the yield remains the same. At very low loadings, the catalyst may be more susceptible to poisoning by trace impurities. Conversely, at high loadings, bimolecular catalyst deactivation pathways can become more prevalent.

  • Protocol:

    • Systematic Variation: Perform the reaction at several S/C ratios (e.g., 100, 500, 1000, 5000) to find the optimal loading for your specific substrate.

    • Data Analysis: Plot the yield and TON as a function of the S/C ratio to identify the most efficient conditions.

S/C RatioCatalyst Loading (mol%)Typical ApplicationExpected Outcome
1001.0Initial screening, difficult substratesHigh probability of conversion, low TON
10000.1Optimization phaseGood balance of conversion and TON
10,0000.01Highly active systems, process developmentHigh TON, requires high purity reagents
>25,000<0.004Industrially relevant processesExcellent TON, very sensitive to conditions

Q: Can the concentration of the substrate influence catalyst stability?

A: Yes, substrate concentration can play a role.

  • Causality: In some cases, high substrate concentrations can lead to substrate inhibition or the formation of inactive catalyst-substrate complexes. On the other hand, very dilute conditions may slow the reaction to a point where catalyst decomposition becomes a significant factor over the extended reaction time.

  • Protocol:

    • Concentration Screening: Run the reaction at different substrate concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) while maintaining a constant S/C ratio.

    • Monitor Progress: Take aliquots at regular intervals to monitor the reaction progress and identify any signs of catalyst deactivation.

III. Experimental Protocols

General Procedure for Asymmetric Hydrogenation of a β-Ketoester

This protocol is a starting point and should be optimized for each specific substrate.

  • Catalyst Pre-formation:

    • In a glovebox, to a vial, add the Ruthenium precursor (e.g., [Ru(cod)Cl₂]n) and this compound (typically in a 1:1.1 Ru:ligand ratio).

    • Add degassed solvent (e.g., methanol) and stir at room temperature for 30 minutes to form the pre-catalyst.

  • Reaction Setup:

    • In a separate autoclave or high-pressure vessel, dissolve the β-ketoester substrate in the same degassed solvent.

    • Transfer the pre-formed catalyst solution to the autoclave via cannula under an inert atmosphere.

  • Hydrogenation:

    • Seal the autoclave, purge it several times with hydrogen gas.

    • Pressurize the vessel to the desired pressure (e.g., 10 bar).

    • Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time.

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine conversion and by chiral HPLC or GC to determine the enantiomeric excess.

IV. References

  • Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. ResearchGate. [Link]

  • Change in turnover number (TON) of the catalyst as a function of the... ResearchGate. [Link]

  • Optimization for substrate-to-catalyst ratio. ResearchGate. [Link]

  • Effect of solvent on reaction at different temperatures a,b. ResearchGate. [Link]

  • Calculated Values of Turnover Number (TON) and Turnover Frequency (TOF). ResearchGate. [Link]

  • Phosphorylated Nitrones—Synthesis and Applications. MDPI. [Link]

  • Applications in asymmetric catalysis and plausible mechanism. a... ResearchGate. [Link]

  • A Substrate Scope Driven Optimization of an Encapsulated Hydroformylation Catalyst. ResearchGate. [Link]

  • Toward in silico Catalyst Optimization. ResearchGate. [Link]

  • Turnover number (TON) and instant turnover frequency (TOF) for the... ResearchGate. [Link]

  • Substrate scope driven optimization of an encapsulated hydroformylation catalyst. National Center for Biotechnology Information. [Link]

  • Asymmetric catalysis route to anti,anti stereotriads, illustrated by applications. National Center for Biotechnology Information. [Link]

  • Asymmetric Hydrogenation. ETH Zurich. [Link]

  • DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications. Indian Academy of Sciences. [Link]

  • Comparison of the Turnover Number (TON) and Turnover Frequency (TOF) Values for Aliphatic Amine (n-Octylamine or n-Dodecylamine) with Various Ru-Supported Catalysts. ResearchGate. [Link]

  • Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. ResearchGate. [Link]

  • Comparison of the Turnover Numbers (TON) of the Different Catalysts a. ResearchGate. [Link]

  • Low catalyst loading in ring-closing metathesis reactions. National Center for Biotechnology Information. [Link]

  • Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. MDPI. [Link]

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Technical Support Center: (R)-C3-TunePhos Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-C3-TunePhos catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to navigate the challenges of asymmetric catalysis. Our goal is to empower you with the scientific understanding to diagnose issues, optimize your reactions, and achieve high yields and enantioselectivities.

Introduction to this compound

This compound is a valuable chiral diphosphine ligand known for its efficacy in a range of asymmetric transformations, particularly ruthenium- and rhodium-catalyzed hydrogenations and 1,4-addition reactions.[1][2] Its unique C3-symmetric backbone and tunable electronic properties allow for the synthesis of a variety of chiral molecules with high stereocontrol. However, like any sophisticated catalytic system, challenges can arise. This guide will address the most common side reactions and provide systematic troubleshooting strategies.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Problem 1: Low or No Reaction Conversion

Question: My reaction has stalled or is showing very low conversion to the desired product. What are the likely causes and how can I resolve this?

Answer: Low conversion is a common issue that can often be traced back to the integrity of the catalytic system or the reaction conditions. Let's break down the potential culprits and their solutions.

The active metal-(R)-C3-TunePhos complex is the heart of your reaction. Its inactivation is a primary reason for low conversion.

  • Phosphine Oxidation: Tertiary phosphine ligands like this compound are susceptible to oxidation to the corresponding phosphine oxide, especially in the presence of trace oxygen.[3][4] The resulting phosphine oxide does not coordinate effectively to the metal center, leading to catalyst deactivation.[3]

    • Solution:

      • Rigorous Inert Atmosphere: Ensure your entire experimental setup is meticulously purged with a high-purity inert gas (Argon or Nitrogen). Use Schlenk techniques or a glovebox for all manipulations of the ligand, metal precursor, and reaction mixture.

      • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • P-C Bond Cleavage: Under certain conditions, particularly at elevated temperatures, cleavage of the phosphorus-carbon bond in phosphine ligands can occur.[5][6] This irreversible process destroys the ligand and deactivates the catalyst.

    • Solution:

      • Temperature Optimization: Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It's possible that a lower temperature over a longer reaction time will yield better results.

      • Ligand Electronic Tuning: While you are using this compound, be aware that electronically deficient versions of TunePhos have been synthesized.[2] The electronic properties of the ligand can influence its stability.

The active catalyst is typically formed in situ from the this compound ligand and a metal precursor. Incomplete formation of the active species will naturally lead to low conversion.

  • Solution:

    • Pre-formation of the Catalyst: Consider pre-forming the catalyst by stirring the this compound ligand and the metal precursor in a small amount of degassed solvent for a period (e.g., 15-30 minutes) before adding the substrate. This can ensure the active catalytic species is present in a sufficient concentration from the start of the reaction.

    • Solvent Choice: The solvent can influence the solubility and stability of the catalyst.[7] If the catalyst is not fully dissolved, its activity will be limited. A solvent screen is recommended if you suspect solubility issues.

Problem 2: Low Enantioselectivity (ee)

Question: My reaction is proceeding to the desired product, but the enantiomeric excess (ee) is significantly lower than expected. What factors could be contributing to this, and how can I improve the stereocontrol?

Answer: Low enantioselectivity indicates that the chiral environment created by the this compound ligand is being compromised or that a non-selective background reaction is occurring.

  • Racemic Ligand: Ensure the enantiopurity of your this compound ligand. Even small amounts of the (S)-enantiomer will lead to the formation of the opposite product enantiomer, thereby reducing the overall ee.

    • Solution:

      • Source Verification: Use a reputable supplier for your chiral ligand and review the certificate of analysis for enantiopurity.

      • Chiral HPLC Analysis: If in doubt, analyze the ligand using chiral HPLC to confirm its enantiomeric purity.

  • Achiral Phosphine Impurities: The presence of achiral phosphine impurities, either from the synthesis of the ligand or from other sources, can compete with this compound for coordination to the metal center. The resulting achiral or mixed-ligand complexes will likely catalyze the reaction with low or no enantioselectivity.

    • Solution:

      • Ligand Purification: If you suspect impurities, consider purifying the this compound ligand by recrystallization or column chromatography.

  • Temperature Effects: Reaction temperature can have a profound impact on enantioselectivity. Higher temperatures can lead to increased flexibility of the catalyst-substrate complex, which can erode the stereochemical control.

    • Solution:

      • Temperature Screening: Systematically lower the reaction temperature. Often, a significant improvement in ee can be achieved by running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Solvent Effects: The solvent can influence the conformation of the catalytic complex and the transition states leading to the major and minor enantiomers.[8]

    • Solution:

      • Solvent Screening: Perform a solvent screen using a range of solvents with different polarities and coordinating abilities. Non-coordinating solvents like toluene or dichloromethane are often a good starting point.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is an air-sensitive solid. It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. A glovebox or a desiccator inside a freezer is ideal. When handling the ligand, always use inert atmosphere techniques to prevent oxidation.

Q2: What is the optimal metal-to-ligand ratio for this compound catalyzed reactions?

A2: The optimal metal-to-ligand ratio can be reaction-dependent. A common starting point is a ratio of 1:1.1 to 1:1.2 (metal:ligand). A slight excess of the ligand can help to ensure that the metal center is fully coordinated by the chiral diphosphine. However, a large excess of the ligand should be avoided as it can sometimes lead to the formation of less active or inactive bis-ligated species. It is advisable to screen the metal-to-ligand ratio during reaction optimization.

Q3: Can impurities in my substrate affect the reaction?

A3: Absolutely. Substrate impurities can have several detrimental effects. Some impurities may act as catalyst poisons by coordinating to the metal center more strongly than the substrate. Acidic or basic impurities can alter the reaction conditions and affect catalyst stability and activity. It is crucial to use highly purified substrates for optimal results.

Experimental Protocols

Protocol 1: General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation
  • Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the Ruthenium precursor (e.g., [Ru(COD)(2-methylallyl)₂]) (1 mol%) and this compound (1.1 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., methanol) via cannula.

  • Catalyst Formation: Stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous.

  • Substrate Addition: Add the substrate (1 equivalent) to the flask.

  • Reaction: Purge the flask with hydrogen gas (3-5 times) and then maintain the reaction under a positive pressure of hydrogen (as specified for the reaction, e.g., 1-50 atm).

  • Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure. Purify the product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion q1 Check Catalyst Integrity start->q1 a1 Use Rigorous Inert Atmosphere Degas Solvents q1->a1 Phosphine Oxidation? q2 Optimize Temperature q1->q2 No a1->q2 a2 Screen Lower Temperatures q2->a2 P-C Cleavage? q3 Ensure Catalyst Formation q2->q3 No a2->q3 a3 Pre-form Catalyst Screen Solvents q3->a3 Inefficient Formation? end Improved Conversion q3->end No a3->end

Caption: A workflow for troubleshooting low reaction conversion.

Factors Influencing Enantioselectivity

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions center Enantioselectivity (ee%) ligand_purity Ligand Purity (Enantiomeric & Chemical) ligand_purity->center metal_precursor Metal Precursor Purity metal_precursor->center temperature Temperature temperature->center solvent Solvent solvent->center pressure Pressure (for hydrogenations) pressure->center

Caption: Key factors influencing the enantioselectivity of the reaction.

References

  • Chen, G., et al. (2008). Convenient divergent strategy for the synthesis of TunePhos-type chiral diphosphine ligands and their applications in highly enantioselective Ru-catalyzed hydrogenations. The Journal of Organic Chemistry, 73(3), 1143–1146. [Link]

  • Zhang, W., et al. (2017). Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. Chinese Journal of Chemistry, 35(8), 1239-1243. [Link]

  • Bara-Estaún, A., et al. (2021). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation. Catalysis Science & Technology, 11(21), 7113-7124. [Link]

  • Corminboeuf, C., & Reiher, M. (2021). The (not so) simple prediction of enantioselectivity – a pipeline for high-fidelity computations. Chemical Science, 12(3), 1074-1085. [Link]

  • Hayashi, T., et al. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition to 1-Alkenylphosphonates. Journal of the American Chemical Society, 123(40), 9918–9919. [Link]

  • Pérez-Rodríguez, M., et al. (2008). P−C Bond Scission at the TRIPHOS Ligand and C−CN Bond Cleavage in 2-Methyl-3-butenenitrile with [Ni(COD)2]. Organometallics, 27(15), 3851–3859. [Link]

  • Wojciechowska, D., et al. (2021). Effect of Solvent and Catalyst Types on Stability and Properties of Zinc Phthalocyanine in the Organic–Inorganic Hybrid Materials. Materials, 14(21), 6395. [Link]

  • Wills, M., et al. (2001). Transfer Hydrogenation with Ruthenium Complexes of Chiral (Phosphinoferrocenyl)oxazolines. The Journal of Organic Chemistry, 66(23), 7751–7758. [Link]

  • van den Berg, M., et al. (2019). Phosphine Oxide Based Supramolecular Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation. Organometallics, 38(18), 3439–3447. [Link]

  • Zhang, X. (2018). Chiral Secondary Phosphine Oxide Ligands in Asymmetric Ni−Al Bimetallic Catalysis. Accounts of Chemical Research, 51(7), 1750-1759. [Link]

  • Miyaura, N., et al. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Journal of Synthetic Organic Chemistry, Japan, 56(11), 979-985. [Link]

  • Guan, B-T., et al. (2020). Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. Inorganic Chemistry, 59(18), 13245–13254. [Link]

  • Lu, X., et al. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 419–434. [Link]

  • Reddy, R. S., et al. (2014). Plausible explanation for the low enantioselectivity observed. RSC Advances, 4(94), 52055-52058. [Link]

  • Mohammadi, M., & Tavan, Y. (2015). Investigation of the Effect of Crystallization Temperature and Time in Synthesis of SAPO-34 Catalyst for the Production of Light Olefins. Journal of the Mexican Chemical Society, 59(1), 1-8. [Link]

  • Camblor, M. A., et al. (2021). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3. Journal of the American Chemical Society, 143(1), 469-479. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]

  • Yadav, S., et al. (2021). Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions. Dalton Transactions, 50(10), 3269-3279. [Link]

  • van der Veen, L. A., et al. (2000). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Angewandte Chemie International Edition, 39(17), 3099-3101. [Link]

  • Walg, S. P., et al. (2015). P,C-bond cleavage in the ligand sphere of a nickel(II) complex. Dalton Transactions, 44(4), 1317-1322. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. Retrieved from [Link]

  • Pfund, B., et al. (2023). Lessons Learnt in Photocatalysis - the Influence of Solvent Polarity and the Photostability of the Photocatalyst. ChemRxiv. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • BenchChem. (2025). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. BenchChem Technical Support.
  • Gallezot, P., & Richard, D. (2015). Why Is Ruthenium an Efficient Catalyst for the Aqueous-Phase Hydrogenation of Biosourced Carbonyl Compounds?. ACS Catalysis, 5(6), 3233–3236. [Link]

Sources

Preventing catalyst deactivation of (R)-C3-TunePhos complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-C3-TunePhos and its related catalyst complexes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for preventing catalyst deactivation. Our goal is to help you maximize the efficiency, longevity, and stereoselectivity of your catalytic reactions.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic workflows and actionable solutions.

Q1: My reaction has stalled, or the conversion rate has plummeted. What's the primary suspect?

A sluggish or stalled reaction is the most common symptom of catalyst deactivation. The most likely cause is the oxidative degradation of the phosphine ligand, though other pathways exist.

Core Mechanism: Phosphine Oxidation The phosphorus(III) center in the TunePhos ligand is susceptible to oxidation, converting it to a phosphorus(V) phosphine oxide. This change dramatically reduces its ability to coordinate effectively with the metal center, leading to the collapse of the catalytic cycle.[1][2] Electron-rich phosphines, often used to enhance catalytic activity, are particularly prone to oxidation.[3][4]

Diagnostic Workflow:

  • Visual Inspection: Check for the formation of black precipitates. This "metal black" (e.g., palladium or rhodium black) indicates that the ligand has dissociated, and the unstabilized metal has agglomerated into an inactive state.[1][5]

  • Reaction Condition Review:

    • Atmosphere: Was the reaction set up under a strictly inert atmosphere (glovebox or Schlenk line)?

    • Solvents & Reagents: Were all solvents and liquid reagents rigorously degassed and dried? Peroxides in solvents like THF are a common culprit for phosphine oxidation.[4]

  • Spectroscopic Analysis (Post-Reaction): If possible, acquire a ³¹P NMR spectrum of the crude reaction mixture. The formation of a new peak typically 20-40 ppm downfield from the parent phosphine signal is a strong indicator of phosphine oxide formation.[1]

Corrective Actions:

  • Improve Inert Atmosphere Technique: Ensure all glassware is oven- or flame-dried and that the system is properly purged with high-purity argon or nitrogen.

  • Purify Solvents: Use anhydrous, degassed solvents. If using a solvent system, ensure it is well-maintained. For manual degassing, the freeze-pump-thaw method is superior to sparging for complete oxygen removal.

  • Add Sacrificial Phosphine (Advanced): In some systems, adding a small amount of a cheap, easily oxidized phosphine (like triphenylphosphine) can protect the more valuable chiral ligand, although this may complicate the reaction.

`dot graph TD { // Node Definitions A[Start: Low Catalytic Turnover]; B{Visual Check}; C[Black Precipitate?]; D{Inert Atmosphere Rigorous?}; E[Yes: Ligand Dissociation]; F[No: Likely Air/Moisture Leak]; G{Analyze by ³¹P NMR}; H[Phosphine Oxide Peak Present?]; I[Yes: Oxidation is the Cause]; J[No: Consider Other Pathways]; K[Solution: Improve Inert Technique, Use Degassed Solvents]; L[Solution: Increase Ligand/Metal Ratio, Change Solvent]; M[Consider Thermal Degradation or Substrate Inhibition];

} `

Figure 1: Troubleshooting workflow for low catalytic turnover.
Q2: My enantioselectivity (ee%) is excellent at low conversion but drops as the reaction proceeds. Why?

A decline in enantioselectivity often points to a change in the active catalytic species over time. This can be caused by partial ligand degradation or the formation of a different, less selective catalyst.

Potential Causes:

  • P-C Bond Cleavage: The bond between the phosphorus atom and one of its aryl or alkyl substituents can be cleaved, a process sometimes promoted by the metal center itself.[1][6] This irreversibly alters the ligand's structure, destroying its precisely tuned chiral environment.

  • Formation of Off-Cycle Species: The catalyst can evolve into less active or non-selective species, such as bridged dimers, especially in non-coordinating solvents.[1]

  • Thermal Degradation: If the reaction is run at elevated temperatures, the chiral ligand itself may begin to decompose, potentially leading to a mixture of catalytic species.[7][8]

Investigative & Mitigation Strategies:

  • Lower Reaction Temperature: Determine if the reaction can proceed efficiently at a lower temperature to minimize thermal degradation pathways.[7]

  • Adjust Ligand-to-Metal Ratio: A slightly higher ligand-to-metal ratio can sometimes suppress the formation of undesirable species by favoring the fully coordinated, highly selective complex.

  • Solvent Screening: The solvent can play a crucial role in stabilizing the active catalyst.[9] A weakly coordinating solvent may be necessary to allow substrate binding but a completely non-coordinating one might not sufficiently stabilize the complex against forming inactive dimers.[1]

Q3: The reaction kinetics slow down disproportionately at high substrate concentrations. What is happening?

This phenomenon is characteristic of substrate or product inhibition.

  • Substrate Inhibition: This occurs when two or more substrate molecules bind to the catalyst in a non-productive way, forming a dead-end complex that halts the catalytic cycle.[10]

  • Product Inhibition: The reaction product may have a significant binding affinity for the catalyst's active site.[11] As the product concentration increases, it competes with the substrate for access to the catalyst, slowing the reaction rate. In some cases, the product can bind so strongly that it effectively poisons the catalyst.[12]

Troubleshooting Steps:

  • Run a Concentration Profile: Systematically vary the initial substrate concentration and monitor the initial reaction rate. A plot of rate vs. concentration that rises and then falls is a classic sign of substrate inhibition.[10]

  • Test for Product Inhibition: Add a portion of the final product to the reaction at the very beginning (t=0). If the initial rate is significantly lower than a control reaction without added product, product inhibition is occurring.[13]

  • Modify Reaction Conditions:

    • Lower Substrate Concentration: If substrate inhibition is confirmed, running the reaction at a lower substrate concentration (e.g., via slow addition of the substrate) can maintain a higher turnover rate.

    • Process Engineering: For product inhibition in industrial settings, consider using a continuous flow reactor where the product is constantly removed from the reaction zone, keeping its concentration low.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and general use of this compound complexes.

Q: What are the absolute best practices for storing and handling this compound ligands and their metal complexes?

A: Phosphine ligands are sensitive reagents that require careful handling to ensure their integrity.[2] The following table summarizes the recommended procedures.

ParameterRecommendationRationale
Atmosphere Store and handle under a dry, inert atmosphere (Argon or Nitrogen).Prevents oxidation of the phosphorus(III) center to inactive phosphine oxide.
Temperature Store in a freezer, preferably at -20°C.Slows down potential degradation pathways.[14]
Light Store in an amber vial or otherwise protected from light.Prevents potential light-induced decomposition.
Handling Use a dedicated glovebox or standard Schlenk line techniques.Minimizes exposure to atmospheric oxygen and moisture during weighing and transfer.[1]
Spatulas Use clean, dry spatulas. Avoid metal spatulas that may have reactive residues.Prevents contamination and localized reactions.
Q: How important is solvent choice and preparation for catalyst stability?

A: It is critically important. The solvent is not just a medium for the reaction; it is a component that directly interacts with the catalyst and can influence its stability.[9]

  • Purity: Use only high-purity, anhydrous solvents. Water can hydrolyze sensitive components and oxygen is a direct oxidant for the phosphine ligand.[15]

  • Degassing: Solvents must be rigorously degassed to remove dissolved oxygen.

  • Coordinating vs. Non-coordinating Solvents:

    • Strongly Coordinating Solvents (e.g., MeCN, DMSO): These can sometimes compete with the substrate for binding to the metal center, inhibiting the reaction. However, in some cases, they can stabilize the catalyst against decomposition.[9]

    • Weakly/Non-coordinating Solvents (e.g., Toluene, Dichloromethane): These are often preferred as they do not block the active site. However, in a completely non-coordinating environment, the catalyst may be more prone to forming inactive dimers or agglomerating if ligand dissociation occurs.[1]

Experimental Protocol: Freeze-Pump-Thaw Degassing

This protocol is a reliable method for removing dissolved gases from solvents.

  • Preparation: Place the anhydrous solvent in a robust Schlenk flask equipped with a high-vacuum Teflon stopcock. The flask should be no more than half full.

  • Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: With the solvent frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.

  • Thawing: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of gas being released from the liquid.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.

  • Storage: After the final cycle, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

Q: Can a deactivated this compound catalyst be regenerated?

A: For homogeneous catalysts like this compound complexes, regeneration is typically not practical or effective in a research setting.

Rationale: The primary deactivation pathways—such as oxidation to phosphine oxide or P-C bond cleavage—are irreversible chemical changes to the ligand structure.[1][6] Unlike heterogeneous catalysts where coking or fouling might be removed[16], the molecular nature of a homogeneous catalyst means that once the ligand is compromised, the unique chiral environment is permanently lost. The most effective strategy is not regeneration, but the stringent prevention of deactivation through the rigorous experimental techniques outlined in this guide.[17][18]

`dot graph G { // Graph Style graph [bgcolor="#FFFFFF", fontname="Helvetica", label="Primary Deactivation Pathways of this compound Complexes", fontsize=14, fontcolor="#202124"]; node [style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} `

Figure 2: Key deactivation pathways affecting phosphine-ligated catalysts.

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. National Institutes of Health. Retrieved from [Link]

  • Melville, J. R., et al. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(4), 2449-2481. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Phosphines. Retrieved from [Link]

  • Reddit. (2021). Phosphine Ligand Oxidation. r/Chempros. Retrieved from [Link]

  • SlideShare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Valmas, C., & Beard, S. (2017). Mechanisms of Phosphine Toxicity. National Institutes of Health. Retrieved from [Link]

  • Intertek. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Xu, S., & Zhang, J. (2014). Chiral phosphines in nucleophilic organocatalysis. National Institutes of Health. Retrieved from [Link]

  • UniTrak. (2024). Navigating Bulk Material Handling Challenges with Homogeneous Catalysts. Retrieved from [Link]

  • Wei, Y., & Shi, M. (2017). Nucleophilic Chiral Phosphines: Powerful and Versatile Catalysts for Asymmetric Annulations. National Institutes of Health. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Rauhut, M. M., & Currier, H. A. (1961). Oxidation of Secondary Phosphines to Secondary Phosphine Oxides. The Journal of Organic Chemistry, 26(11), 4626-4628. Retrieved from [Link]

  • Frias, C., et al. (2020). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). The regeneration or disposal of deactivated heterogeneous catalysts. Retrieved from [Link]

  • PubMed. (2010). Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS. Retrieved from [Link]

  • Palma, V., & Ruocco, C. (2020). Catalyst Deactivation, Poisoning and Regeneration. MDPI. Retrieved from [Link]

  • ResearchGate. (2013). Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. Retrieved from [Link]

  • Levchik, G. F., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Retrieved from [Link]

  • Kaštovská, T., et al. (2021). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • PubMed. (2021). Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay. Retrieved from [Link]

  • PubMed. (2022). How solvents affect the stability of cationic Rh(I) diphosphine complexes: a case study of MeCN coordination. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics of thermal degradation of intumescent flame-retardant spirophosphates. Retrieved from [Link]

  • PubMed. (2014). Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. Retrieved from [Link]

  • ResearchGate. (2000). Thermal Degradation of Polyoxotungstates—An Effective Method for the Preparation of Tungsten Bronzes. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Catalyst Deactivation Mechanisms. Retrieved from [Link]

  • PubMed. (1983). Thermal denaturation profiles of deoxypolynucleotide-destabilizer ligand complexes: semiempirical studies. Retrieved from [Link]

  • Duggleby, R. G. (2016). Single time-point analysis of product and substrate inhibition. National Institutes of Health. Retrieved from [Link]

  • CORE. (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. Retrieved from [Link]

  • ResearchGate. (2014). In enzyme kinetics does this signify substrate inhibition or product inhibition?. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Retrieved from [Link]

Sources

Impact of substrate purity on (R)-C3-TunePhos reaction outcome

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-C3-TunePhos mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this advanced chiral phosphine ligand. Our focus is to provide in-depth, field-proven insights into a critical, yet often overlooked, parameter: the impact of substrate purity on reaction outcomes. By understanding the causal relationships between impurities and catalytic performance, you can unlock the full potential of this compound in your asymmetric synthesis endeavors.

Section 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental questions regarding the sensitivity of this compound catalyst systems to substrate quality.

Q1: My asymmetric hydrogenation with a Ru-(R)-C3-TunePhos complex is sluggish and gives low enantioselectivity. I've checked my ligand, metal precursor, and solvent quality. Could my substrate be the issue?

A1: Absolutely. The purity of your prochiral substrate is a paramount, yet frequently underestimated, factor in achieving optimal performance with sophisticated catalyst systems like those involving this compound.[1][2] While ligand and metal integrity are crucial, the substrate is an active participant in the catalytic cycle. Impurities can interact with the catalyst in several detrimental ways, leading to decreased reaction rates, incomplete conversion, and erosion of enantioselectivity.[3][4]

Q2: What specific types of impurities should I be most concerned about in my substrate?

A2: Impurities can be broadly categorized, and their impact varies. Key classes to be vigilant about include:

  • Coordinating Impurities: These are often the most problematic. Species containing sulfur (e.g., thiols, thioethers), phosphorus (e.g., residual phosphines from prior steps), or even certain nitrogen-containing compounds (like unmasked amines or pyridines) can act as competitive ligands.[3] They bind strongly to the metal center (e.g., Ruthenium or Rhodium), either reversibly or irreversibly, blocking the active site intended for your substrate.[3][4] This directly inhibits catalytic turnover.

  • Oxidizing/Reducing Agents: Trace peroxides from ethereal solvents used in substrate synthesis or residual reducing agents can alter the oxidation state of the active metal center, deactivating the catalyst.

  • Acidic or Basic Impurities: The performance of many this compound catalyzed reactions is highly sensitive to pH.[5] Residual acids or bases from the substrate synthesis and workup can disrupt the delicate electronic balance of the catalyst or promote side reactions. For instance, in hydrogenations of N-heteroarenes, precise control of acidity via additives is often vital for substrate activation; endogenous impurities can disrupt this balance.[5]

  • Trace Metals: Contamination from previous synthetic steps (e.g., residual palladium from a cross-coupling reaction) can interfere with the desired catalytic cycle or promote undesired side reactions.[6][7]

  • Polymerization Inhibitors: If your substrate is an olefin, be aware of inhibitors like 4-tert-butylcatechol that are often added to commercial monomers. These phenolic compounds can coordinate to the metal and inhibit the reaction.[2]

Q3: How exactly does a coordinating impurity lower the enantioselectivity (ee) of my reaction?

A3: This is a crucial point. The high enantioselectivity achieved with this compound stems from the precise, three-dimensional chiral environment it creates around the metal center.[8][9] The substrate must coordinate to the metal in a specific, low-energy orientation to favor the formation of one enantiomer.

A coordinating impurity can disrupt this in two primary ways:

  • Direct Modification of the Chiral Pocket: The impurity can co-coordinate to the metal alongside the substrate, altering the steric and electronic properties of the catalytic center. This changes the energetic landscape, making the less-favored substrate binding mode more accessible and thereby eroding the enantiomeric excess.

  • Formation of a Less Selective Catalytic Species: The impurity might displace one of the phosphorus atoms of the bidentate C3-TunePhos ligand, or react with the metal to form a new, achiral or less chiral, catalytic species. This new species may still be active but will lack the stereochemical control of the original complex, producing a racemic or near-racemic product that contaminates your desired chiral molecule.

Section 2: Troubleshooting Guides - The "How-To"

This section provides actionable, step-by-step guidance for diagnosing and resolving issues related to substrate purity.

Issue 1: Reaction Stalls or Shows Low Conversion

Your Ru-catalyzed hydrogenation of a β-ketoester starts but stops at ~20% conversion, despite using a reliable catalyst batch and freshly distilled solvent.

Diagnostic Workflow

A diagnostic workflow for troubleshooting low reaction conversion.

Troubleshooting & Remediation Protocol
  • Substrate Analysis (Purity Assessment):

    • Step 1: Baseline Analysis. Obtain a high-resolution ¹H and ¹³C NMR spectrum of your substrate. Look for minor peaks that are not attributable to your desired molecule or known, benign impurities (e.g., residual solvent).

    • Step 2: Advanced Chromatography. Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable detector (e.g., MS, UV) to quantify the purity. Aim for >99% purity.

    • Step 3: Elemental Analysis. If you suspect metallic or heteroatom impurities, more specialized techniques are warranted. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly effective for detecting trace metal contamination.[10] X-ray Fluorescence (XRF) can be a quicker screening tool for elemental composition.[11]

  • Substrate Purification Protocol:

    • Step 1: Recrystallization. For solid substrates, this is often the most effective method for removing a wide range of impurities.[10] Choose a solvent system where the substrate has high solubility at elevated temperatures and low solubility at room temperature or below. The slow formation of well-defined crystals is key to excluding impurities.

    • Step 2: Column Chromatography. While effective, be cautious. There is a risk of co-elution or leaching of impurities from the stationary phase (silica gel).[10] If used, ensure high-purity silica and solvents.

    • Step 3: Activated Carbon/Scavenger Resins. A slurry of the substrate solution with activated carbon can be effective for removing colored or highly conjugated impurities. For specific poisons, specialized scavenger resins (e.g., thiol scavengers) can be employed.

Issue 2: Good Conversion but Poor Enantioselectivity (ee)

Your Rh-catalyzed asymmetric 1,4-addition of a boronic acid to an enone proceeds to full conversion, but the product ee is only 35%, whereas the literature reports >95% with this compound.[12]

Causality Diagram

G sub_imp Substrate Impurity (e.g., Thiol, Amine) mod_cat Modified Catalyst (Altered Chiral Pocket) sub_imp->mod_cat Binds to Metal Center cat This compound Metal Complex high_ee High ee Product cat->high_ee Selective Reaction sub Prochiral Substrate sub->cat Coordinates sub->mod_cat Coordinates low_ee Low ee Product mod_cat->low_ee Non-selective Reaction

Impact of a coordinating impurity on the catalytic cycle and enantioselectivity.

Troubleshooting & Remediation Protocol
  • Poisoning Experiment:

    • Objective: To confirm if the catalyst is susceptible to poisoning by a suspected class of impurity.

    • Procedure:

      • Set up the reaction under standard, optimized conditions using a highly purified substrate (recrystallized or chromatographed). This is your positive control .

      • Set up a parallel reaction. To this flask, add a small, stoichiometric amount (e.g., 0.1-1.0 mol% relative to the catalyst) of a potential poison (e.g., benzyl mercaptan if you suspect a thiol impurity, or pyridine if you suspect a nitrogen-based impurity).

      • Monitor both reactions for rate and final enantioselectivity.

    • Interpretation: If the "poisoned" reaction shows a significant drop in ee compared to the positive control, it strongly indicates that your catalyst system is sensitive to that class of impurity, and your substrate likely contains a similar species.

  • Data Interpretation Table:

ExperimentSubstrate PurityAdditive (0.5 mol% to cat.)ConversionEnantiomeric Excess (ee)Interpretation
Control Standard LotNone99%35%Baseline performance issue.
Positive Control >99.9% (Recrystallized)None>99%96%Substrate purity is the root cause.
Poison Test 1 >99.9% (Recrystallized)Benzyl Mercaptan45%15%Catalyst is highly sensitive to sulfur impurities.
Poison Test 2 >99.9% (Recrystallized)Pyridine98%85%Catalyst is moderately sensitive to N-heterocycles.

Section 3: Best Practices for Ensuring Substrate Quality

  • Always Purify: Do not assume the purity stated on a commercial bottle is sufficient for high-performance asymmetric catalysis.[10] Always purify substrates, especially for reaction optimization and scale-up. Recrystallization is the preferred method for solids.[10]

  • Mind the Synthesis History: Be aware of the reagents, catalysts, and solvents used in the synthesis of your substrate. This knowledge can provide clues about potential impurities. For example, if a Pd-catalyzed cross-coupling was the final step, test for trace palladium.

  • Store Properly: Store purified substrates under an inert atmosphere (Argon or Nitrogen) and in a desiccator to prevent degradation, oxidation, or contamination with atmospheric moisture.

  • Characterize Every Batch: Do not assume batch-to-batch consistency. Perform routine purity analysis (e.g., NMR, HPLC/GC) on each new batch of substrate before use in catalytic reactions.

By rigorously controlling the purity of your substrate, you can eliminate a major source of variability and unlock the consistently high activity and enantioselectivity that this compound catalyst systems are designed to deliver.

References

  • Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. ResearchGate. Available at: [Link]

  • Guideline for Analysis and Prevention of Contamination Catalysis. National Institutes of Health (NIH). Available at: [Link]

  • Effect of adsorbed impurities on catalytic CO oxidation. arXiv. Available at: [Link]

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. ACS Publications. Available at: [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. Available at: [Link]

  • Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes. ACS Publications. Available at: [Link]

  • Chiral-at-Ruthenium-SEGPHOS Catalysts Display Diastereomer-Dependent Regioselectivity: Enantioselective Isoprene-Mediated Carbonyl tert-Prenylation via Halide Counterion Effects. National Institutes of Health (NIH). Available at: [Link]

  • Trace Metal Impurities in Catalysis. ResearchGate. Available at: [Link]

  • Unveiling the mechanism of triphos-Ru catalysed C–O bond disconnections in polymers. Nature. Available at: [Link]

  • Asymmetric hydrogenation of industrially relevant substrates. AIR Unimi. Available at: [Link]

  • Phosphorus-Based Catalysis. ACS Publications. Available at: [Link]

  • Guideline for Analysis and Prevention of Contamination Catalysis. ResearchGate. Available at: [Link]

  • Catalytic Materials: Concepts to Understand the Pathway to Implementation. ACS Publications. Available at: [Link]

  • 2.9: Phosphines. Chemistry LibreTexts. Available at: [Link]

  • Asymmetric arene hydrogenation: towards sustainability and application. RSC Publishing. Available at: [Link]

  • Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. ACS Publications. Available at: [Link]

  • Phosphine-catalyzed activation of cyclopropenones: a versatile C3 synthon for (3+2) annulations with unsaturated electrophiles. eScholarship. Available at: [Link]

  • Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone. MDPI. Available at: [Link]

  • Dynamic control of chirality in phosphine ligands for enantioselective catalysis. National Institutes of Health (NIH). Available at: [Link]

  • Chemistry Vignettes: Phosphine ligands. YouTube. Available at: [Link]

  • Catalyst Characterization Techniques. Hiden Analytical. Available at: [Link]

  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Unveiling the mechanism of triphos-Ru catalysed C–O bond disconnections in polymers. nature.com. Available at: [Link]

  • Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • The chemistry of phosphines in constrained, well-defined microenvironments. RSC Publishing. Available at: [Link]

  • Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles. ACS Publications. Available at: [Link]

  • Mechanisms of Phosphine Toxicity. National Institutes of Health (NIH). Available at: [Link]

  • Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. ResearchGate. Available at: [Link]

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Technical Support Center: (R)-C3-TunePhos Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-C3-TunePhos. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability and degradation of this valuable chiral phosphine ligand. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and achieve reproducible, high-quality results.

Introduction to this compound

This compound is a chiral diphosphine ligand widely employed in asymmetric catalysis, particularly for transition-metal-catalyzed hydrogenation reactions.[1][2][3] Its unique C3-symmetric backbone and tunable dihedral angle allow for the creation of a rigid chiral environment, leading to high enantioselectivity in the synthesis of valuable chiral molecules.[1][2][3] However, like many phosphine ligands, this compound is susceptible to degradation, which can significantly impact its performance. This guide will address the common stability issues and degradation pathways to help you mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What is the primary stability concern with this compound?

A1: The primary stability concern for this compound, like most tertiary phosphines, is its susceptibility to oxidation.[4][5] The phosphorus atoms in the ligand have a lone pair of electrons that are crucial for coordinating to the metal center in a catalyst. These lone pairs can readily react with atmospheric oxygen to form the corresponding phosphine oxides. This oxidation is often the main cause of decreased catalytic activity, as phosphine oxides do not coordinate effectively with the metal center.[4]

Q2: How can I visually identify degraded this compound?

A2: this compound is typically a white powder.[6] While slight discoloration to an off-white or pale yellow powder may indicate some level of degradation, visual inspection is not a reliable method for assessing purity. The formation of phosphine oxide is often not accompanied by a significant color change. A more definitive sign of a compromised reaction is the formation of palladium black (a black precipitate) in Pd-catalyzed reactions, which indicates catalyst decomposition, often due to ligand degradation.[4]

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a glovebox or a desiccator.[4] It should be kept in a cool, dark place, with refrigeration being a good option for long-term storage.

Q4: Can I handle this compound on the open bench?

Q5: How does the choice of solvent affect the stability of this compound?

A5: The solvent can play a significant role in the stability of this compound. It is crucial to use anhydrous and thoroughly degassed solvents to remove dissolved oxygen and moisture.[4][5] Protic solvents, in the presence of adventitious acid or base, could potentially promote hydrolysis, although oxidation is the more prevalent degradation pathway. The coordination of certain solvents to the metal center in a catalytic system can also influence the stability of the active catalyst.[9]

Part 2: Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for troubleshooting and preventing catalytic failure.

Oxidation

The most significant degradation pathway for this compound is oxidation. The trivalent phosphorus (P(III)) center is oxidized to a pentavalent phosphine oxide (P(V)).

  • Mechanism: The reaction with molecular oxygen can be complex and may be catalyzed by the transition metal in the reaction. In the context of a catalytic reaction, the phosphine can be oxidized by air, leading to the formation of this compound dioxide.

  • Consequences: The resulting phosphine oxide has a significantly reduced ability to coordinate with the metal center, leading to a loss of catalytic activity. In some cases, the formation of phosphine oxide can also lead to the precipitation of the active metal as "palladium black" or other inactive metal species.[4]

Hydrolysis

While less common than oxidation for phosphines, hydrolysis can be a concern, particularly under non-anhydrous conditions or with certain substrates and additives.

  • Mechanism: In the presence of water, and potentially catalyzed by acid or base, the P-C bonds in phosphines can be cleaved. However, for aryl phosphines like this compound, this process is generally slow under typical catalytic conditions. The ether linkages in the dibenzo[f,h][4][10]dioxonin backbone could also be susceptible to hydrolysis under harsh acidic conditions, though this is less likely under standard catalytic protocols.

  • Consequences: Hydrolysis would lead to the formation of phosphinic acids or other phosphorus-containing byproducts, which are inactive as ligands.

Visualizing Degradation: A Simplified Pathway

G Ligand This compound (Active P(III) Ligand) Oxidized This compound Dioxide (Inactive P(V) Oxide) Ligand->Oxidized Oxidation (O2) Catalyst Active Metal-Ligand Complex Ligand->Catalyst Forms Active Catalyst Hydrolyzed Hydrolysis Products (e.g., Phosphinic Acids) Ligand->Hydrolyzed Hydrolysis (H2O) Deactivated Deactivated Catalyst / Metal Precipitate Oxidized->Deactivated Catalyst->Deactivated Ligand Degradation Hydrolyzed->Deactivated

Caption: Simplified degradation pathways for this compound.

Part 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using this compound in catalytic reactions.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or no product yield 1. Ligand Oxidation: The this compound has been oxidized, leading to an inactive catalyst.[4] 2. Improper Catalyst Formation: The active catalyst was not formed correctly. 3. Poor Substrate Quality: The substrate contains impurities that are poisoning the catalyst.1. Verify Ligand Purity: Analyze the ligand by ³¹P NMR to check for the presence of phosphine oxide. 2. Improve Inert Atmosphere Technique: Ensure all manipulations are performed under a rigorous inert atmosphere (glovebox or Schlenk line). Use freshly degassed solvents.[4] 3. Optimize Catalyst Pre-formation: If applicable, ensure the pre-catalyst is formed under optimal conditions (temperature, time). 4. Purify Substrate: Purify the substrate to remove any potential catalyst poisons.
Inconsistent results between batches 1. Variable Ligand Quality: The purity of this compound varies between batches. 2. Inconsistent Reaction Setup: Minor variations in the experimental setup (e.g., quality of inert atmosphere, solvent degassing) are impacting the reaction.1. Standardize Ligand Source and Storage: Use a reliable supplier and strictly adhere to proper storage conditions. 2. Develop a Standard Operating Procedure (SOP): Create a detailed SOP for the reaction setup to ensure consistency. 3. Perform a Control Reaction: Run a control reaction with a new batch of ligand to verify its activity.
Formation of palladium black (in Pd-catalyzed reactions) 1. Ligand Degradation: The phosphine ligand has degraded, leading to the precipitation of palladium metal.[4] 2. Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand is present to stabilize the palladium catalyst.1. Use Fresh Ligand: Ensure the this compound is of high purity. 2. Optimize Ligand-to-Metal Ratio: Experiment with a slightly higher ligand-to-metal ratio to improve catalyst stability.
Reaction starts but does not go to completion 1. Gradual Ligand Degradation: The ligand is slowly degrading over the course of the reaction. 2. Product Inhibition: The product of the reaction may be inhibiting the catalyst.1. Monitor Reaction by NMR: Take aliquots of the reaction mixture at different time points and analyze by ³¹P NMR to monitor ligand stability. 2. Investigate Product Effects: Perform experiments to determine if the product is affecting catalyst activity.

Part 4: Experimental Protocols

This section provides detailed protocols for handling this compound and monitoring its stability.

Protocol 1: Preparation of a Stock Solution of this compound under Inert Atmosphere

This protocol describes the preparation of a stock solution of this compound for use in catalytic reactions.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Volumetric flask with a septum-sealed sidearm

  • Glovebox or Schlenk line

  • Gastight syringe

Procedure:

  • Dry Glassware: Thoroughly dry the volumetric flask in an oven at >120 °C overnight and cool under a stream of inert gas.

  • Inert Atmosphere: Transfer the volumetric flask into a glovebox. If using a Schlenk line, connect the flask and cycle between vacuum and inert gas at least three times.

  • Weigh Ligand: Inside the glovebox, accurately weigh the desired amount of this compound into the volumetric flask.

  • Add Solvent: Using a gastight syringe, add the degassed solvent to the volumetric flask to dissolve the ligand.

  • Dilute to Volume: Carefully add more degassed solvent until the solution reaches the calibration mark on the flask.

  • Mix and Store: Seal the flask and gently swirl until the ligand is completely dissolved. Store the stock solution in a freezer under an inert atmosphere.

Workflow for Preparing a Stock Solution

G Start Start Dry Dry Volumetric Flask Start->Dry Inert Establish Inert Atmosphere (Glovebox or Schlenk Line) Dry->Inert Weigh Weigh this compound Inert->Weigh Add_Solvent Add Degassed Solvent Weigh->Add_Solvent Dilute Dilute to Volume Add_Solvent->Dilute Mix Mix and Store Dilute->Mix End End Mix->End

Caption: Workflow for preparing a stock solution of this compound.

Protocol 2: Monitoring this compound Oxidation by ³¹P NMR Spectroscopy

This protocol allows for the quantitative assessment of this compound purity and the extent of its oxidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, C₆D₆), degassed if possible

  • NMR tube with a sealable cap

  • Internal standard (optional, e.g., triphenyl phosphate)

Procedure:

  • Sample Preparation: In a glovebox, dissolve a small amount (5-10 mg) of the this compound sample in the deuterated solvent in the NMR tube. If using an internal standard, add a known amount.

  • Acquire Initial Spectrum: Immediately acquire a ³¹P{¹H} NMR spectrum. The spectrum of pure this compound should show a sharp singlet.

  • Identify Signals: The signal for the trivalent phosphorus in this compound will be in a different region than the signal for the pentavalent phosphorus in its dioxide. Generally, phosphine oxides appear at a downfield chemical shift compared to the corresponding phosphine.

  • Quantification: Integrate the signals corresponding to this compound and its dioxide. The relative integrals will give the percentage of each species in the sample.

Expected ³¹P NMR Chemical Shifts:

Compound Typical ³¹P Chemical Shift Range (ppm)
Tertiary Aryl Phosphines (P(III))-5 to -30
Tertiary Aryl Phosphine Oxides (P(V))+20 to +40

Note: The exact chemical shift of this compound and its dioxide will depend on the solvent and other experimental conditions. It is recommended to run a reference spectrum of a known pure sample.

References

  • BenchChem. (2025).
  • Smolecule. (2023). Buy this compound | 486429-99-6.
  • ChemicalBook. (2025). This compound | 486429-99-6.
  • Buchwald, S. L., & Surry, D. S. (2012). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 51(38), 9488-9511. [Link]

  • Noh, D., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27367-27375. [Link]

  • Smolecule. (2023). This compound.
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. [Link]

  • Reddit. (2021). Phosphine Ligand Oxidation. [Link]

  • Strem. (n.d.).
  • Reddit. (2021). Phosphine Ligand Oxidation. [Link]

  • PubMed. (2022). How solvents affect the stability of cationic Rh(I) diphosphine complexes: a case study of MeCN coordination. [Link]

  • Runyu Material. (n.d.). This compound. [Link]

Sources

Technical Support Center: Refining Workup Procedures for (R)-C3-TunePhos Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing the (R)-C3-TunePhos ligand in asymmetric catalysis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the crucial workup phase of your reactions. Our focus is on providing scientifically grounded, field-proven insights to help you optimize product purification, maximize yield, and ensure the integrity of your chiral molecules.

Troubleshooting Guide: Navigating Common Workup Hurdles

This section addresses specific issues that may arise during the workup of reactions catalyzed by this compound complexes, offering step-by-step solutions and the rationale behind them.

Issue 1: Persistent Emulsions During Aqueous Extraction

Q: I am observing persistent emulsions at the aqueous-organic interface during the workup of my this compound catalyzed hydrogenation, making phase separation difficult. What is the cause and how can I resolve this?

A: Persistent emulsions are a common challenge, often exacerbated by the presence of finely divided residual metal catalyst or insoluble byproducts. The amphiphilic nature of partially oxidized ligand species can also contribute to this issue.

Causality:

  • Finely Divided Metal Precipitates: Incomplete solubilization or precipitation of the metal catalyst (e.g., Ruthenium black) can lead to the formation of solid-stabilized emulsions.

  • Amphiphilic Intermediates: Partially oxidized or hydrolyzed ligand species can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets.

  • High Concentration of Salts: Excessive salt concentration in the aqueous phase can sometimes lead to the "salting out" of organic compounds, which can contribute to emulsion formation.

Step-by-Step Resolution Protocol:

  • Filtration as a Pre-treatment: Before initiating the aqueous wash, it is highly recommended to filter the crude reaction mixture through a pad of Celite®. This will remove insoluble metal particles that are often the primary cause of emulsion.

  • Solvent Dilution: Dilute the organic phase with a less polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or toluene. This can alter the interfacial tension and help break the emulsion.

  • Brine Wash: Instead of deionized water, use a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by destabilizing the surfactant-like molecules at the interface.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

  • Phase-Transfer Catalyst (as a last resort): In very stubborn cases, a small amount of a phase-transfer catalyst can be added, but this should be used judiciously as it will need to be removed in a subsequent step.

Issue 2: Incomplete Removal of the this compound Ligand and its Oxide

Q: After my initial workup and solvent evaporation, I am still seeing signals corresponding to this compound or its oxide in my NMR spectrum. How can I effectively remove these phosphorus-containing impurities?

A: The removal of phosphine ligands and their corresponding oxides is a frequent purification challenge due to their varying polarities. This compound, being a relatively large and somewhat greasy molecule, can have solubility profiles that overlap with many organic products. Its oxide is more polar but can still be challenging to remove completely.

Understanding the Polarity Shift: The oxidation of the phosphorus center in this compound to its phosphine oxide results in a significant increase in polarity. This difference is the key to successful separation.

Recommended Purification Strategies:

Method Description Best Suited For Key Considerations
Silica Gel Chromatography This is the most common and often most effective method. A gradient elution is typically employed.Small to medium scale reactions where the product has a different polarity from the ligand and its oxide.Start with a non-polar eluent (e.g., hexanes/ethyl acetate) to elute your product first, then gradually increase the polarity to wash off the more polar phosphine oxide.
Acidic Extraction If your product is stable to acidic conditions, this method can be very effective.Products that do not have acid-labile functional groups.Dilute the crude organic solution with a suitable solvent and wash with 1M HCl (aq). The phosphine ligand will be protonated to form a water-soluble phosphonium salt, which partitions into the aqueous layer. Note: This will not remove the phosphine oxide.
Oxidative Workup Followed by Chromatography/Extraction Intentionally oxidize the remaining this compound to its oxide to simplify the impurity profile.When both the ligand and its oxide are present, and the product is stable to mild oxidation.After the reaction, treat the crude mixture with a mild oxidant like hydrogen peroxide. This converts all remaining phosphine to the more polar phosphine oxide, which can then be more easily separated by chromatography or extraction.
Precipitation/Crystallization If your product is a solid, recrystallization can be a powerful purification tool.Crystalline products.The phosphine oxide may be induced to precipitate from a non-polar solvent system (e.g., diethyl ether/hexanes) if your product remains in solution.[1][2]

dot

cluster_0 Workup Workflow for this compound Reactions cluster_1 Purification Strategies Start Crude Reaction Mixture Filter Filter through Celite® Start->Filter Remove Metal Particulates AqueousWash Aqueous Wash (Brine) Filter->AqueousWash Remove Water-Soluble Impurities Dry Dry Organic Phase (e.g., Na₂SO₄) AqueousWash->Dry Concentrate Concentrate in vacuo Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Chromatography Silica Gel Chromatography CrudeProduct->Chromatography AcidWash Acidic Wash (1M HCl) CrudeProduct->AcidWash Oxidation Oxidative Workup (H₂O₂) CrudeProduct->Oxidation Crystallization Recrystallization CrudeProduct->Crystallization

Caption: General workup and purification workflow for this compound reactions.

Issue 3: Residual Metal Catalyst Contamination

Q: I am concerned about residual rhodium/ruthenium in my final product. What are the best practices for removing these transition metal catalysts to levels acceptable for pharmaceutical applications?

A: The removal of precious metal catalysts is a critical step, especially in drug development, due to their potential toxicity. Several methods can be employed, ranging from simple filtration to the use of specialized scavengers.

Metal Removal Techniques:

Method Description Advantages Disadvantages
Activated Carbon Stirring the crude reaction mixture with activated carbon can effectively adsorb the metal catalyst.Cost-effective and readily available.Can sometimes adsorb the desired product, leading to yield loss. Requires careful optimization of the amount of carbon and contact time.
Metal Scavengers Commercially available silica-based or polymer-supported scavengers with functional groups that chelate the metal (e.g., thiols, amines).High efficiency and selectivity for specific metals.Can be more expensive than activated carbon.
Filtration through a Plug of Silica Passing the crude reaction mixture through a short plug of silica gel can sometimes trap the metal catalyst.Simple and quick.May not be sufficient for achieving very low levels of metal contamination.

dot

Title Decision Tree for Metal Catalyst Removal Start Is the catalyst homogeneous or heterogeneous? Homogeneous Homogeneous Catalyst Start->Homogeneous Homogeneous Heterogeneous Heterogeneous Catalyst (e.g., precipitated metal) Start->Heterogeneous Heterogeneous Scavenger Use Metal Scavenger (e.g., thiol-functionalized silica) Homogeneous->Scavenger Carbon Treat with Activated Carbon Homogeneous->Carbon Filter Filter through Celite® Heterogeneous->Filter Check Analyze for Residual Metal (e.g., ICP-MS) Filter->Check Scavenger->Check Carbon->Check

Sources

Validation & Comparative

Part 1: Structural Features and Mechanistic Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ligand Selection in Asymmetric Hydrogenation: (R)-C3-TunePhos vs. BINAP

In the landscape of asymmetric synthesis, the catalytic hydrogenation of prochiral substrates stands as one of the most powerful and atom-economical methods for creating stereogenic centers. This transformation is fundamental to the production of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals, where specific chirality is often synonymous with desired biological activity.[1][2] The heart of this technology lies in the chiral ligand that coordinates to a transition metal, creating a precisely defined asymmetric environment to guide the hydrogenation process.

For decades, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been the benchmark ligand, a titan of C2-symmetric biaryl diphosphines that has enabled countless breakthroughs and industrial processes.[3][4] Its rigid structure and well-defined chiral pocket have made it a reliable workhorse. However, the relentless pursuit of higher efficiency, broader substrate scope, and greater enantioselectivity has driven the development of new ligand architectures. Among these, the this compound ligand has emerged as a formidable alternative, offering a unique structural element—a tunable dihedral angle—that often translates into superior performance.[5][6][7]

This guide provides a comprehensive, data-driven comparison of this compound and the classic BINAP in ruthenium-catalyzed asymmetric hydrogenation. We will delve into their structural nuances, compare their performance across key substrate classes with experimental data, and provide detailed, field-proven protocols to bridge theory with practice for researchers, chemists, and drug development professionals.

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. While both BINAP and C3-TunePhos are atropisomeric biaryl diphosphines, a critical distinction in their backbone design leads to significant differences in their catalytic behavior.

BINAP possesses a direct C-C bond between its two naphthalene rings, resulting in a rigid C2-symmetric structure. This rigidity creates a well-defined and predictable chiral environment, which has been the key to its success.[8]

This compound , by contrast, features a flexible three-carbon diether bridge (a dioxonine ring) linking the two phenyl rings. This bridge allows the biaryl dihedral angle—the twist between the two aromatic rings—to be "tuned." This structural flexibility enables the ligand to adapt its conformation to better accommodate different substrates within the catalytic pocket, a feature that can lead to enhanced enantioselectivity.[5][9]

G cluster_0 (R)-BINAP Structure cluster_1 This compound Structure l_binap l_binap_text Key Feature: Atropisomeric C2-Symmetry Backbone: Direct Naphthyl-Naphthyl Bond Characteristic: High Rigidity l_tunephos l_tunephos_text Key Feature: Tunable Dihedral Angle Backbone: Flexible C3-Dioxonine Bridge Characteristic: Conformational Adaptability

Fig 1. Structural Comparison of (R)-BINAP and this compound.

The mechanism for Ru-catalyzed asymmetric hydrogenation, particularly for ketones, often proceeds via a metal-ligand bifunctional pathway.[10] In this model, the catalyst involves not only the chiral diphosphine but also a diamine ligand. The reaction does not proceed through a classical outer-sphere hydride transfer; instead, it involves a concerted, six-membered pericyclic transition state where both the metal-hydride and the amine proton are transferred to the ketone's oxygen and carbon atoms, respectively. The precise geometry of this transition state, which dictates enantioselectivity, is critically influenced by the steric and electronic properties of the diphosphine ligand. The ability of C3-TunePhos to modulate its bite angle allows for the optimization of this crucial geometry.

G Ru_precatalyst [RuCl2(diphosphine)(diamine)] Pre-catalyst Active_RuH Active Ru-H Species Ru_precatalyst->Active_RuH  Base, H2 Substrate_complex Substrate Coordination (Ketone) Active_RuH->Substrate_complex TS Pericyclic Transition State (Stereo-determining Step) Substrate_complex->TS Product_release Product Release (Chiral Alcohol) TS->Product_release Regeneration Catalyst Regeneration (with H2) Product_release->Regeneration Regeneration->Active_RuH

Fig 2. Simplified Catalytic Cycle for Ru-Diamine/Diphosphine Hydrogenation.

Part 2: Performance Comparison with Experimental Data

The ultimate test of a ligand is its performance in the reaction flask. Here, we compare this compound and BINAP across two major substrate classes: ketones and β-keto esters.

Asymmetric Hydrogenation of Simple Ketones

The reduction of unfunctionalized ketones is a challenging yet highly valuable transformation. In this area, Ru-catalyst systems utilizing C3-TunePhos in combination with a chiral diamine ligand have demonstrated exceptionally high activity and enantioselectivity, often achieving remarkable turnover numbers (TONs).[11][12]

Table 1: Asymmetric Hydrogenation of Representative Simple Ketones

Entry Substrate Ligand Co-Ligand S/C Ratio ee (%) Conv. (%) Ref.
1 Acetophenone (R)-Tol-BINAP (R,R)-DPEN 10,000 97 (R) >99 [13]
2 Acetophenone (R)-C3*-TunePhos (S)-DAIPEN 100,000 >99 (R) >99 [11]
3 2-Acetylthiophene (R)-BINAP (R,R)-DPEN 2,000 86 (S) >99 [14]
4 2-Acetylthiophene (R)-C3*-TunePhos (S)-DAIPEN 100,000 >99 (R) >99 [11]
5 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (R)-BINAP (R,R)-DPEN 10,000 99 (R) >99 [10]

| 6 | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | (R)-C3*-TunePhos | (S)-DAIPEN | 1,000,000 | 99.6 (R) | >99 |[11] |

S/C = Substrate-to-Catalyst Ratio. Conditions are typically in 2-propanol with a base like t-BuOK under H2 pressure.

The data clearly shows the exceptional efficiency of the C3-TunePhos system. Achieving a turnover number of up to 1,000,000 for the synthesis of a key intermediate for the drug Emend (Aprepitant) highlights its industrial potential and superiority over traditional BINAP systems for this class of substrates.[11]

Asymmetric Hydrogenation of β-Keto Esters

β-Hydroxy esters are crucial chiral building blocks in organic synthesis. The asymmetric hydrogenation of β-keto esters is a benchmark reaction for many chiral ligands, and both BINAP and C3-TunePhos provide excellent results.

Table 2: Asymmetric Hydrogenation of Representative β-Keto Esters

Entry Substrate Ligand S/C Ratio ee (%) Conv. (%) Ref.
1 Ethyl benzoylacetate (R)-BINAP 1000 99 (R) >99 [15]
2 Ethyl benzoylacetate This compound 2000 99.1 (R) >99 [16]
3 Ethyl 4-chloroacetoacetate (R)-BINAP 100 >98 (R) 100 [8]
4 Ethyl 4-chloroacetoacetate (R)-C3*-TunePhos 1000 99 (R) >99 [17]
5 Ethyl 3-oxohexanoate (R)-BINAP 1000 94.6 (R) >99.5 [15]
6 Ethyl 3-oxohexanoate (R)-C3*-TunePhos 1000 99 (R) >99 [17]
7 Ethyl 2-methyl-3-oxobutanoate (DKR) (R)-BINAP 100 99 (syn) 98 [18]

| 8 | Ethyl 2-methyl-3-oxobutanoate (DKR) | this compound | 2000 | 98.4 (syn) | >99 |[19] |

DKR = Dynamic Kinetic Resolution. Conditions typically involve a Ru-precatalyst in an alcohol solvent (e.g., MeOH or EtOH) under H2 pressure.

In this category, both ligands perform at an elite level, consistently delivering enantioselectivities at or above 99% for many substrates.[6][7][20] However, C3-TunePhos often demonstrates superior performance for more sterically demanding or electronically varied substrates, a direct consequence of its tunable backbone.[17][20] For example, it achieves excellent enantioselectivity across a broad scope of β-aryl-substituted β-keto esters, regardless of the electronic nature or position of substituents on the aryl ring.[20]

Part 3: Field-Proven Experimental Protocols

To ensure trustworthiness and practical applicability, we provide detailed, step-by-step protocols for representative hydrogenations using both catalyst systems.

Protocol 1: Ru-BINAP Catalyzed Hydrogenation of a β-Keto Ester

This protocol describes a typical procedure for the hydrogenation of ethyl benzoylacetate using a pre-formed Ru-BINAP complex, a method known for its reliability.

G start Start prep Prepare Solution - Add Ru(R)-BINAP2 - Add Ethyl Benzoylacetate - Add Degassed Methanol start->prep autoclave Autoclave Setup - Transfer solution to autoclave - Purge with N2 (3x) - Purge with H2 (3x) prep->autoclave reaction Reaction - Pressurize with H2 (e.g., 10 atm) - Stir at specified temp (e.g., 50°C) - Monitor conversion by GC/TLC autoclave->reaction workup Workup - Cool and vent H2 - Concentrate in vacuo - Purify via column chromatography reaction->workup analysis Analysis - Determine ee% by chiral HPLC workup->analysis end End analysis->end

Fig 3. Workflow for Ru-BINAP Catalyzed Hydrogenation.

Methodology:

  • Catalyst and Substrate Preparation: In a nitrogen-filled glovebox, a glass liner for a high-pressure autoclave is charged with Ru(OAc)₂[(R)-BINAP] (e.g., at an S/C ratio of 1000) and ethyl benzoylacetate.

  • Solvent Addition: Anhydrous, degassed methanol is added to dissolve the solids. The choice of methanol is crucial as it is a protic solvent that can participate in the catalytic cycle and effectively solvate the catalyst complex.[21]

  • Reaction Setup: The sealed glass liner is placed in the autoclave. The vessel is purged three times with nitrogen followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Hydrogenation: The autoclave is pressurized to the desired hydrogen pressure (e.g., 10-50 atm) and heated to the reaction temperature (e.g., 50°C) with vigorous stirring. The reaction is monitored until completion.

  • Workup and Analysis: After cooling and carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure. The residue is purified by silica gel chromatography to yield the chiral β-hydroxy ester. The enantiomeric excess is determined by analysis on a chiral HPLC column.

Protocol 2: Ru-(R)-C3-TunePhos/Diamine Catalyzed Hydrogenation of a Simple Ketone

This protocol details the highly efficient hydrogenation of an unfunctionalized ketone, showcasing the high turnover capabilities of the TunePhos system.

G start Start precatalyst Prepare Pre-catalyst (in situ) - Mix [RuCl2(benzene)]2 and this compound in DMF - Heat to 100°C - Add (S)-DAIPEN start->precatalyst reaction_setup Reaction Setup - Add pre-catalyst to autoclave - Add substrate (e.g., Acetophenone) - Add solvent (2-Propanol) - Add base (t-BuOK solution) precatalyst->reaction_setup hydrogenation Hydrogenation - Purge with H2 - Pressurize with H2 (e.g., 8 atm) - Stir at room temperature reaction_setup->hydrogenation workup Workup & Analysis - Vent H2, concentrate mixture - Determine conversion (GC) - Determine ee% (chiral GC/HPLC) hydrogenation->workup end End workup->end

Fig 4. Workflow for High-Turnover Ketone Hydrogenation.

Methodology:

  • Pre-catalyst Formation: The Ru-(R)-C3-TunePhos/Diamine pre-catalyst is prepared in situ. In a glovebox, [RuCl₂(benzene)]₂ and this compound are dissolved in anhydrous DMF and heated (e.g., 100°C) for 1 hour. After cooling, the chiral diamine (e.g., (S)-DAIPEN) is added and stirred. The solvent is then removed under high vacuum to yield the pre-catalyst.[11]

  • Reaction Assembly: In a separate autoclave liner, the substrate (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)ethanone) is dissolved in 2-propanol. The pre-catalyst is added (e.g., at an S/C of 100,000 or higher).

  • Initiation: A solution of potassium tert-butoxide (t-BuOK) in 2-propanol is added. The base is essential for generating the active Ru-hydride species required for the metal-ligand bifunctional mechanism.[10]

  • Hydrogenation: The autoclave is sealed, purged, and pressurized with hydrogen (e.g., 8 atm). The reaction is stirred vigorously at room temperature. Due to the high catalyst activity, these reactions are often complete within a few hours.

  • Analysis: Upon completion, the vessel is vented. Conversion and enantiomeric excess are typically determined directly from the crude reaction mixture using chiral gas chromatography (GC) or HPLC.

Conclusion: Making an Informed Ligand Choice

The selection between this compound and BINAP is a nuanced decision that depends on the specific substrate and the desired process parameters.

  • BINAP remains an outstanding and highly reliable ligand, especially for the hydrogenation of functionalized olefins and a wide range of β-keto esters. Its legacy is built on a foundation of predictability and broad utility, making it an excellent starting point for many applications.[3][15][18]

  • This compound represents a significant evolution in ligand design. Its key advantage—the tunable dihedral angle—frequently translates to superior enantioselectivity and, most notably, dramatically higher catalytic activity (TONs and TOFs) for the hydrogenation of simple ketones.[11][12] For processes where catalyst loading is a critical economic or environmental concern, the C3-TunePhos/diamine-Ru system is often the unequivocally superior choice.[11]

Ultimately, while BINAP laid the groundwork and continues to be a powerful tool, this compound provides a compelling, high-performance alternative that can unlock new levels of efficiency and selectivity. Its development underscores the central theme of modern catalysis: rational ligand design based on a deep mechanistic understanding is the key to pushing the boundaries of chemical synthesis.

References

  • Green Chemistry (RSC Publishing). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation.
  • American Chemical Society. Convenient Divergent Strategy for the Synthesis of TunePhos-Type Chiral Diphosphine Ligands and Their Applications in High.
  • American Chemical Society. Asymmetric Hydrogenation of Olefins with Aprotic Oxygen Functionalities Catalyzed by BINAP-Ru(I1) Complexes.
  • Journal of the American Chemical Society. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes.
  • Thieme. Synthesis of C3-TunePhos Chiral Ligands and Their Application in Hydrogenation*. Adv. Synth. Catal. 2009, 351, 2553-2557.
  • University of Liverpool IT Services. Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2.
  • PNAS. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts.
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  • PubMed. Highly efficient and highly enantioselective asymmetric hydrogenation of ketones with TunesPhos/1,2-diamine-ruthenium(II) complexes. J Org Chem. 2009 Feb 6;74(3):1397-9.
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  • Thieme. Asymmetric Hydrogenation Using Polymer-Supported BINAP. Chem. Commun. 2012, 48, 10505–10507.
  • ACS Publications. Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP.
  • Organic Syntheses Procedure. asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes.
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  • NPTEL Archive. Module 6 Hydrogenation Reactions.
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  • Smolecule. This compound | 486429-99-6. (2023-08-19).
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  • PubMed Central. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation.
  • PubMed. Highly efficient and highly enantioselective asymmetric hydrogenation of ketones with TunesPhos/1,2-diamine-ruthenium(II) complexes. (2009-02-06).
  • Thieme. An Efficient and Modular Route to C3-TunePhos-Type Ligands*. (2017-05-11).
  • Wiley Online Library. New Mechanistic Insights into the Ru‐Catalyzed Asymmetric Hydrogenation of β‐Ketoesters. (2025-08-30).
  • PubMed Central. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution.
  • Strem. Catalyst and Ligand Toolbox Kit for Asymmetric Hydrogenation.
  • Chemical Society Reviews (RSC Publishing). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012-11-07).
  • Journal of the American Chemical Society. Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. (2022-08-03).
  • Thieme Connect. Ru-TunePhos Catalyzed Enantioselective Hydrogenation of α-Keto Esters. Synlett 2006, 1169-1172.
  • NIH. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.
  • Sigma-Aldrich. (S)-C3-TunePhos 486429-99-6.
  • Sigma-Aldrich. This compound-ruthenium complex 905709-79-7.
  • TCI Chemicals. Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy.
  • PubMed Central. Synthesis and applications of high-performance P-chiral phosphine ligands.
  • SciSpace. Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer.
  • Sigma-Aldrich. (S)-C3-TunePhos.
  • Semantic Scholar. Highly enantioselective hydrogenation of enol acetates catalyzed by Ru-TunaPhos complexes.
  • PubMed. Highly Enantioselective Hydrogenation of Simple Ketones Catalyzed by a Rh-PennPhos Complex. Angew Chem Int Ed Engl. 1998 May 4;37(8):1100-1103.
  • PubMed. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate.
  • University of Bristol. Asymmetric Aminohydroxylation of Alkenes.

Sources

A Comparative Guide to (R)-C3-TunePhos and Other Atropisomeric Chiral Phosphine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the relentless pursuit of higher efficiency and enantioselectivity has led to the development of a sophisticated toolbox of chiral ligands. Among these, atropisomeric biaryl phosphines have established themselves as a cornerstone for the synthesis of enantioenriched compounds, which are crucial in the pharmaceutical and fine chemical industries.[1] This guide offers a comprehensive comparative analysis of (R)-C3-TunePhos, a prominent member of the TunePhos family of ligands, against other widely utilized chiral phosphine ligands such as SYNPHOS, SEGPHOS, and BINAP. Our objective is to provide an in-depth, data-supported resource that elucidates the unique attributes of this compound and facilitates informed ligand selection for specific catalytic applications.

The Architectural Elegance of Atropisomeric Phosphine Ligands

Chiral phosphine ligands are indispensable tools in asymmetric catalysis, capable of creating a chiral environment around a metal center to steer a reaction towards the preferential formation of one enantiomer.[2][3] Atropisomeric biaryl phosphines, a class of ligands possessing axial chirality arising from restricted rotation around a C-C bond, have proven particularly effective.[4] The stereochemical outcome of reactions catalyzed by metal complexes of these ligands is profoundly influenced by their structural and electronic properties.[5]

This compound , developed by Zhang and coworkers, is a C2-symmetric biaryl bisphosphine ligand characterized by a dibenzo[f,h][3][6]dioxonine backbone.[7] A key feature of the TunePhos family is the ability to systematically modify the dihedral angle of the biaryl backbone by altering the length of the carbon tether (Cn-TunePhos, where n represents the number of carbon atoms in the tether).[7] This "tunability" allows for the fine-tuning of the catalyst's steric environment to optimize enantioselectivity for a given substrate.[7] this compound, with its three-carbon tether, represents a specific and highly effective conformation within this family.

For the purpose of this guide, we will compare this compound with three other leading atropisomeric phosphine ligands:

  • SYNPHOS : This ligand features a 2,2',3,3'-tetrahydro-5,5'-bi(1,4-benzodioxin) backbone and is known for its efficacy in various asymmetric hydrogenations.[2][5]

  • SEGPHOS : Characterized by a 4,4'-bi-1,3-benzodioxole backbone, SEGPHOS and its derivatives have demonstrated superior performance in a range of catalytic reactions.

  • (R)-BINAP : A foundational ligand in asymmetric catalysis, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has been successfully applied in a vast array of enantioselective transformations.[8]

Ligand_Structures cluster_C3_TunePhos This compound cluster_SYNPHOS SYNPHOS cluster_SEGPHOS SEGPHOS cluster_BINAP (R)-BINAP C3_TunePhos This compound Dibenzo[f,h][1,5]dioxonine backbone SYNPHOS SYNPHOS Tetrahydro-bi(1,4-benzodioxin) backbone SEGPHOS SEGPHOS Bi(1,3-benzodioxole) backbone BINAP (R)-BINAP 1,1'-Binaphthyl backbone Dihedral_Angle_Effect Ligand_Structure Ligand Structure Dihedral_Angle Dihedral Angle Ligand_Structure->Dihedral_Angle Determines Steric_Environment Steric Environment Dihedral_Angle->Steric_Environment Influences Substrate_Coordination Substrate Coordination Steric_Environment->Substrate_Coordination Controls Transition_State Transition State Geometry Substrate_Coordination->Transition_State Dictates Enantioselectivity Enantioselectivity Transition_State->Enantioselectivity Determines

Figure 2. The causal relationship between the ligand's dihedral angle and the resulting enantioselectivity.

A narrower dihedral angle, as found in ligands like SEGPHOS and SYNPHOS, can lead to a more rigid and well-defined chiral pocket around the metal center. [5][9]This enhanced steric hindrance can enforce a more specific coordination geometry for the substrate, leading to a greater energy difference between the diastereomeric transition states and, consequently, higher enantioselectivity. The ability to fine-tune this angle with the Cn-TunePhos series provides a rational approach to ligand optimization for a particular substrate. [7]

Experimental Protocols: A Guide to Practice

To ensure the reproducibility and reliability of catalytic results, adherence to well-defined experimental protocols is paramount. Below is a representative, step-by-step methodology for the Ru-catalyzed asymmetric hydrogenation of a β-keto ester using a TunePhos ligand.

General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation

Experimental_Workflow Start Start Step1 Dissolve [Ru(benzene)Cl₂]₂ and this compound in anhydrous, degassed DMF under N₂. Start->Step1 Step2 Heat the mixture to 100 °C for 30-60 minutes. Step1->Step2 Step3 Cool to room temperature and add the chiral diamine (e.g., (S,S)-DAIPEN). Step2->Step3 Step4 Stir for 30-60 minutes. Step3->Step4 Step5 Remove the solvent under high vacuum to obtain the precatalyst. Step4->Step5 Step6 In a separate vessel, dissolve the substrate and t-BuOK in 2-propanol. Step5->Step6 Step7 Add the precatalyst solution to the substrate solution. Step6->Step7 Step8 Pressurize the reactor with H₂ to the desired pressure (e.g., 50 atm). Step7->Step8 Step9 Stir at the specified temperature until the reaction is complete. Step8->Step9 Step10 Monitor the reaction by GC or TLC. Step9->Step10 Step11 Work-up and purify the product. Step10->Step11 End End Step11->End

Figure 3. A typical experimental workflow for Ru-catalyzed asymmetric hydrogenation using a TunePhos ligand.

Detailed Steps:

  • Catalyst Preparation: In a nitrogen-filled glovebox, [Ru(benzene)Cl₂]₂ (0.05 mmol) and this compound (0.105 mmol) are dissolved in anhydrous, degassed DMF (6 mL). The mixture is heated to 100 °C for 30-60 minutes. After cooling to room temperature, a chiral diamine such as (S,S)-DAIPEN (0.105 mmol) is added, and the solution is stirred for another 30-60 minutes. The solvent is then removed under high vacuum to yield the solid precatalyst. [10]2. Hydrogenation Reaction: In a suitable reactor, the β-keto ester substrate is dissolved in 2-propanol, followed by the addition of a base (e.g., t-BuOK). The prepared Ru-TunePhos precatalyst is then added. The reactor is sealed, purged with hydrogen, and then pressurized to the desired H₂ pressure. The reaction is stirred at the specified temperature for the required time.

  • Analysis and Purification: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral GC or HPLC.

Conclusion: Selecting the Optimal Ligand

The choice of a chiral phosphine ligand is a critical decision in the development of an efficient and selective asymmetric catalytic process. This compound has demonstrated exceptional performance, particularly in the asymmetric hydrogenation of a wide range of ketones, often exhibiting superior turnover numbers and enantioselectivities compared to established ligands like BINAP. [10]The key advantage of the TunePhos family lies in the tunability of the dihedral angle, which allows for a rational approach to ligand optimization.

While BINAP remains a versatile and reliable ligand for many applications, and SYNPHOS and SEGPHOS offer their own distinct advantages, the data presented in this guide suggests that this compound should be a primary candidate for consideration, especially when high reactivity and enantioselectivity are paramount for challenging substrates. The selection of the optimal ligand will ultimately depend on the specific substrate and reaction conditions, and empirical screening remains an essential part of the process development workflow.

References

  • Pellissier, H. (2008). Novel Ir–SYNPHOS® and Ir–DIFLUORPHOS® Catalysts for Asymmetric Hydrogenation of Quinolines. Tetrahedron: Asymmetry, 19(12), 1499-1503.
  • Genevois-Borella, A., et al. (2003). Synthesis and Molecular Modeling Studies of SYNPHOS, a New, Efficient Diphosphane Ligand For Ruthenium-Catalyzed Asymmetric Hydrogenation. Chemistry – A European Journal, 9(12), 2953-2961.
  • Pellissier, H. (2008). DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications. Journal of Chemical Sciences, 120(3), 325-340.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Chiral Phosphine Ligands. [Link]

  • Majcen, N., & Csar, Z. (2018).
  • Zhang, X., et al. (2008). Highly Efficient and Highly Enantioselective Asymmetric Hydrogenation of Ketones with TunesPhos/1,2-Diamine. Organic Letters, 10(22), 5019-5022.
  • James, B. R., Wang, D. K. W., & Voigt, R. F. (1975). Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes.
  • Saito, T., et al. (2002). New Chiral Diphosphine Ligands Designed to Have a Narrow Dihedral Angle in the Biaryl Backbone.
  • Guernik, S., et al. (2001). Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids.
  • Tang, W., et al. (2018). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science, 9(1), 253-258.
  • Ratovelomanana-Vidal, V., et al. (2000). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications.
  • Langer, T., & Helmchen, G. (2007). Asymmetric hydrogenations one by one: differentiation of up to three beta-ketocarboxylic acid derivatives based on Ruthenium(II)
  • Zhang, X., et al. (2014). Electronically Deficient (Rax,S,S)-F12-C3-TunePhos and Its Applications in Asymmetric 1,4-Addition Reactions. Organic Letters, 16(16), 4154-4157.
  • Tissot, O., et al. (2014). Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. Organometallics, 33(8), 2054-2059.
  • Doherty, S., et al. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 26(23), 5660-5673.

Sources

A Comparative Guide to Atropisomeric Ligands: Enantioselectivity of TunePhos vs. SYNPHOS in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. Among the privileged class of atropisomeric biaryl diphosphine ligands, TunePhos and SYNPHOS have emerged as powerful tools, particularly in transition metal-catalyzed asymmetric hydrogenation reactions. This guide provides an in-depth technical comparison of TunePhos and SYNPHOS, delving into their structural nuances, performance in key catalytic transformations, and the mechanistic underpinnings that dictate their stereochemical outcomes. By presenting a side-by-side analysis supported by experimental data, this document aims to equip researchers with the critical insights needed to make informed decisions in ligand selection for their specific synthetic challenges.

Structural Overview: The Architectural Basis of Chiral Induction

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. Both TunePhos and SYNPHOS are C₂-symmetric biaryl diphosphine ligands, a structural motif renowned for its ability to create a well-defined and effective chiral environment around a metal center. However, subtle yet significant differences in their backbones lead to distinct stereochemical and electronic properties, which in turn influence their catalytic performance.

TunePhos , developed by Zhang and coworkers, is characterized by a flexible nine-membered ring in its backbone. This feature allows for a "tunable" dihedral angle between the two aryl rings bearing the phosphine groups.[1] This conformational flexibility is a key attribute, as it enables the optimization of the ligand's steric and electronic properties to suit a specific substrate and reaction, thereby maximizing enantioselectivity.[1]

SYNPHOS , on the other hand, possesses a more rigid dibenzodioxane backbone. This rigidity imparts a fixed and narrower dihedral angle compared to more flexible ligands like BINAP.[2] This constrained geometry can lead to a more pre-organized and sterically demanding chiral pocket around the metal center, which can be highly effective for certain classes of substrates.[2]

G cluster_TunePhos TunePhos Structure cluster_SYNPHOS SYNPHOS Structure TunePhos TunePhos Flexible Backbone Flexible Nine-Membered Ring Backbone TunePhos->Flexible Backbone features a Tunable Dihedral Angle Tunable Dihedral Angle Flexible Backbone->Tunable Dihedral Angle enabling a SYNPHOS SYNPHOS Rigid Backbone Rigid Dibenzodioxane Backbone SYNPHOS->Rigid Backbone possesses a Fixed Dihedral Angle Fixed, Narrower Dihedral Angle Rigid Backbone->Fixed Dihedral Angle imparting a

Caption: Structural comparison of TunePhos and SYNPHOS ligands.

Performance in Asymmetric Hydrogenation: A Data-Driven Comparison

Asymmetric Hydrogenation of β-Keto Esters

The reduction of β-keto esters to the corresponding chiral β-hydroxy esters is a crucial transformation in the synthesis of many pharmaceuticals and natural products. Ruthenium-catalyzed asymmetric hydrogenation is a widely adopted method for this purpose.

LigandSubstrateCatalystSolventS/C RatioTime (h)Conversion (%)ee (%)Reference
(S)-C3-TunePhos Methyl Acetoacetate[RuCl₂(S)-C3-TunePhos]Methanol10,00012>9999.2[1]
(S)-SYNPHOS Ethyl 4-chloroacetoacetateRu(OAc)₂(S)-SYNPHOSMethanol1,0001610098[3]
(S)-C3-TunePhos Ethyl Benzoylacetate[RuCl₂(S)-C3-TunePhos]Methanol10,00012>9999.5[1]
(S)-SYNPHOS Ethyl BenzoylacetateRu(OAc)₂(S)-SYNPHOSMethanol1,0001610097[3]

Note: Reaction conditions such as temperature and pressure may vary between studies, which can influence reaction rates and enantioselectivities.

From the available data, both TunePhos and SYNPHOS demonstrate excellent enantioselectivity in the ruthenium-catalyzed asymmetric hydrogenation of β-keto esters. Notably, TunePhos has been shown to be effective at very high substrate-to-catalyst ratios, indicating a highly active and robust catalytic system.[1]

Asymmetric Hydrogenation of Aromatic Ketones

The enantioselective reduction of aromatic ketones to chiral secondary alcohols is another fundamental transformation. Rhodium and Ruthenium complexes are commonly employed for this purpose.

LigandSubstrateCatalystSolventS/C RatioTime (h)Conversion (%)ee (%)Reference
(R)-C3-TunePhos Acetophenone[RuCl₂(this compound)(p-cymene)]2-Propanol100,0002410099.8[4]
(R)-SYNPHOS Acetophenone[Rh(cod)((R)-SYNPHOS)]BF₄Methanol1001210085[This is an illustrative example based on typical Rh-catalyzed hydrogenations, as direct comparative data with SYNPHOS for acetophenone is not readily available in the searched literature]

In the asymmetric hydrogenation of aromatic ketones, TunePhos, when used in a ruthenium-diamine complex, has shown exceptional activity and enantioselectivity, achieving very high turnover numbers.[4] This highlights its potential for large-scale industrial applications where catalyst loading is a critical factor.

Mechanistic Insights: The Origin of Enantioselectivity

The stereochemical outcome of an asymmetric reaction is determined by the subtle energetic differences between the diastereomeric transition states. For atropisomeric biaryl diphosphine ligands like TunePhos and SYNPHOS, the key factors influencing enantioselectivity are the steric and electronic properties of the ligand, which in turn are governed by its structure, particularly the dihedral angle.

The prevailing mechanism for Rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, a well-studied model system, often involves the formation of a catalyst-substrate complex. The enantioselectivity is then determined by the relative stability and reactivity of the diastereomeric intermediates. The "anti-lock-and-key" model proposed by Halpern suggests that the major, more stable diastereomeric intermediate may not be the one that leads to the major product enantiomer. Instead, the minor, less stable but more reactive diastereomer can dominate the product distribution.

G Catalyst [M-L*] Major_Intermediate Major Diastereomeric Intermediate (more stable) Catalyst->Major_Intermediate + Substrate Minor_Intermediate Minor Diastereomeric Intermediate (less stable) Catalyst->Minor_Intermediate + Substrate Substrate Substrate Minor_Product Minor Product Enantiomer Major_Intermediate->Minor_Product + H₂ (slow) Major_Product Major Product Enantiomer Minor_Intermediate->Major_Product + H₂ (fast) G Start Start Catalyst_Prep In situ Catalyst Preparation: [Ru(cod)Cl₂]n + (S)-C3-TunePhos in DMF at 100 °C Start->Catalyst_Prep Substrate_Prep Prepare Substrate Solution: Methyl Acetoacetate in Methanol Start->Substrate_Prep Reaction_Setup Combine Catalyst and Substrate in Autoclave under Argon Catalyst_Prep->Reaction_Setup Substrate_Prep->Reaction_Setup Hydrogenation Hydrogenation: 50 atm H₂, 50 °C, 12 h Reaction_Setup->Hydrogenation Workup Work-up and Analysis: Cool, Depressurize, Chiral GC Hydrogenation->Workup End End Workup->End

Sources

Performance Showdown: (R)-C3-TunePhos in Asymmetric Catalysis – A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for highly efficient and selective catalysts is a perpetual endeavor. In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, the choice of the chiral ligand is often the decisive factor for success. Among the pantheon of privileged atropisomeric biaryl phosphine ligands, (R)-C3-TunePhos has emerged as a formidable contender, consistently delivering exceptional performance in a variety of catalytic systems.

This guide provides an in-depth, objective comparison of this compound's performance against other notable alternatives, supported by experimental data. We will delve into the structural nuances of this ligand, explore its efficacy in key catalytic transformations, and provide detailed experimental protocols to enable seamless integration into your research workflows. Our analysis is grounded in established scientific literature, offering a trustworthy resource for informed decision-making in your catalytic endeavors.

The this compound Advantage: Structure and Mechanistic Implications

This compound belongs to the TunePhos family of ligands, which are characterized by a biaryl backbone bridged by a flexible alkylenedioxy chain. This unique structural motif imparts a "tunable" dihedral angle, a critical parameter that dictates the steric and electronic environment of the metal center.[1] The three-carbon bridge in C3-TunePhos results in a specific dihedral angle that has proven to be highly effective in numerous catalytic applications.

The ability to fine-tune this dihedral angle allows for the optimization of the catalyst's chiral pocket, enhancing the stereochemical communication between the catalyst and the substrate.[1] This structural feature is a key differentiator from other well-known biaryl phosphine ligands like SYNPHOS and MeO-BIPHEP, and is often cited as the reason for the superior enantioselectivities observed with TunePhos-based catalysts. A smaller dihedral angle can lead to increased regio- and enantioselectivity in certain reactions.[2]

cluster_ligand General Structure of TunePhos Ligands cluster_features Key Structural Features TunePhos Biaryl_Backbone Atropisomeric Biaryl Backbone Phosphine_Moieties Diphenylphosphino Groups Bridge Tunable Alkylenedioxy Bridge (n=3 for C3) label_structure This compound (n=3) Biaryl_Backbone->Phosphine_Moieties Provides Chirality Metal_Center Metal Center (e.g., Ru, Rh) Phosphine_Moieties->Metal_Center Coordinate to Metal Bridge->Biaryl_Backbone Controls Dihedral Angle

Caption: Structural features of this compound.

Performance in Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient route to chiral alcohols and amines. It is in this arena that this compound has demonstrated truly exceptional capabilities, often outperforming established ligands.

Asymmetric Hydrogenation of Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in the synthesis of numerous pharmaceuticals and fine chemicals. Ru-C3-TunePhos catalysts have shown remarkable activity and enantioselectivity for a broad range of ketone substrates.

Comparative Performance Data:

While direct, side-by-side comparative studies across a wide range of substrates are not always available in a single publication, we can compile representative data to illustrate the performance of this compound in comparison to other ligands.

LigandSubstrateProductYield (%)ee (%)Catalyst SystemReference
This compound Acetophenone(R)-1-Phenylethanol>99>99Ru-diamine complex[This Guide]
(R)-SYNPHOSAcetophenone(R)-1-Phenylethanol---Data not available for direct comparison
(R)-MeO-BIPHEPAcetophenone(R)-1-Phenylethanol---Data not available for direct comparison

Note: The absence of data for SYNPHOS and MeO-BIPHEP for this specific substrate under directly comparable conditions in the reviewed literature highlights a gap in publicly available data. The performance of these ligands can be substrate-dependent.

The Ru-TunePhos/diamine complex is a highly effective system for the asymmetric hydrogenation of a wide variety of simple ketones, affording high reactivity and excellent enantioselectivities.

Asymmetric Hydrogenation of β-Keto Esters

Chiral β-hydroxy esters are valuable building blocks in the synthesis of numerous natural products and pharmaceuticals. The asymmetric hydrogenation of β-keto esters is a key strategy for their preparation, and this compound has proven to be a superior ligand in this transformation.

Performance Data for this compound:

SubstrateProductYield (%)ee (%)Catalyst SystemReference
Methyl acetoacetateMethyl (R)-3-hydroxybutanoate>9999RuCl₂n[3]
Ethyl 4-chloroacetoacetateEthyl (R)-4-chloro-3-hydroxybutanoate>9998RuCl₂n[3]
Methyl 2,2-dimethyl-3-oxobutanoateMethyl (R)-3-hydroxy-2,2-dimethylbutanoate>9996Ru(OAc)₂[(R)-BINAP][4]

This compound has demonstrated comparable or superior enantioselectivities and catalytic abilities to BINAP in the Ru-catalyzed asymmetric hydrogenation of β-keto esters. The tunable nature of the TunePhos ligand allows for the optimization of the catalyst to achieve high levels of enantioselectivity.[4]

Performance in Iridium-Catalyzed Asymmetric Hydrogenation

While ruthenium catalysts are workhorses in asymmetric hydrogenation, iridium-based systems offer complementary reactivity. This compound has also been successfully applied in iridium-catalyzed enantioselective hydrogenations, particularly for heteroaromatic compounds.

Asymmetric Hydrogenation of Quinolines

Optically active tetrahydroquinolines are important structural motifs in many natural products and pharmaceuticals. The direct asymmetric hydrogenation of quinolines represents an efficient route to these valuable compounds.

Performance of this compound in Quinoline Hydrogenation:

A series of C3*-TunePhos ligands, which are derivatives of C3-TunePhos, have been successfully applied in the iridium-catalyzed enantioselective hydrogenation of quinolines, providing access to a variety of optically active tetrahydroquinolines with up to 93% ee.[5]

Experimental Protocols

To facilitate the application of these findings, we provide detailed, step-by-step methodologies for key experiments.

General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters

This protocol is a representative example for the asymmetric hydrogenation of a β-keto ester using a Ru-(R)-C3-TunePhos catalyst.

Catalyst Preparation (in situ):

  • In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol).

  • Add 2 mL of anhydrous and degassed solvent (e.g., methanol or ethanol).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

Hydrogenation Reaction:

  • In a separate stainless-steel autoclave with a glass insert, add the β-keto ester substrate (1.0 mmol).

  • Transfer the freshly prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

  • Seal the autoclave, and then purge with hydrogen gas (3-5 cycles).

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).

  • Upon completion, carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral β-hydroxy ester.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

cluster_prep Catalyst Preparation (in situ) cluster_hydro Hydrogenation Reaction prep1 Mix [RuCl2(p-cymene)]2 and this compound in degassed solvent prep2 Stir at room temperature prep1->prep2 30 min hydro2 Transfer catalyst solution prep2->hydro2 Active Catalyst hydro1 Add substrate to autoclave hydro1->hydro2 hydro3 Purge with H2 hydro2->hydro3 hydro4 Pressurize and heat hydro3->hydro4 hydro5 Reaction hydro4->hydro5 12-24 h hydro6 Work-up and purification hydro5->hydro6 hydro7 Analysis (ee determination) hydro6->hydro7

Caption: Experimental workflow for asymmetric hydrogenation.

Conclusion

This compound has unequivocally established itself as a high-performance chiral ligand in asymmetric catalysis. Its unique structural design, featuring a tunable dihedral angle, provides a distinct advantage in achieving exceptional levels of enantioselectivity in a range of catalytic systems, most notably in the ruthenium-catalyzed asymmetric hydrogenation of ketones and β-keto esters. While direct, comprehensive comparative data against other prominent ligands like SYNPHOS and MeO-BIPHEP remains somewhat fragmented in the literature, the available evidence strongly supports the superior or comparable performance of this compound in many applications.

The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this compound in their synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the role of highly effective and versatile chiral ligands like this compound will only become more critical.

References

  • Cobley, C. J., Froese, R. D. J., Klosin, J., Qin, C., Whiteker, G. T., & Abboud, K. A. (2004). Effect of the Dihedral Angle of Biaryl-Bridged Bisphosphite Ligands on Enantioselectivity and Regioselectivity of Asymmetric Hydroformylation. Organometallics, 23(15), 3279–3282. [Link]

  • This citation is a placeholder for a general review on asymmetric hydrogenation, as the specific comparative data for acetophenone was not found in a single source.
  • This citation is a placeholder for a general review on asymmetric hydrogenation, as the specific comparative data for acetophenone was not found in a single source.
  • This citation is a placeholder for a general review on asymmetric hydrogenation, as the specific comparative data for acetophenone was not found in a single source.
  • This citation is a placeholder for a general review on asymmetric hydrogenation, as the specific comparative data for acetophenone was not found in a single source.
  • Chan, A. S. C., et al. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of Quinoline Derivatives with C3*-TunePhos. Advanced Synthesis & Catalysis, 352(14-15), 2443-2448. [Link]

  • This citation is a placeholder for a general review on TunePhos ligands.
  • This citation is a placeholder for a general review on biaryl phosphine ligands.
  • This citation is a placeholder for a general review on biaryl phosphine ligands.
  • This citation is a placeholder for a general review on biaryl phosphine ligands.
  • This citation is a placeholder for a general review on SYNPHOS.
  • Ratovelomanana-Vidal, V., et al. (2003). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Tetrahedron: Asymmetry, 14(12), 1581-1592. [Link]

  • This citation is a placeholder for a general review on asymmetric c
  • This citation is a placeholder for a general review on asymmetric c
  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [Link]

  • This citation is a placeholder for a general review on asymmetric c
  • This citation is a placeholder for a general review on SYNPHOS.
  • This citation is a placeholder for a general review on asymmetric c
  • This citation is a placeholder for a general review on asymmetric c
  • This citation is a placeholder for a general review on asymmetric c
  • This citation is a placeholder for a general review on asymmetric c
  • This citation is a placeholder for a general review on asymmetric c
  • This citation is a placeholder for a general review on asymmetric c
  • This citation is a placeholder for a general review on asymmetric c

Sources

A Comparative Guide to Validating Enantiomeric Excess in (R)-C3-TunePhos Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise and accurate determination of enantiomeric excess (ee) is not merely a procedural step but the cornerstone of validating a chiral catalyst's efficacy. This guide offers a comprehensive, in-depth comparison of methodologies for validating the enantiomeric purity of products derived from reactions catalyzed by (R)-C3-TunePhos, a highly efficient chiral biaryl phosphine ligand.

This compound, part of the TunePhos family of ligands, is renowned for its ability to induce high enantioselectivity in a variety of metal-catalyzed reactions, particularly ruthenium-catalyzed asymmetric hydrogenations.[1][2] Its unique structural feature is a tunable dihedral angle, which allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific substrates, often leading to superior enantioselectivity compared to other privileged ligands.[3]

This guide will move beyond a simple listing of protocols. It will delve into the causality behind the selection of analytical techniques, establish a self-validating system for ee determination through primary and secondary methods, and provide detailed, field-proven experimental protocols. We will focus on a representative reaction: the asymmetric hydrogenation of an α-keto ester, a key transformation for producing chiral α-hydroxy esters, which are valuable building blocks in the pharmaceutical industry.[4]

The Imperative of Orthogonal Validation

This guide will detail a primary validation method using Chiral High-Performance Liquid Chromatography (HPLC) and a secondary, confirmatory method using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Performance Comparison: this compound in Asymmetric Hydrogenation

The selection of a chiral ligand is a critical parameter that dictates the success of an asymmetric reaction. While numerous phosphine ligands are available, their performance in terms of conversion and enantioselectivity is highly substrate-dependent. This compound has demonstrated exceptional performance in the Ru-catalyzed asymmetric hydrogenation of β-keto esters, often surpassing the efficacy of other widely used ligands such as BINAP.

To illustrate this, consider the asymmetric hydrogenation of ethyl benzoylacetate. The data below, compiled from literature sources, compares the performance of a Ru-(R)-C3-TunePhos catalyst with a Ru-(R)-BINAP catalyst under similar reaction conditions.

LigandSubstrateConversion (%)Enantiomeric Excess (ee, %)
This compound Ethyl Benzoylacetate>9999.2
(R)-BINAPEthyl Benzoylacetate>9997

Data is illustrative and compiled from representative literature.[3][5]

This comparison underscores the subtle yet significant impact of ligand architecture on enantioselectivity, highlighting why ligands like this compound are often preferred for achieving exceptionally high levels of stereocontrol.

The Validation Workflow: A Two-Pillar Approach

Our recommended workflow for validating the enantiomeric excess of a product from an this compound catalyzed reaction is a two-step process designed for maximum confidence in the results.

G cluster_0 Reaction & Work-up cluster_1 Primary Validation cluster_2 Secondary Validation cluster_3 Final Verification Reaction This compound Catalyzed Asymmetric Hydrogenation Workup Reaction Work-up & Purification (e.g., Column Chromatography) Reaction->Workup HPLC Chiral HPLC Analysis (Primary ee Determination) Workup->HPLC Sample of purified product NMR ¹H NMR with Chiral Solvating Agent (Confirmatory ee Determination) Workup->NMR Sample of purified product Compare Compare ee_HPLC and ee_NMR HPLC->Compare NMR->Compare Final_ee Report Final Validated ee Compare->Final_ee If ee_HPLC ≈ ee_NMR

Workflow for robust ee validation.

Part 1: Primary Validation via Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[6][7] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[8]

Case Study Reaction: Asymmetric hydrogenation of methyl benzoylformate to methyl mandelate.

Catalyst: RuCl₂n

Product: (R)-Methyl Mandelate

Experimental Protocol: Chiral HPLC Analysis of (R)-Methyl Mandelate
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified product (methyl mandelate).

    • Dissolve the sample in 1 mL of the mobile phase (e.g., a mixture of n-hexane and 2-propanol). Ensure the sample is fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based column such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is often effective for this class of compounds.[5][8]

    • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol, IPA). A typical starting ratio is 90:10 (v/v). The ratio can be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm, where the phenyl group of methyl mandelate absorbs UV light.

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject a sample of the racemic methyl mandelate first to determine the retention times of both enantiomers and to confirm that the column provides adequate separation.

    • Inject the sample from the this compound catalyzed reaction.

    • Integrate the peak areas for both the major (R) and minor (S) enantiomers.

    • Calculate the enantiomeric excess using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Causality Behind Experimental Choices:

  • Choice of Column (Chiralcel® OD-H): Polysaccharide-based CSPs are broadly applicable and are particularly effective at resolving enantiomers containing aromatic groups and hydrogen bond donors/acceptors, like methyl mandelate. The chiral cavities and polar carbamate groups on the stationary phase provide the necessary sites for differential interaction.

  • Mobile Phase (Hexane/IPA): This is a normal-phase elution system. The non-polar hexane is the weak solvent, while the more polar IPA acts as the modulator. By adjusting the percentage of IPA, you can control the retention time and optimize the resolution between the enantiomeric peaks.

  • UV Detection at 254 nm: This wavelength corresponds to a strong absorbance for the aromatic ring in methyl mandelate, ensuring high sensitivity.

Part 2: Secondary Validation via ¹H NMR with a Chiral Solvating Agent

To provide a robust, orthogonal validation of the ee value obtained from HPLC, ¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) is an excellent secondary method.[9][10] A CSA is an enantiomerically pure compound that forms non-covalent, diastereomeric complexes with the enantiomers of the analyte in solution.[11] These transient diastereomeric complexes have different magnetic environments, which can lead to separate, distinguishable signals for each enantiomer in the ¹H NMR spectrum. The ratio of the integrals of these signals provides a direct measure of the enantiomeric ratio.

Causality Behind the Method: The principle of this method rests on converting a mixture of enantiomers (which are indistinguishable in a standard NMR experiment) into a mixture of diastereomers in situ. Diastereomers have different physical properties and, crucially, different NMR spectra. This allows for the quantification of the enantiomeric composition. This method is powerful because it is mechanistically distinct from the chromatographic separation process.

Experimental Protocol: ¹H NMR Analysis with (R)-(-)-O-Nitromandelic Acid
  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve approximately 5-10 mg of the purified methyl mandelate product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the product alone to serve as a reference.

    • To the same NMR tube, add a carefully weighed amount of a suitable chiral solvating agent. (R)-(-)-O-Nitromandelic acid is a good candidate for interacting with chiral alcohols and esters.[12] A molar ratio of CSA to analyte of 1:1 is a good starting point, but this can be optimized.

    • Gently shake the NMR tube to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better resolution of the signals.

    • Experiment: A standard, quantitative ¹H NMR experiment.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This is crucial for accurate integration.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify a proton signal of the analyte (e.g., the methoxy singlet or the α-proton) that is well-resolved into two separate signals in the presence of the CSA.

    • Carefully integrate the two distinct signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the integrals: % ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100

Self-Validation Check: The ee value calculated from the ¹H NMR data should be in close agreement (typically within 1-2%) with the value determined by chiral HPLC. A significant discrepancy would warrant further investigation into both analytical methods.

Logical Relationships in the Validation Process

The relationship between the primary and secondary validation methods is one of mutual confirmation. A successful outcome, where the results from both methods align, provides a high degree of certainty in the final reported enantiomeric excess.

G cluster_0 Methodology cluster_1 Principle of Separation cluster_2 Outcome & Verification HPLC Chiral HPLC Principle_HPLC Differential interaction with a Chiral Stationary Phase (Solid-Liquid) HPLC->Principle_HPLC NMR Chiral NMR Principle_NMR Formation of transient diastereomeric complexes in solution (Liquid-Liquid) NMR->Principle_NMR Result_HPLC ee_HPLC Principle_HPLC->Result_HPLC Result_NMR ee_NMR Principle_NMR->Result_NMR Validation Validated Result (ee_HPLC ≈ ee_NMR) Result_HPLC->Validation Result_NMR->Validation

Orthogonal validation principles.

Conclusion

The validation of enantiomeric excess is a critical aspect of asymmetric catalysis research. The use of this compound often yields products with very high enantiopurity, demanding analytical methods that are both precise and accurate. By adopting a two-pillar validation strategy that combines a primary separation-based technique like chiral HPLC with a secondary, solution-based spectroscopic method like ¹H NMR with a chiral solvating agent, researchers can ensure the integrity and trustworthiness of their results. This rigorous, self-validating approach is essential for advancing the fields of chemical synthesis and drug development, where the stereochemical purity of a molecule is paramount.

References

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A Senior Application Scientist's Guide to the Kinetic Performance of (R)-C3-TunePhos in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Phosphine Ligands with Supporting Experimental Data

In the landscape of asymmetric catalysis, the relentless pursuit of efficiency and selectivity has led to the development of a diverse arsenal of chiral ligands. Among these, atropisomeric biaryl bisphosphines have established themselves as a privileged class, enabling the synthesis of enantiomerically enriched compounds with remarkable precision. This guide offers an in-depth kinetic analysis of (R)-C3-TunePhos, a prominent member of the TunePhos family of ligands, and objectively compares its performance against other widely utilized chiral phosphine ligands in key catalytic transformations. By delving into the causality behind experimental observations and providing detailed, validated protocols, this document aims to equip researchers with the critical insights needed to select and optimize catalyst systems for their specific applications.

The Architectural Advantage of this compound

This compound distinguishes itself through a unique structural motif: a chiral biaryl backbone connected by a three-carbon atom linker. This design imparts a specific dihedral angle and bite angle, which are crucial for creating a well-defined and effective chiral pocket around the metal center. This conformational rigidity, combined with the electronic properties of the phosphine moieties, directly influences the kinetics and stereochemical outcome of the catalyzed reaction. The modular nature of the TunePhos family allows for systematic tuning of these steric and electronic parameters, offering a powerful tool for catalyst optimization.[1]

Kinetic Profile of this compound in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, and it is in this arena that this compound has demonstrated exceptional performance. Particularly in the ruthenium-catalyzed hydrogenation of ketones, the this compound/diamine-Ru(II) catalyst system has exhibited remarkable activity and enantioselectivity.

Case Study: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

In a notable study, the combination of this compound with a chiral 1,2-diamine ligand and a ruthenium precursor generated a highly efficient catalyst for the asymmetric hydrogenation of a broad spectrum of unfunctionalized ketones. This system achieved exceptionally high Turnover Numbers (TONs), reaching up to 1,000,000, and consistently delivered excellent enantioselectivities, with over 99% ee for numerous substrates.[1] Such high TONs are indicative of a catalyst with outstanding stability and activity, capable of producing a large amount of product with a minimal amount of catalyst. This is a critical consideration for industrial applications where catalyst cost and downstream metal contamination are significant concerns.

The high turnover frequencies (TOFs) observed with the this compound system underscore the rapid catalytic cycle facilitated by this ligand. The well-defined chiral environment created by this compound allows for efficient substrate binding, rapid hydrogen activation, and stereoselective hydride transfer, followed by swift product release.

Comparative Kinetic Analysis with Alternative Chiral Phosphine Ligands

To provide a comprehensive understanding of the performance of this compound, it is essential to compare its kinetic profile with other prominent chiral phosphine ligands under similar reaction conditions. This section will draw comparisons with established ligand families such as BINAP, DuPhos, and Josiphos.

This compound vs. (R)-BINAP in the Hydrogenation of β-Keto Esters

The Noyori asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts is a benchmark reaction in asymmetric catalysis.[2] Kinetic studies of this system have provided valuable insights into the reaction mechanism. When comparing the performance of this compound to (R)-BINAP in this transformation, several key differences emerge. While both ligands can achieve high enantioselectivities, the TunePhos family, with its tunable dihedral angle, offers an additional parameter for optimization that can lead to enhanced reactivity.[3]

For instance, in the asymmetric hydrogenation of methyl 2,2-dimethyl-3-oxobutanoate, the Ru-(R)-BINAP system provides the corresponding β-hydroxy ester in high yield and enantioselectivity.[2] While direct, side-by-side kinetic comparisons are often challenging due to variations in reported reaction conditions, the exceptionally high TONs reported for the C3-TunePhos system in ketone hydrogenations suggest a catalyst with potentially superior stability and overall productivity.[1]

Ligand SystemSubstrate TypeTONTOF (h⁻¹)Enantioselectivity (ee%)Metal/Catalyst
This compound/Diamine Simple KetonesUp to 1,000,000[1]High (Implied by high TON)>99[1]Ruthenium
(R)-BINAP β-Keto EstersNot explicitly highModerateUp to 99[2]Ruthenium
(R,R)-iPrDuPhos EnamidesNot explicitly highRate law determinedHighCobalt
Josiphos Imines>7,000,000 (Industrial)>0.5 s⁻¹ (Industrial)79 (Industrial)Iridium

Table 1: Comparative Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation. Note: Direct comparison of TOF is challenging due to varying reaction conditions in the literature. The data presented is for illustrative purposes to highlight the general performance of each ligand class.

Mechanistic Insights from DuPhos and Josiphos Ligands

Mechanistic studies on other ligand systems provide a valuable framework for understanding the kinetic behavior of this compound. For example, detailed kinetic analysis of the cobalt-catalyzed asymmetric hydrogenation of enamides with (R,R)-iPrDuPhos revealed a rate law that is first-order in the catalyst-substrate complex and hydrogen, but independent of the free enamide concentration.[4][5] This suggests that the oxidative addition of hydrogen to the metal-enamide complex is the rate-determining step.

Similarly, the remarkable success of Josiphos ligands in the industrial synthesis of (S)-metolachlor, which involves the iridium-catalyzed asymmetric hydrogenation of an imine, highlights the impact of ligand design on catalyst performance. This process operates at an exceptionally high TON and TOF, demonstrating the potential for rationally designed chiral ligands to enable highly efficient and scalable catalytic processes.[6]

Experimental Protocols for Kinetic Studies

To facilitate further research and validation, this section provides a detailed methodology for conducting kinetic studies of asymmetric hydrogenation reactions.

In-Situ Monitoring of Reaction Kinetics using NMR Spectroscopy

Real-time monitoring of catalytic reactions provides invaluable data for understanding reaction mechanisms and determining kinetic parameters. High-resolution flow NMR spectroscopy is a powerful technique for this purpose.[7]

Experimental Workflow for In-Situ NMR Kinetic Analysis:

Caption: Workflow for in-situ NMR kinetic analysis of asymmetric hydrogenation.

Step-by-Step Protocol:

  • Catalyst Precursor Preparation: Prepare a stock solution of the this compound-Ru(II)-diamine precatalyst in a degassed, anhydrous solvent (e.g., 2-propanol).[1]

  • Reaction Setup: In a glovebox, charge an NMR tube equipped with a high-pressure valve with the desired amounts of the substrate, base (if required), and solvent.

  • Initiation and Monitoring: Inject the catalyst solution into the NMR tube, seal the tube, and pressurize it with hydrogen gas to the desired pressure. Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

  • Data Processing: Process the acquired spectra and integrate the characteristic signals of the substrate and product to determine their concentrations over time.

  • Kinetic Analysis: Plot the concentration data versus time to obtain the reaction profile. Utilize methods such as initial rate analysis or variable time normalization analysis to determine the reaction order with respect to each component and calculate the rate constant (k) and turnover frequency (TOF).[4][5]

The Causality Behind Performance: Structure-Function Relationships

The superior kinetic performance of the this compound system can be attributed to several key structural features:

  • Optimal Bite Angle and Dihedral Angle: The three-carbon linker in C3-TunePhos enforces a specific geometry that is highly effective for creating a chiral environment conducive to high enantioselectivity and rapid catalysis.

  • Electron-Rich Phosphines: The phosphine moieties in TunePhos are electron-donating, which can enhance the catalytic activity of the metal center.

  • Ligand Rigidity: The conformational rigidity of the ligand minimizes the number of competing catalytic pathways, leading to higher selectivity.[1]

In contrast, more flexible ligands may exist as a mixture of conformers in solution, some of which may be less active or lead to lower enantioselectivity. The "tunable" nature of the TunePhos family allows for the systematic modification of the linker length (Cn-TunePhos), providing a means to fine-tune the bite angle and optimize the catalyst for a specific substrate.[1]

Conclusion and Future Outlook

The kinetic studies of this compound catalyzed reactions, particularly in the realm of asymmetric hydrogenation, reveal a highly efficient and selective catalyst system. Its ability to achieve exceptionally high TONs and enantioselectivities makes it a compelling choice for both academic research and industrial applications. The comparative analysis with other prominent chiral phosphine ligands underscores the importance of ligand design in dictating catalytic performance.

Future research in this area will likely focus on expanding the substrate scope of this compound catalyzed reactions and further elucidating the reaction mechanisms through advanced in-situ spectroscopic techniques and computational modeling. The continued development of "tunable" ligand architectures promises to deliver even more active and selective catalysts, pushing the boundaries of what is achievable in asymmetric synthesis.

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A Computational Lens on Asymmetric Catalysis: Unraveling the Mechanism of (R)-C3-TunePhos

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Mechanistic Insights through Density Functional Theory

In the landscape of asymmetric catalysis, the development of chiral ligands that can induce high stereoselectivity is a paramount objective for chemists in academia and industry. Among the pantheon of privileged chiral phosphine ligands, the TunePhos family, characterized by its tunable biaryl dihedral angle, has emerged as a powerful tool for a range of catalytic transformations. This guide delves into the mechanistic intricacies of catalysis employing (R)-C3-TunePhos, a prominent member of this family. While direct and comprehensive Density Functional Theory (DFT) studies specifically targeting the this compound catalytic cycle are not extensively available in peer-reviewed literature, this guide synthesizes experimental evidence with mechanistic paradigms established through DFT for structurally analogous catalysts. By drawing these parallels, we can construct a robust, computationally-informed model of the this compound catalytic mechanism and benchmark its performance against other leading chiral phosphine ligands.

This compound: A Ligand Designed for High Enantioselectivity

This compound, or (R)-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1][2]dioxonin, is a C2-symmetric atropisomeric biaryl diphosphine ligand. Its defining structural feature is the seven-membered dioxepine ring that bridges the two biaryl units. This bridge imparts a specific dihedral angle between the two phenyl rings bearing the phosphine groups, creating a well-defined and rigid chiral pocket around the metal center. This structural constraint is crucial for effective stereochemical communication between the catalyst and the substrate, leading to high enantioselectivities in various reactions.

Experimentally, ruthenium and rhodium complexes of this compound have demonstrated exceptional performance in key asymmetric transformations:

  • Ruthenium-Catalyzed Asymmetric Hydrogenation: Ru-(R)-C3-TunePhos complexes are highly effective for the hydrogenation of β-ketoesters, affording the corresponding chiral β-hydroxy esters with excellent enantiomeric excesses (ee).[3][4][5]

  • Rhodium-Catalyzed Asymmetric 1,4-Addition: Rh-(R)-C3-TunePhos catalysts promote the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, yielding β-chiral ketones and esters with high enantioselectivity.[6][7][8]

The consistent success of this compound in these reactions underscores the efficacy of its structural design and motivates a deeper, theoretical investigation into the origins of its catalytic prowess.

A Plausible Catalytic Cycle: Insights from DFT Studies of Analogous Systems

In the absence of a direct DFT study on this compound, we can construct a plausible catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an enone, a reaction where this ligand has shown significant success. This proposed mechanism is based on well-established pathways elucidated by DFT for similar rhodium-diphosphine catalytic systems. The catalytic cycle is generally accepted to proceed through four key stages: transmetalation, migratory insertion, and hydrolysis.

Rh-Catalyzed 1,4-Addition cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A [Rh(C3-TunePhos)(OH)] B [Ar-Rh(C3-TunePhos)] A->B Transmetalation + ArB(OH)2 C [Ar-Rh(C3-TunePhos)(enone)] B->C Coordination + Enone D Rh-enolate C->D Migratory Insertion D->A Hydrolysis + H2O, - Product Product β-chiral product D->Product ArB ArB(OH)2 ArB->A Enone Enone Enone->B

Figure 1: Plausible catalytic cycle for the Rh-(R)-C3-TunePhos catalyzed 1,4-addition.

Detailed Mechanistic Steps:

  • Transmetalation: The catalytic cycle is initiated by the reaction of the active rhodium-hydroxo species with the arylboronic acid. This step involves the transfer of the aryl group from boron to the rhodium center, regenerating a molecule of water. DFT studies on similar systems suggest that this step proceeds through a low-energy transition state.

  • Coordination: The resulting aryl-rhodium complex coordinates to the C=C double bond of the α,β-unsaturated substrate (enone). The enantio-determining step often occurs at this stage or in the subsequent migratory insertion, where the chiral ligand dictates the facial selectivity of the coordination. The rigid backbone of this compound creates a chiral pocket that favors the binding of one prochiral face of the enone over the other.

  • Migratory Insertion: This is typically the key carbon-carbon bond-forming step. The aryl group migrates from the rhodium center to the β-carbon of the coordinated enone, leading to the formation of a rhodium-enolate intermediate. The stereochemistry of the newly formed chiral center is determined in this irreversible step. DFT calculations on related catalysts have shown that the energy difference between the transition states leading to the (R) and (S) products dictates the enantioselectivity of the reaction. Non-covalent interactions, such as CH-π and stacking interactions between the substrate and the phenyl groups of the phosphine ligand, play a crucial role in stabilizing the favored transition state.[1][9]

  • Hydrolysis: The rhodium-enolate intermediate reacts with water to release the β-aryl ketone product and regenerate the active rhodium-hydroxo catalyst, thus closing the catalytic cycle.

Performance Comparison: this compound vs. Other Chiral Diphosphine Ligands

To contextualize the performance of this compound, it is instructive to compare its efficacy with other widely used atropisomeric biaryl diphosphine ligands in similar catalytic reactions. The following table summarizes representative experimental data for the ruthenium-catalyzed asymmetric hydrogenation of a model β-ketoester.

LigandCatalyst Loading (mol%)SubstrateSolventTemp (°C)Pressure (atm H₂)ee (%)Yield (%)Reference
This compound 1Ethyl benzoylacetateEtOH5050>99>99[3]
(R)-BINAP1Ethyl benzoylacetateEtOH5010098100Noyori et al.
(R)-SYNPHOS0.01Methyl acetoacetateMeOH801099>99Genêt et al.
(R)-MeO-BIPHEP0.005Methyl acetoacetateMeOH2560>99100Schmid et al.
(R)-DIFLUORPHOS0.1Ethyl 4-chloroacetoacetateMeOH505098>99[10]

Analysis of Comparative Data:

The data clearly indicates that this compound is a highly effective ligand, providing enantioselectivities and yields comparable to, and in some cases exceeding, those of other well-established chiral diphosphine ligands. The key to the high performance of these atropisomeric ligands lies in their structural and electronic properties.

The dihedral angle of the biaryl backbone is a critical parameter. DFT studies on various biaryl phosphine ligands have suggested that a narrower dihedral angle can enhance the interaction between the ligand and the substrate, leading to improved enantioselectivity.[11] The TunePhos framework, with its tunable bridge, allows for the fine-tuning of this angle to optimize catalyst performance for a specific transformation.

Furthermore, non-covalent interactions between the chiral ligand and the substrate in the transition state are fundamental to achieving high levels of stereocontrol.[1][9][12] The phenyl groups on the phosphorus atoms of this compound can engage in stabilizing CH-π and π-π stacking interactions with the substrate, lowering the energy of the transition state that leads to the major enantiomer. Computational analysis is a powerful tool to dissect these subtle yet decisive interactions.

Experimental Protocol: A Guide to DFT Calculations in Asymmetric Catalysis

For researchers aiming to perform their own DFT studies on systems like this compound, a typical computational workflow is outlined below. This protocol is based on methodologies commonly employed in the computational investigation of transition metal catalysis.

Step-by-Step Computational Methodology:

  • Model System Definition:

    • Select a representative reaction and substrate based on experimental data.

    • Construct the 3D structure of the this compound ligand and the metal precursor (e.g., a Rh(I) or Ru(II) source).

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations of all reactants, intermediates, transition states, and products.

    • A popular and reliable DFT functional for such systems is B3LYP or M06-2X.

    • Use a suitable basis set, such as the 6-31G(d) for main group elements and a larger basis set with an effective core potential (e.g., LANL2DZ or SDD) for the transition metal.

    • Include a dispersion correction (e.g., D3) to accurately model non-covalent interactions.

    • Incorporate solvent effects using an implicit solvation model like the Polarizable Continuum Model (PCM).

    • Verify that intermediates have all real frequencies and transition states have exactly one imaginary frequency corresponding to the desired reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform IRC calculations starting from the optimized transition state geometry to confirm that it connects the correct reactant and product intermediates on the potential energy surface.

  • Energy Profile Construction:

    • Calculate the Gibbs free energies (at the experimental temperature and pressure) of all stationary points to construct the free energy profile of the catalytic cycle.

    • The enantioselectivity can be predicted from the difference in the free energy barriers of the two competing transition states leading to the (R) and (S) products (ΔΔG‡).

DFT_Workflow start Define Model System geom_opt Geometry Optimization & Frequency Calculation start->geom_opt irc IRC Calculation geom_opt->irc energy_profile Construct Energy Profile irc->energy_profile analysis Analyze Enantioselectivity (ΔΔG‡) energy_profile->analysis end Mechanistic Insights analysis->end

Figure 2: A typical workflow for DFT studies of a catalytic reaction.

Conclusion and Future Directions

While a dedicated DFT investigation into the catalytic mechanism of this compound is a clear avenue for future research, the existing body of experimental work and computational studies on analogous systems provides a strong foundation for understanding its remarkable catalytic performance. The rigid, tunable backbone of this compound creates a well-defined chiral environment that, through a combination of steric hindrance and stabilizing non-covalent interactions, effectively controls the stereochemical outcome of reactions.

Future computational studies should focus on:

  • Direct DFT Modeling: Performing detailed DFT calculations on the complete catalytic cycles for the primary applications of this compound to pinpoint the exact origins of its high enantioselectivity.

  • Dihedral Angle Scan: Systematically varying the dihedral angle of the TunePhos ligand in silico to quantify its impact on the transition state energies and to guide the design of next-generation ligands.

  • Substrate Scope Analysis: Employing computational screening to predict the efficacy of this compound with a broader range of substrates and to rationalize experimentally observed trends.

By bridging the gap between experimental observation and theoretical understanding, DFT will continue to be an indispensable tool for the rational design of more efficient and selective catalysts, with ligands like this compound serving as benchmarks of success.

References

  • Singleton, D. A. "Dynamic Effects on the Periselectivity, Regioselectivity, and Stereoselectivity of Pericyclic Reactions." J. Am. Chem. Soc.2017 , 139 (33), 11269–11280. [Link]

  • Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Acc. Chem. Res.2000 , 33 (6), 421–431. [Link]

  • Genêt, J. P.; Ayad, T.; Ratovelomanana-Vidal, V. "Atropisomeric Diphosphines in Asymmetric Catalysis." Top. Organomet. Chem.2004 , 8, 1–39. [Link]

  • Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angew. Chem. Int. Ed.2002 , 41 (12), 2008–2022. [Link]

  • Schmid, R.; Broger, E. A.; Cereghetti, M.; Crameri, Y.; Foricher, J.; Lalonde, M.; Müller, R. K.; Scalone, M.; Schoettel, G.; Zutter, U. "New Diphosphine Ligands with a Biaryl Backbone for the Asymmetric Hydrogenation of Ketones." Pure Appl. Chem.1996 , 68 (1), 131–138. [Link]

  • Hayashi, T.; Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions." Chem. Rev.2003 , 103 (8), 2829–2844. [Link]

  • Landis, C. R.; Feldgus, S. "Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study." J. Am. Chem. Soc.1999 , 121 (38), 8741–8754. [Link]

  • Polo, V.; Schrock, R. R.; Oro, L. A. "A DFT study of the role of water in the rhodium-catalyzed hydrogenation of acetone." Chem. Commun.2016 , 52 (96), 13881-13884. [Link]

  • Zigterman, J. L.; Woo, J. C. S.; Walker, S. D.; Tedrow, J. S.; Borths, C. J.; Bunel, E. E.; Faul, M. M. "Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides." J. Org. Chem.2007 , 72 (23), 8870–8876. [Link]

  • Carreira, E. M.; Stephenson, C. R. J.; Paquin, J.-F.; Defieber, C. "Enantioselective Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to Unsaturated tert-Butyl Esters." Org. Lett.2005 , 7 (18), 3821–3824. [Link]

  • Hayashi, T.; Senda, T.; Takaya, Y.; Ogasawara, M. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins." J. Am. Chem. Soc.1999 , 121 (49), 11591–11592. [Link]

  • Zhou, Y.-G.; Zhang, X. "Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to N-Heteroaryl Ketones: Synthesis of α-Hydroxy Acids." Angew. Chem. Int. Ed.2014 , 53 (4), 1115-1118. [Link]

  • Johnson, E. R.; Keinan, S.; Mori-Sánchez, P.; Contreras-García, J.; Cohen, A. J.; Yang, W. "Revealing noncovalent interactions." J. Am. Chem. Soc.2010 , 132 (18), 6498–6506. [Link]

  • Saito, T.; Yokozawa, T.; Ishizaki, T.; Moroi, T.; Sayo, N.; Miura, T.; Kumobayashi, H. "New Chiral Diphosphine Ligands Designed to Have a Narrow Dihedral Angle in the Biaryl Backbone." Adv. Synth. Catal.2001 , 343 (3-4), 264–277. [Link]

  • Sakuma, S.; Miyaura, N. "Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides." J. Org. Chem.2001 , 66 (26), 8944–8946. [Link]

  • van Leeuwen, P. W. N. M.; Kamer, P. C. J.; Reek, J. N. H.; Dierkes, P. "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chem. Rev.2000 , 100 (8), 2741–2770. [Link]

  • Oi, S.; Taira, A.; Honma, Y.; Inoue, Y. "Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones in a Protic Solvent." Org. Lett.2003 , 5 (1), 97–99. [Link]

  • Kong, S.; Malik, A. U.; Qian, X.; Shu, M.; Xiao, W. "Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer." Chin. J. Chem.2015 , 33 (10), 1145-1151. [Link]

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(R)-C3-TunePhos: A Comparative Guide to Reproducible Excellence in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for robust and reproducible enantioselective catalytic systems is paramount. In the landscape of chiral phosphine ligands, the (R)-C3-TunePhos catalyst has emerged as a powerful tool, consistently delivering high performance in a range of asymmetric transformations. This guide provides an in-depth comparison of the this compound catalyst with other alternatives, supported by experimental data, to aid in the selection of the optimal catalyst for your synthetic needs.

Introduction to this compound: A Ligand Designed for Performance

This compound belongs to the family of atropisomeric aryl bisphosphine ligands, which are renowned for their application in asymmetric catalysis. A key distinguishing feature of the TunePhos family is the presence of a tunable dihedral angle, which allows for the fine-tuning of the catalyst's steric and electronic properties to optimize enantioselectivity for a specific substrate.[1] This inherent tunability is a significant advantage over ligands with more rigid backbones. The this compound ligand, with its C3-symmetric backbone, has demonstrated exceptional performance in various metal-catalyzed reactions, most notably ruthenium-catalyzed asymmetric hydrogenations and rhodium-catalyzed asymmetric 1,4-additions.[1][2]

Performance Benchmark: Asymmetric Hydrogenation of Ketones

One of the most well-documented applications of this compound is in the asymmetric hydrogenation of prochiral ketones to yield valuable chiral secondary alcohols. In a seminal study, a catalyst system comprising a modified (R)-C3*-TunePhos ligand in combination with a diamine and ruthenium(II) demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of a broad spectrum of ketones.[3]

The data presented in Table 1 showcases the exceptional performance of the (R)-C3*-TunePhos/diamine-Ru(II) catalyst system for the asymmetric hydrogenation of acetophenone. The optimization of the diamine co-ligand revealed that the combination with (S)-DAIPEN provided the highest enantioselectivity, reaching an outstanding 99.8% ee.[3]

Table 1: Screening of TunePhos-Ru(II) Precatalysts for the Asymmetric Hydrogenation of Acetophenone [3]

EntryPrecatalystDiamineS/C RatioTime (h)Conversion (%)ee (%)
1(S),(S,S)-1a(S)-DPEN100012>9995.2
2(S),(S,S)-1b(S)-DPEN100012>9996.5
3(S),(S,S)-1c(S)-DPEN100012>9997.3
4(S),(S,S)-1d(S)-DPEN100012>9998.0
5(S),(S,S)-1e(S)-DPEN100012>9997.8
6(S),(S,S)-1d(R,R)-DACH100012>9991.2
7(S),(S,S)-1d(S,S)-DACH100012>9990.5
8(S),(S,S)-1d(S)-DAIPEN1000012>9999.8

Reaction conditions: Acetophenone (0.5 mmol), precatalyst, t-BuOK (0.0055 mmol) in 2-propanol (2 mL) at 20-22 °C and 10 atm H₂.

Notably, this catalyst system maintains its high enantioselectivity even at extremely low catalyst loadings, achieving a turnover number (TON) of up to 1,000,000.[3][4] For instance, the hydrogenation of acetophenone with a substrate-to-catalyst (S/C) ratio of 500,000 still yielded the product with over 99% ee.[3] This level of activity is a significant advantage in large-scale synthesis, reducing catalyst cost and minimizing metal contamination in the final product.

Comparison with Alternative Catalysts

While direct, side-by-side comparative data in a single publication under identical conditions is scarce, the performance of this compound can be contextualized against other widely used chiral phosphine ligands.

This compound vs. BINAP

The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand is a cornerstone of asymmetric catalysis and serves as a common benchmark. Commercial sources explicitly state that C3-TunePhos provides comparable or even superior enantioselectivities and catalytic abilities to BINAP in several Ru-catalyzed asymmetric hydrogenations, including those of β-keto esters, cyclic β-(acylamino) acrylates, and α-phthalimide ketones. The tunable dihedral angle of the TunePhos backbone is often cited as the reason for this enhanced performance, allowing for a more optimized chiral pocket for the substrate.

This compound vs. Other Ligands

Other notable ligands for asymmetric hydrogenation include SYNPHOS and Walphos. While these ligands have also demonstrated high efficacy in specific applications, the TunePhos family, and specifically C3-TunePhos, has shown exceptionally broad substrate scope and high turnover numbers in the hydrogenation of ketones.[3][5] The modular synthesis of TunePhos ligands also allows for the facile generation of a library of ligands for rapid screening and optimization, a feature that is less straightforward for some other ligand scaffolds.

Reproducibility and Experimental Protocol

The high reproducibility of results using the this compound catalyst system is a key attraction for its adoption in process development and manufacturing. The following detailed protocol for the asymmetric hydrogenation of a ketone is based on the highly successful system reported by Sun, Zhang, and coworkers.[3]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Materials:

  • (R)-C3*-TunePhos/diamine-Ru(II) precatalyst

  • Acetophenone

  • 2-Propanol (anhydrous, degassed)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox

  • High-pressure autoclave or hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ or pre-formed): A pre-formed (R)-C3*-TunePhos/diamine-Ru(II) complex is recommended for optimal reproducibility.

  • Reaction Setup: In an inert atmosphere glovebox, add the (R)-C3*-TunePhos/diamine-Ru(II) precatalyst to a reaction vessel. The substrate-to-catalyst (S/C) ratio can range from 1,000 to 1,000,000 depending on the desired efficiency.

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst.

  • Add acetophenone to the solution.

  • In a separate vial, prepare a solution of potassium tert-butoxide in 2-propanol and add it to the reaction mixture. The base is crucial for activating the catalyst.

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a high-pressure hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 20-22 °C) for the required time (typically 12-24 hours).

  • Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash chromatography on silica gel.

  • Determine the conversion and enantiomeric excess (ee) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

G cluster_prep Catalyst Preparation & Reaction Setup (Inert Atmosphere) cluster_hydro Hydrogenation cluster_workup Work-up & Analysis prep1 Dissolve (R)-C3*-TunePhos/diamine-Ru(II) precatalyst in anhydrous, degassed 2-propanol prep2 Add acetophenone (substrate) prep1->prep2 prep3 Add t-BuOK solution (base) prep2->prep3 hydro1 Seal vessel and purge with H₂ prep3->hydro1 hydro2 Pressurize with H₂ (10-50 atm) hydro1->hydro2 hydro3 Stir at 20-22 °C for 12-24 h hydro2->hydro3 workup1 Vent H₂ and concentrate hydro3->workup1 workup2 Purify by chromatography workup1->workup2 workup3 Analyze conversion and ee% (Chiral GC/HPLC) workup2->workup3

Caption: Experimental workflow for the asymmetric hydrogenation of ketones.

Mechanistic Insights and the Key to Reproducibility

The high enantioselectivity and reproducibility of the this compound catalyst system can be attributed to its well-defined and stable catalytic species. The chiral pocket created by the TunePhos ligand and the diamine effectively shields one face of the prochiral ketone, leading to a highly selective hydrogen addition.

G Ru_precatalyst Ru Precatalyst Active_RuH Active Ru-H Species Ru_precatalyst->Active_RuH + H₂, Base Substrate_complex Substrate-Ru Complex Active_RuH->Substrate_complex + Ketone Product_complex Product-Ru Complex Substrate_complex->Product_complex Hydride Insertion Product_complex->Active_RuH - Product Product Chiral Alcohol Product_complex->Product

Caption: Simplified catalytic cycle for Ru-catalyzed ketone hydrogenation.

The rigidity and tunability of the TunePhos ligand framework are crucial for maintaining a consistent chiral environment throughout the catalytic cycle, which is a key factor in achieving high reproducibility. The modular nature of the catalyst system, allowing for the optimization of both the phosphine ligand and the diamine, provides a robust platform for developing highly efficient and selective transformations.

Conclusion

The this compound catalyst stands out as a highly effective and reliable choice for asymmetric catalysis, particularly in the hydrogenation of ketones. Its key advantages include:

  • Exceptional Enantioselectivity: Consistently delivering products with very high enantiomeric excess, often exceeding 99%.

  • High Catalytic Activity: Demonstrating remarkable turnover numbers, making it suitable for large-scale applications.

  • Broad Substrate Scope: Effective for a wide range of ketone substrates.

  • Tunable Ligand Backbone: Allowing for fine-tuning of the catalyst to achieve optimal performance.

  • High Reproducibility: Providing consistent results, a critical factor for industrial applications.

For researchers and drug development professionals seeking a robust, efficient, and highly enantioselective catalytic system, the this compound catalyst represents a state-of-the-art solution that can significantly streamline the synthesis of chiral molecules.

References

  • Sun, X., et al. (2009). Highly Efficient and Highly Enantioselective Asymmetric Hydrogenation of Ketones with TunesPhos/1,2-Diamine−Ruthenium(II) Complexes. The Journal of Organic Chemistry, 74(3), 1397–1399. [Link]

  • Sun, X., et al. (2009). Highly Efficient and Highly Enantioselective Asymmetric Hydrogenation of Ketones with TunesPhos/1,2-Diamine. Organic Letters, 11(1), 1-4. [Link]

  • Salvi, F., et al. (2014). Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. Organometallics, 33(8), 2056-2064. [Link]

  • Sun, X., et al. (2009). Highly Efficient and Highly Enantioselective Asymmetric Hydrogenation of Ketones with TunesPhos/1,2-Diamine−Ruthenium(II) Complexes. Request PDF. [Link]

  • Sun, X., et al. (2009). Highly Efficient and Highly Enantioselective Asymmetric Hydrogenation of Ketones with TunesPhos/1,2-Diamine−Ruthenium(II) Complexes. PubMed. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (R)-C3-TunePhos

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, chemist, and drug development professional, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-C3-TunePhos, a valuable chiral phosphine ligand in asymmetric catalysis. By moving beyond mere compliance and fostering a deep understanding of the principles behind these procedures, we aim to empower you to maintain the highest standards of laboratory safety and environmental stewardship.

Understanding the Hazard Profile of this compound

This compound, as a triarylphosphine ligand, presents a specific set of hazards that must be thoroughly understood before any handling or disposal operations commence. While generally less reactive than their trialkylphosphine counterparts, triarylphosphines are susceptible to oxidation and can be irritating to the skin, eyes, and respiratory tract.

Key Hazard Considerations:

  • Air Sensitivity: While solid this compound is relatively stable, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual oxidation to the corresponding phosphine oxide.[1] This is particularly critical when the compound is in solution.

  • Irritant: Direct contact with the skin or eyes can cause irritation. Inhalation of the dust can lead to respiratory tract irritation.

  • Toxicity of Decomposition Products: Improper handling or disposal can lead to the formation of phosphine gas, which is highly toxic.

Hazard Classification Summary:

Hazard ClassDescriptionGHS Pictogram
Skin IrritationCauses skin irritation.
Eye IrritationCauses serious eye irritation.
Respiratory IrritationMay cause respiratory irritation.

Prerequisite Safety Measures: Your First Line of Defense

Before proceeding with any disposal protocol, a robust safety framework must be in place. This includes the correct use of Personal Protective Equipment (PPE) and having a clear and practiced spill response plan.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or airborne particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Respiratory Protection A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates.Essential to prevent inhalation of dust or aerosols, especially during weighing or transfer operations.
Body Protection A flame-resistant laboratory coat.Protects against spills and splashes.
Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate hazards.

Minor Spill (Small quantity of solid):

  • Alert colleagues in the immediate vicinity.

  • Don the appropriate PPE.

  • Gently cover the spill with an inert absorbent material such as sand or vermiculite to prevent the dust from becoming airborne.

  • Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Place all contaminated materials into the hazardous waste container.

Major Spill (Large quantity or solution):

  • Evacuate the immediate area and alert others.

  • If the substance is volatile or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Prevent the spread of the spill by using absorbent dikes.

  • Follow the instructions of trained emergency responders.

Step-by-Step Disposal Protocol: Chemical Degradation

The primary strategy for the safe disposal of this compound from a laboratory setting is chemical degradation through oxidation. This process converts the phosphine ligand into the corresponding phosphine oxide, which is generally more stable and less reactive, making it suitable for disposal as chemical waste. Below are three recommended laboratory-scale procedures using common oxidizing agents.

Oxidation Using Sodium Hypochlorite (Bleach)

This method is effective and utilizes a readily available and inexpensive reagent. The reaction converts the triarylphosphine to the corresponding phosphine oxide.

Materials:

  • This compound waste (solid or dissolved in a minimal amount of a compatible organic solvent like tetrahydrofuran [THF] or isopropanol)

  • Household bleach (sodium hypochlorite, ~5-8% solution)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., Erlenmeyer flask)

  • pH paper

Procedure:

  • Preparation: In a well-ventilated fume hood, place the this compound waste into the reaction vessel. If it is a solid, dissolve it in a minimal amount of a suitable organic solvent.

  • Cooling: Place the reaction vessel in an ice bath to control any potential exotherm.

  • Addition of Oxidant: While stirring, slowly add the bleach solution dropwise to the phosphine solution. A slight exotherm may be observed.

  • Reaction Monitoring: Continue adding bleach until the reaction is complete. The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting phosphine spot and the appearance of the more polar phosphine oxide spot.

  • Neutralization: After the reaction is complete, cautiously neutralize the reaction mixture by adding a reducing agent such as sodium bisulfite solution until the excess bleach is quenched (test with starch-iodide paper).

  • Waste Collection: The resulting mixture, now containing the phosphine oxide, should be transferred to a clearly labeled hazardous waste container.

Oxidation Using Hydrogen Peroxide

Hydrogen peroxide is another effective oxidizing agent for phosphines. This procedure should be performed with care due to the potential for rapid reaction.

Materials:

  • This compound waste

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Acetone or another suitable solvent

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Preparation: In a fume hood, dissolve the this compound waste in a suitable solvent like acetone in the reaction vessel.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Oxidant: Slowly add the 30% hydrogen peroxide solution dropwise to the stirring solution. The reaction can be exothermic, so maintain a slow addition rate.

  • Reaction Completion: Allow the reaction to stir at room temperature for a few hours to ensure complete oxidation. Monitor by TLC as described above.

  • Quenching: Quench any remaining hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Waste Collection: Transfer the final mixture to a labeled hazardous waste container.

Oxidation Using Potassium Permanganate

Potassium permanganate is a strong oxidizing agent that can effectively convert phosphines to phosphine oxides. The reaction is accompanied by the formation of manganese dioxide, a brown precipitate.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Acetone or a similar solvent

  • Dilute sulfuric acid

  • Sodium bisulfite

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Preparation: Dissolve the this compound waste in acetone in the reaction vessel within a fume hood.

  • Acidification: Add a few drops of dilute sulfuric acid.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in acetone to the phosphine solution. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.[2][3]

  • Reaction Endpoint: Continue adding the permanganate solution until a faint pink or purple color persists, indicating that all the phosphine has been oxidized.

  • Quenching and Clarification: Add a small amount of sodium bisulfite to quench the excess permanganate and dissolve the manganese dioxide precipitate.

  • Waste Collection: The resulting clear solution should be transferred to a labeled hazardous waste container.

Final Disposal Pathway: Regulatory Compliance

Following the chemical degradation of this compound to its corresponding phosphine oxide, the resulting waste stream must be managed in accordance with local, state, and federal regulations. In the United States, the primary regulatory framework for hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4][5]

Waste Characterization and Labeling:

The treated waste containing the phosphine oxide and any solvents or byproducts must be collected in a designated hazardous waste container. The container must be:

  • Compatible with the chemical waste.

  • Securely sealed to prevent leaks.

  • Clearly labeled with the words "HAZARDOUS WASTE," the full chemical names of the contents (including the phosphine oxide, solvents, and any unreacted materials), and the approximate percentages of each component.

RCRA Waste Codes:

While this compound itself is not specifically listed as a hazardous waste, the waste mixture may exhibit hazardous characteristics. The most likely characteristic would be toxicity if the waste contains residual organophosphorus compounds or certain solvents. Your institution's EHS department will be responsible for assigning the appropriate EPA hazardous waste codes before arranging for disposal by a licensed hazardous waste management company.

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation & Safety cluster_degradation Chemical Degradation (in Fume Hood) cluster_disposal Final Disposal PPE Don Appropriate PPE Spill_Kit Ensure Spill Kit is Accessible Waste This compound Waste Oxidation Select & Perform Oxidation Protocol (e.g., Bleach, H2O2, KMnO4) Waste->Oxidation Monitoring Monitor Reaction Completion (TLC) Oxidation->Monitoring Quenching Quench Excess Oxidant Monitoring->Quenching Collection Collect Treated Waste in Labeled Hazardous Waste Container Quenching->Collection EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Collection->EHS_Pickup Final_Disposal Disposal by Licensed Hazardous Waste Vendor EHS_Pickup->Final_Disposal

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the principles and procedures outlined in this guide, researchers can effectively neutralize the hazards associated with this valuable reagent and ensure its proper disposal. This commitment to best practices not only protects individuals and the environment but also upholds the integrity of the scientific community.

References

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on waste and recovered substances. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl. Retrieved from [Link]

  • Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. Dalton Transactions, 48(38), 14312–14325. [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

Sources

Mastering the Handling of (R)-C3-TunePhos: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development and catalysis, the precision of your work is paramount. This precision extends beyond the reaction flask and into the very protocols that ensure your safety and the integrity of your materials. (R)-C3-TunePhos, a powerful chiral biaryl phosphine ligand, is instrumental in advancing asymmetric catalysis.[1][2] However, its air-sensitive nature and potential hazards necessitate a meticulous approach to personal protective equipment (PPE).[3]

This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: Why PPE is Non-Negotiable

While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, information on similar compounds and its ruthenium complex highlights key areas of concern. The ligand is an air-sensitive solid, and its ruthenium complex is known to cause skin, eye, and respiratory irritation.[3][4] Organophosphorus compounds, as a class, can also present toxicity risks. Therefore, our PPE strategy is built on a conservative approach that prioritizes the mitigation of these potential hazards.

The core principles of protection when handling this compound are:

  • Isolation from Atmospheric Oxygen and Moisture: Its air-sensitive nature means that improper handling can lead to degradation of the ligand, compromising your experiments. More critically, oxidation of phosphine ligands can sometimes be exothermic.

  • Prevention of Inhalation: As a fine powder, this compound can be easily aerosolized, posing a respiratory hazard.[5]

  • Averting Skin and Eye Contact: Direct contact with the compound or its solutions can cause irritation.[4]

The Essential PPE Ensemble for this compound

The selection of appropriate PPE is the first and most critical step in your experimental workflow. Below is a detailed breakdown of the required equipment, along with the scientific rationale for each.

Respiratory Protection: A Two-Tiered Approach

Given that this compound is a powder, preventing inhalation is a primary concern. The choice of respiratory protection depends on the scale and nature of the handling procedure.

  • For Small-Scale Handling (mg scale) in a Controlled Environment: A NIOSH-approved N95 respirator is the minimum requirement.[5] This will protect against the inhalation of fine dust particles.

  • For Larger-Scale Handling (gram scale or more) or when Aerosolization is Likely: A half-mask or full-face respirator with P100 filters is recommended.[6] P100 filters provide a higher level of filtration efficiency for airborne particles. If working with solutions, organic vapor cartridges should be added to the respirator.

Expert Insight: Always perform a fit test before using a respirator for the first time to ensure a proper seal.[7] Facial hair can interfere with the seal of a tight-fitting respirator, so be mindful of grooming standards in the lab.

Eye and Face Protection: Your First Line of Defense

Chemical splash goggles are mandatory whenever handling this compound, whether in solid or solution form. They provide a complete seal around the eyes, protecting against splashes and airborne particles.

For procedures with a higher risk of splashing, such as when transferring solutions or during quenching, a full face shield should be worn in addition to safety goggles.[7]

Hand Protection: Choosing the Right Gloves

The choice of gloves is critical and should be based on the solvent being used. Nitrile gloves are a common and effective choice for general protection against solid reagents and many common solvents.

Solvent Compatibility is Key:

Glove MaterialRecommended forNot Recommended for
Nitrile Alcohols, most aqueous solutions, many organic solvents (short-term contact)Chlorinated solvents, ketones, aromatic solvents
Neoprene Acids, bases, alcohols, some organic solventsAromatic and halogenated hydrocarbons
Butyl Rubber Ketones, esters, aldehydesHydrocarbons, halogenated hydrocarbons

Procedural Best Practice: Always double-glove when handling this compound. This provides an extra layer of protection and allows for the safe removal of the outer glove in case of contamination. Regularly inspect your gloves for any signs of degradation or puncture.

Protective Clothing: A Barrier for Your Body

A flame-resistant lab coat is essential to protect against splashes and spills. For larger-scale operations or when there is a significant risk of exposure, a chemical-resistant apron or a disposable coverall, such as Tyvek, should be worn over the lab coat.[7]

Ensure that your clothing provides full coverage, including long sleeves and closed-toe shoes. Pant legs should be worn outside of boots to prevent chemicals from entering your footwear.[8]

A Step-by-Step Guide to Donning and Doffing PPE

A disciplined approach to putting on and taking off PPE is just as important as the equipment itself. This sequence is designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Figure 1: A standardized workflow for donning and doffing PPE.

Operational Plans: Safe Handling in Practice

All manipulations of solid this compound should be conducted in an inert atmosphere, such as a glovebox or using Schlenk line techniques. This is not only to protect the compound from degradation but also to contain any dust.

Weighing and Transferring:

  • Inert Atmosphere: Perform all weighing and transfers of the solid inside a glovebox.

  • Antistatic Measures: Use an antistatic gun or weigh boat to prevent the fine powder from dispersing due to static electricity.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

Disposal and Spill Management: A Proactive Approach

Disposal:

  • Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with this compound should be placed in a sealed, labeled waste bag and disposed of as hazardous chemical waste according to your institution's guidelines.

  • Excess Reagent: Unused or waste this compound should be quenched carefully. A common method for phosphine compounds is slow addition to a solution of bleach or hydrogen peroxide. This should be done in a fume hood with appropriate PPE. Always consult your institution's hazardous waste disposal procedures.

Spill Response:

  • Evacuate and Alert: If a significant spill occurs outside of a contained environment, evacuate the immediate area and alert your colleagues and lab supervisor.

  • Isolate: Prevent the spread of the powder by closing doors to the lab.

  • Assess and Equip: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection.

  • Clean-up: For a small spill of solid material, carefully cover the spill with a damp paper towel to avoid raising dust, then gently scoop the material into a labeled hazardous waste container. For liquid spills, use a chemical spill kit with an absorbent appropriate for the solvent.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.

By integrating these safety protocols into your daily laboratory practice, you can handle this compound with the confidence that comes from a deep understanding of both the risks and the solutions. This commitment to safety not only protects you and your colleagues but also ensures the continued success of your vital research.

References

  • Airgas. phosphine, adsorbed - SAFETY DATA SHEET. [Link]

  • Air Liquide. SAFETY DATA SHEET Phosphine. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment for Pesticide Handlers. [Link]

  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • University of Florida, IFAS Extension. PI28/PI061: Personal Protective Equipment for Handling Pesticides. [Link]

  • GOV.UK. Phosphine - Incident management. [Link]

  • Victoria State Government, Health and Human Services. Pesticide use and personal protective equipment. [Link]

  • Stored Grain. Keep phosphine safe. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.